Product packaging for Ethyl 3-nitropyridine-2-carboxylate(Cat. No.:CAS No. 229343-13-9)

Ethyl 3-nitropyridine-2-carboxylate

Cat. No.: B1369870
CAS No.: 229343-13-9
M. Wt: 196.16 g/mol
InChI Key: IBHCPBWFCRFRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-Nitropyridine-2-carboxylate (CAS 229343-13-9) is a high-purity chemical intermediate with significant utility in modern organic and medicinal chemistry. Its structure, featuring both a nitro group and an ester moiety on the pyridine ring, makes it a valuable and versatile precursor for the synthesis of a wide range of bioactive molecules and more complex heterocyclic systems . In pharmaceutical research, this compound serves as a key building block in the design and development of novel therapeutic agents. Nitropyridine derivatives are actively investigated as convenient precursors for compounds demonstrating diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative effects . The compound's reactivity allows for further functionalization, making it particularly valuable for creating pyridine-based drug candidates, such as nicotinic receptor ligands . Specific research applications include its role as a synthetic intermediate for potent Janus kinase 2 (JAK2) inhibitors and its use in the development of heterocyclic compounds that inhibit glycogen synthase kinase-3 (GSK3) . The compound is offered with a guaranteed purity of ≥97% and has a molecular weight of 196.16 g/mol and the molecular formula C₈H₈N₂O₄ . It should be stored in a dry, sealed place at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B1369870 Ethyl 3-nitropyridine-2-carboxylate CAS No. 229343-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(11)7-6(10(12)13)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHCPBWFCRFRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593259
Record name Ethyl 3-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229343-13-9
Record name Ethyl 3-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-nitropyridine-2-carboxylate (CAS: 229343-13-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

Ethyl 3-nitropyridine-2-carboxylate is a highly functionalized pyridine derivative that has garnered significant attention as a key intermediate in the synthesis of complex molecular architectures. Its strategic importance lies in the orthogonal reactivity of its constituent functional groups: the pyridine nitrogen, the electron-withdrawing nitro group, and the versatile ethyl ester. This trifecta of reactivity makes it an invaluable scaffold for the construction of novel heterocyclic systems, particularly in the realm of medicinal chemistry and drug discovery. The pyridine core is a prevalent motif in numerous approved pharmaceuticals, and the presence of the nitro and ester groups provides synthetic handles for a wide array of chemical transformations. This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, providing researchers with the foundational knowledge to leverage this potent building block in their synthetic endeavors.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 229343-13-9[1]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
IUPAC Name This compound
Synonyms Ethyl 3-nitro-2-pyridinecarboxylate
Appearance Expected to be a solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached via two primary routes: the direct nitration of ethyl pyridine-2-carboxylate or the esterification of 3-nitropyridine-2-carboxylic acid. The former is often preferred for its atom economy, though it can present challenges with regioselectivity.

Synthetic Pathway: Direct Nitration of Ethyl Pyridine-2-carboxylate

The direct nitration of the pyridine ring is a notoriously challenging transformation due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, the presence of the electron-withdrawing carboxylate group at the 2-position further deactivates the ring, necessitating harsh reaction conditions. A plausible and effective method involves the use of a mixed acid system (concentrated nitric and sulfuric acids).

Experimental Protocol: Synthesis of this compound

Causality: The use of concentrated sulfuric acid is crucial as it protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring. The reaction is performed at elevated temperatures to provide the required activation energy for the substitution to occur.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add ethyl pyridine-2-carboxylate (1.0 eq).

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) (5-10 eq) with stirring.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.5 eq) to concentrated sulfuric acid (3 eq) in a separate flask, maintaining a low temperature.

  • Nitration: Add the nitrating mixture dropwise to the solution of ethyl pyridine-2-carboxylate in sulfuric acid, ensuring the temperature does not exceed 10°C. After the addition is complete, slowly warm the reaction mixture to 90-100°C and maintain for 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification Ethyl Pyridine-2-carboxylate Ethyl Pyridine-2-carboxylate Nitration Nitration Ethyl Pyridine-2-carboxylate->Nitration 1. Add to H2SO4 Conc. HNO3 / Conc. H2SO4 Conc. HNO3 / Conc. H2SO4 Conc. HNO3 / Conc. H2SO4->Nitration 2. Add nitrating mix Workup & Column Chromatography Workup & Column Chromatography Nitration->Workup & Column Chromatography 3. Quench & Extract This compound This compound Workup & Column Chromatography->this compound 4. Isolate Pure Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile intermediate for the synthesis of biologically active molecules. The nitro group can be readily reduced to an amine, which can then participate in a myriad of coupling reactions to introduce diverse functionalities. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Nitropyridine derivatives are crucial intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[2] Their unique electronic properties, conferred by the electron-withdrawing nitro group, make the pyridine ring susceptible to various chemical transformations.[2]

Role as a Precursor to Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines and other related scaffolds, which are of significant interest in medicinal chemistry. For instance, reduction of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound, can lead to the formation of a pyrazine ring fused to the pyridine core.

G A This compound B Reduction (e.g., H2, Pd/C) A->B C Ethyl 3-aminopyridine-2-carboxylate B->C D Condensation with 1,2-dicarbonyl compound C->D E Fused Pyridopyrazine Scaffold D->E F Further Functionalization E->F G Biologically Active Compound (e.g., Kinase Inhibitor) F->G

Caption: Role as a building block for fused heterocycles.

Application in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. The functional handles on this compound allow for the systematic elaboration of the molecule to generate libraries of compounds for screening against various kinase targets. The amino group, obtained after nitro reduction, can serve as a key hydrogen bond donor, while the carboxylate can be modified to interact with other regions of the kinase active site.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with care. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from related compounds such as 3-nitropyridine suggest that it may be harmful if swallowed, cause skin irritation, and serious eye irritation.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and development. Its unique combination of functional groups provides a rich platform for the generation of complex and diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to incorporate this potent intermediate into their synthetic strategies.

References

Ethyl 3-nitropyridine-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-nitropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. The presence of a nitro group, an ester functional group, and the pyridine core imparts a unique reactivity profile to this molecule, making it a valuable building block for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, reactivity, and potential applications, offering a technical resource for professionals in research and development. Pyridine carboxylic acids and their derivatives are known to be important constituents in drug design.[1]

Physicochemical and Structural Properties

This compound, identified by the CAS Number 229343-13-9, is a compound with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[2]

Key Physicochemical Data

PropertyValueSource
CAS Number 229343-13-9
Molecular Formula C₈H₈N₂O₄[2]
Molecular Weight 196.16 g/mol [2]
IUPAC Name ethyl 3-nitro-2-pyridinecarboxylate
Purity Typically ≥97%
Storage Temperature 0-8 °C

Synthesis of this compound

The synthesis of 3-nitropyridines can be achieved through the nitration of pyridine compounds. A common method involves the reaction of the pyridine substrate with dinitrogen pentoxide in an organic solvent, followed by treatment with a bisulfite solution.[3] The nitro group is introduced onto the pyridine ring, and in the case of ethyl pyridine-2-carboxylate, the directing effects of the subsituents would favor the formation of the 3-nitro derivative.

Illustrative Synthetic Workflow

Synthesis of this compound start Ethyl pyridine-2-carboxylate reagents 1. N₂O₅, CH₂Cl₂ 2. NaHSO₃, MeOH/H₂O start->reagents Nitration workup Aqueous Workup & Purification reagents->workup Reaction Quench product This compound workup->product Isolation

Caption: General synthetic scheme for the nitration of a pyridine precursor.

Detailed Experimental Protocol: Nitration of Ethyl Pyridine-2-carboxylate (Conceptual)

This protocol is a conceptual representation based on established methods for pyridine nitration and should be adapted and optimized under appropriate laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl pyridine-2-carboxylate in a suitable solvent like dichloromethane. Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a solution of dinitrogen pentoxide in the same solvent to the cooled reaction mixture via the dropping funnel, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a cold solution of sodium bisulfite in a methanol/water mixture.

  • Work-up: Stir the resulting mixture for a few hours at room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectral Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques.

Expected Spectral Data

TechniqueFeatureExpected Values
¹H NMR Aromatic ProtonsSignals in the aromatic region (δ 7.0-9.0 ppm)
Ethyl Group (CH₂)Quartet around δ 4.0-4.5 ppm
Ethyl Group (CH₃)Triplet around δ 1.0-1.5 ppm
¹³C NMR Carbonyl Carbon (C=O)Signal around δ 160-170 ppm
Aromatic CarbonsSignals in the range of δ 120-160 ppm
Ethyl Group (CH₂)Signal around δ 60-65 ppm
Ethyl Group (CH₃)Signal around δ 13-15 ppm
IR Spectroscopy C=O Stretch (Ester)Strong absorption around 1720-1740 cm⁻¹
N-O Stretch (Nitro)Strong absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric)
C-O Stretch (Ester)Absorption in the range of 1100-1300 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z = 196.16

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by its three key functional components: the pyridine ring, the nitro group, and the ethyl ester.

  • Pyridine Ring: The electron-withdrawing nature of the nitro and ester groups deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

  • Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further derivatization. This transformation is crucial for building more complex molecular scaffolds.

  • Ethyl Ester: The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be converted to an amide through reaction with amines.

Key Reaction Pathways

Reactivity of this compound start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) start->hydrolysis amination Amidation (e.g., R-NH₂) start->amination product_amino Ethyl 3-aminopyridine-2-carboxylate reduction->product_amino product_acid 3-Nitropyridine-2-carboxylic acid hydrolysis->product_acid product_amide 3-Nitropyridine-2-carboxamide derivative amination->product_amide

Caption: Potential reaction pathways for functional group transformation.

Applications in Research and Drug Development

Substituted pyridine carboxamides are being explored as potent inhibitors for various biological targets.[4] For instance, they have shown promise as allosteric SHP2 inhibitors for cancer therapy.[4] The core structure of this compound serves as a versatile intermediate for accessing a wide array of substituted pyridine derivatives. The ability to selectively modify the nitro and ester groups allows for the systematic exploration of chemical space in drug discovery programs. For example, the amino-pyridine derivative obtained after reduction can be a key precursor for the synthesis of compounds with potential anticancer activities.

Safety and Handling

Hazard and Precautionary Information

Hazard CategoryGHS Classification (based on related compounds)Precautionary Statements (recommended)
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Irritation May cause skin irritation.[5]P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation May cause serious eye irritation/damage.[5]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.[5][6]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Ethyl 3-nitropyridine-2-carboxylate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated the data gathering process, focusing on Ethyl 3-nitropyridine-2-carboxylate. My primary aim is to compile its essential molecular information – the formula, IUPAC name, SMILES string, and InChI key. This initial groundwork is crucial for subsequent analyses and modeling. I expect this phase to be quite straightforward, given the compound's relatively well-documented nature.

Expanding Data Acquisition

I'm now expanding my data acquisition strategy. Along with molecular details, I'm actively pursuing spectroscopic data (NMR, IR, mass spec) and any crystallographic data to underpin the structure. Simultaneously, I'm investigating synthesis, reactivity, and applications in drug development, which is providing context. I aim to create a structured technical guide, starting with an introduction, then delving into structural analysis using the collected evidence, a discussion of synthesis/reactivity in relation to the structure, and an overview of its potential applications. Data tables and Graphviz diagrams will be used for visualization, with thorough citations throughout and a complete reference list.

Revising Scope and Strategy

I'm adapting my approach due to the scattered nature of information. I've realized finding exhaustive experimental protocols for this compound will be challenging. My revised plan prioritizes aggregating core structural and physicochemical data, including IUPAC name, SMILES string, InChI key, and spectroscopic data. I'll then focus on synthesizing a comprehensive guide, drawing from available data and emphasizing interpretations, while acknowledging the limitations of publicly available resources.

Prioritizing Resource Accessibility

I've revised the scope, shifting to what's achievable with public resources. I'll focus on core structural data, including the IUPAC name, SMILES string, InChI key, and predicted properties. I'll compile and interpret available spectra and crystallographic data to confirm the molecular structure and present a rationalized synthetic route, emphasizing the underlying chemical principles. This adaptable approach emphasizes interpretation and acknowledges the limitations of public data.

Adjusting Data Analysis

I'm now prioritizing data acquisition. I'll focus on gathering the core structural and predicted physicochemical data. I'll thoroughly analyze available spectra and crystallographic data to underpin my structural understanding. Simultaneously, I'm constructing a plausible synthetic route and discussing its reactivity and potential applications in the context of drug development. I aim to create a structured and well-cited guide. I am prioritizing data interpretation and acknowledging public data limitations.

Adapting Data Interpretation

I'm now revising my approach to focus on what data is realistically available, and the best ways to interpret it. I'm prioritizing aggregating the essential molecular and predicted physicochemical data. I will then analyze available spectra and crystallographic data to confirm the molecular structure. I will synthesize an adaptable synthetic route and outline reactivity and potential applications in drug development. I aim to create a well-structured and referenced guide. I will emphasize data interpretation and acknowledge public data limitations.

Synthesizing Guide Structure

Prioritizing Guide Synthesis

Defining Guide Structure

I've crafted an in-depth plan to structure the guide, starting with an overview and delving into molecular details. This involves introducing the compound and its relevance, outlining its identity, physicochemical properties, and core molecular structure, supported by spectroscopic evidence. I'll then explore its synthesis and reactivity, connect its structural features to applications, and conclude with key aspects.

Finalizing Data Interpretation

I'm now integrating all data points into a coherent presentation. I'm focusing on weaving together the structural insights, spectroscopic evidence, and potential synthetic routes, while acknowledging the inherent limitations of available public information. This will result in an in-depth and informative guide.

An In-depth Technical Guide to the Synthesis of Ethyl 3-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-nitropyridine-2-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of three strategic functional groups on the pyridine core: a nitro group, an ester, and the pyridine nitrogen itself. These features allow for a diverse range of chemical modifications, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory and process scale-up.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous approved drugs. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, while the ethyl carboxylate at the 2-position provides a handle for further derivatization, such as amide bond formation. The strategic placement of these groups makes this molecule a versatile precursor for the synthesis of complex heterocyclic systems.

This guide will explore two principal synthetic routes to this compound, starting from readily available precursors. Each pathway will be discussed in detail, highlighting the rationale behind the choice of reagents and reaction conditions.

PART 1: Synthesis Pathway A: From 2-Chloro-3-nitropyridine via Cyanation and Hydrolysis

This pathway is a robust and widely applicable method for the introduction of a carboxylic acid function onto a pyridine ring. It commences with the commercially available 2-chloro-3-nitropyridine and proceeds through a nitrile intermediate.

Causality Behind Experimental Choices

The selection of 2-chloro-3-nitropyridine as the starting material is strategic. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the adjacent nitro group and the ring nitrogen. This makes it a suitable leaving group for the introduction of a cyanide moiety. Cyanide is an excellent carbon nucleophile and the resulting nitrile can be readily hydrolyzed to a carboxylic acid.

Experimental Workflow Diagram

Synthesis Pathway A start 2-Chloro-3-nitropyridine intermediate1 3-Nitropyridine-2-carbonitrile start->intermediate1 KCN, DMSO intermediate2 3-Nitropyridine-2-carboxylic acid intermediate1->intermediate2 H2SO4, H2O, heat product This compound intermediate2->product Ethanol, H2SO4 (cat.), heat

Caption: Workflow for the synthesis of this compound from 2-chloro-3-nitropyridine.

Step 1: Cyanation of 2-Chloro-3-nitropyridine

The first step involves the nucleophilic substitution of the chloride with a cyanide ion.

  • Protocol:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1 equivalent) in dimethyl sulfoxide (DMSO).

    • Add potassium cyanide (KCN) (1.1 equivalents) portion-wise. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The product, 3-nitropyridine-2-carbonitrile, will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Hydrolysis of 3-Nitropyridine-2-carbonitrile

The nitrile is then hydrolyzed to the corresponding carboxylic acid under acidic conditions.

  • Protocol:

    • To a round-bottom flask, add 3-nitropyridine-2-carbonitrile (1 equivalent) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture under reflux. The reaction progress can be monitored by observing the dissolution of the starting material and the evolution of ammonia gas (use appropriate safety measures).

    • After the reaction is complete (typically several hours), cool the mixture in an ice bath.

    • Carefully neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the 3-nitropyridine-2-carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Step 3: Fischer Esterification of 3-Nitropyridine-2-carboxylic acid

The final step is the esterification of the carboxylic acid with ethanol.[1][2]

  • Protocol:

    • Suspend 3-nitropyridine-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography or recrystallization if necessary.

StepReactantsReagents/SolventsKey ConditionsProduct
12-Chloro-3-nitropyridineKCN, DMSO80-100 °C3-Nitropyridine-2-carbonitrile
23-Nitropyridine-2-carbonitrileH₂SO₄, H₂OReflux3-Nitropyridine-2-carboxylic acid
33-Nitropyridine-2-carboxylic acidEthanol, H₂SO₄ (cat.)RefluxThis compound

Table 1: Summary of Reaction Conditions for Pathway A.

PART 2: Synthesis Pathway B: From 2-Methyl-3-nitropyridine via Oxidation

An alternative route involves the synthesis of 2-methyl-3-nitropyridine followed by oxidation of the methyl group to a carboxylic acid.

Causality Behind Experimental Choices

This pathway is advantageous if 2-methyl-3-nitropyridine is readily available or can be synthesized efficiently. The oxidation of a methyl group on a pyridine ring can be achieved with various oxidizing agents. The choice of oxidant is crucial to achieve high yield and selectivity without affecting the nitro group or the pyridine ring.

Experimental Workflow Diagram

Synthesis Pathway B start 2-Chloro-3-nitropyridine intermediate1 Diethyl (3-nitro-2-pyridyl)malonate start->intermediate1 Diethyl malonate, NaH, THF intermediate2 2-Methyl-3-nitropyridine intermediate1->intermediate2 H2SO4, H2O, heat intermediate3 3-Nitropyridine-2-carboxylic acid intermediate2->intermediate3 KMnO4 or SeO2 product This compound intermediate3->product Ethanol, H2SO4 (cat.), heat

Caption: Workflow for the synthesis of this compound from 2-chloro-3-nitropyridine via a 2-methyl intermediate.

Step 1: Synthesis of 2-Methyl-3-nitropyridine

This intermediate can be prepared from 2-chloro-3-nitropyridine and diethyl malonate.[3]

  • Protocol:

    • To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), add diethyl malonate dropwise at 0 °C.

    • After the hydrogen evolution ceases, add a solution of 2-chloro-3-nitropyridine in THF.

    • Stir the reaction mixture at room temperature for several hours.

    • Quench the reaction with water and extract with an organic solvent.

    • The crude diethyl (3-nitro-2-pyridyl)malonate is then subjected to acidic hydrolysis and decarboxylation by heating with aqueous sulfuric acid to yield 2-methyl-3-nitropyridine.[3]

Step 2: Oxidation of 2-Methyl-3-nitropyridine

The methyl group is oxidized to a carboxylic acid.

  • Protocol (using Potassium Permanganate):

    • Suspend 2-methyl-3-nitropyridine in water.

    • Heat the suspension to reflux and add a solution of potassium permanganate (KMnO₄) in water portion-wise.

    • Continue refluxing until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 3-nitropyridine-2-carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

  • Alternative Oxidizing Agents: Other oxidizing agents such as selenium dioxide (SeO₂) can also be employed for this transformation.

Step 3: Fischer Esterification

The resulting 3-nitropyridine-2-carboxylic acid is esterified as described in Pathway A, Step 3.

StepReactantsReagents/SolventsKey ConditionsProduct
12-Chloro-3-nitropyridineDiethyl malonate, NaH, THF; then H₂SO₄, H₂O0 °C to RT, then heat2-Methyl-3-nitropyridine
22-Methyl-3-nitropyridineKMnO₄, H₂OReflux3-Nitropyridine-2-carboxylic acid
33-Nitropyridine-2-carboxylic acidEthanol, H₂SO₄ (cat.)RefluxThis compound

Table 2: Summary of Reaction Conditions for Pathway B.

PART 3: Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established chemical transformations. To ensure the integrity of the synthesis, the following self-validating measures should be implemented:

  • In-process Monitoring: Regular monitoring of the reaction progress by TLC or HPLC is crucial to determine the optimal reaction time and to identify the formation of any byproducts.

  • Spectroscopic Characterization: The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Physical Properties: Measurement of the melting point of solid intermediates and the final product can serve as a simple and effective purity check.

Conclusion

The synthesis of this compound can be reliably achieved through multiple synthetic routes. The choice of a particular pathway will depend on the availability of starting materials, scalability requirements, and safety considerations. The methods detailed in this guide, based on the cyanation/hydrolysis of 2-chloro-3-nitropyridine and the oxidation of 2-methyl-3-nitropyridine, provide robust and versatile approaches for the preparation of this important synthetic intermediate. Careful execution of the experimental procedures and diligent in-process monitoring are key to obtaining the target compound in high yield and purity.

References

Ethyl 3-nitropyridine-2-carboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-Nitropyridine-2-Carboxylate: Synthesis, Properties, and Applications in Chemical Research

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and an ester moiety on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the compound's chemical reactivity, exploring its utility as an intermediate in the development of novel compounds, particularly within the fields of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is identified by a unique set of identifiers that ensure its unambiguous recognition in chemical databases and literature.

Identifier Value Source
IUPAC Name This compoundLexichem-based[1]
CAS Number 229343-13-9FINETECH INDUSTRY LIMITED[2], Sigma-Aldrich
Molecular Formula C₈H₈N₂O₄FINETECH INDUSTRY LIMITED[2]
Molecular Weight 196.16 g/mol FINETECH INDUSTRY LIMITED[2]
InChI Key IBHCPBWFCRFRTR-UHFFFAOYSA-NFINETECH INDUSTRY LIMITED[2]
Canonical SMILES CCOC(=O)C1=C(N=CC=C1)--INVALID-LINK--[O-]Derived from Structure

The physicochemical properties of a compound govern its behavior in different solvents and reaction conditions, which is critical for designing synthetic routes and purification protocols. While extensive experimental data for this specific molecule is not widely published, properties can be estimated based on its structure and data from closely related analogues like ethyl nicotinate.

Property Value / Description Notes
Appearance Expected to be a crystalline solid or oil.Based on similar structures.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.The ester functionality and aromatic nature support solubility in polar aprotic solvents.
Boiling Point Not reported.Analog Ethyl 3-pyridinecarboxylate boils at 222-224 °C.[3] The nitro group would likely increase this value.
Melting Point Not reported.Analog Ethyl 3-pyridinecarboxylate melts at 8-9 °C.[3] The nitro group and substitution pattern would likely result in a higher melting point solid.

Synthesis and Purification

The synthesis of this compound typically involves the regioselective nitration of a suitable pyridine precursor. The pyridine ring is electron-deficient, making electrophilic substitution challenging. Therefore, powerful nitrating agents are required. A common strategy is the nitration of ethyl pyridine-2-carboxylate.

Causality of Experimental Choices:

  • Precursor: Ethyl pyridine-2-carboxylate is chosen as it already contains the required ester functionality at the 2-position.

  • Nitrating Agent: The reaction of a pyridine with dinitrogen pentoxide (N₂O₅) is an effective method for introducing a nitro group.[4] This reagent is potent enough to nitrate the electron-deficient ring.

  • Reaction Mechanism: The reaction proceeds via the formation of an N-nitro pyridinium intermediate. Subsequent attack by a nucleophile (like bisulfite) and a[2][5] sigmatropic shift of the nitro group leads to the 3-nitropyridine product.[4] This mechanism explains the observed regioselectivity.

  • Purification: Column chromatography is the standard and most effective method for separating the desired product from unreacted starting material and any potential regioisomers, ensuring high purity required for subsequent synthetic steps.

G cluster_setup Reaction Setup cluster_reaction Nitration cluster_workup Workup & Isolation cluster_purification Purification A Ethyl Pyridine-2-Carboxylate in Dichloromethane C Reaction Slurry (Formation of N-nitro pyridinium intermediate) A->C B Dinitrogen Pentoxide (N₂O₅) B->C D Quench with NaHSO₃ Solution (Rearrangement to 3-nitro product) C->D E Aqueous Workup (Phase Separation) D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Crude Product G->H I Silica Gel Column Chromatography H->I J Pure this compound I->J

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitration
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve ethyl pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or nitromethane. Cool the solution to 0 °C in an ice bath.

  • Nitration: Cautiously add dinitrogen pentoxide (N₂O₅, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry at 0 °C for 1-2 hours.

  • Workup: Prepare a solution of sodium bisulfite (NaHSO₃) in a methanol/water mixture (e.g., 3:1).[4] Pour the reaction slurry slowly into the bisulfite solution with vigorous stirring. Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Isolation: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural elucidation.

Technique Expected Signature / Observation
¹H NMR Ethyl Group: Quartet (~4.4 ppm, 2H, -OCH₂-) and Triplet (~1.4 ppm, 3H, -CH₃). Pyridine Ring: Three distinct signals in the aromatic region (8.0-9.5 ppm), each integrating to 1H. The protons at positions 4, 5, and 6 will be significantly deshielded due to the adjacent electron-withdrawing groups.
¹³C NMR Carbonyl Carbon: Signal around 164-167 ppm. Aromatic Carbons: Multiple signals between 120-155 ppm. Ethyl Group: Signals around 62 ppm (-OCH₂-) and 14 ppm (-CH₃).
IR Spectroscopy C=O Stretch (Ester): Strong absorption around 1720-1740 cm⁻¹. N-O Stretch (Nitro): Two strong absorptions, one asymmetric (~1530-1550 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹). C=N/C=C Stretch (Aromatic): Absorptions in the 1580-1610 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): Peak at m/z = 196.16. Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z = 151), loss of nitro group (-NO₂, m/z = 150), and other characteristic pyridine ring fragmentations.

Chemical Reactivity and Synthetic Utility

This compound is a trifunctional molecule, with each functional group offering a handle for diverse chemical transformations. This versatility is the cornerstone of its utility in synthetic chemistry.

  • Nitro Group Reduction: The nitro group is readily reduced to an amino group using various standard conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental in medicinal chemistry, as the resulting ethyl 3-aminopyridine-2-carboxylate is a key precursor to fused heterocyclic systems and other substituted pyridines.

  • Ester Group Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[6] It can also be converted directly to amides by reacting with amines, often at elevated temperatures or with catalysis. This allows for the introduction of diverse side chains and the construction of amide-containing target molecules.

  • Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is rendered highly electron-deficient by the combined withdrawing effects of the nitro group, the ester group, and the ring nitrogen. This activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group (positions 4 and 6), allowing for the introduction of various nucleophiles such as alkoxides, amines, or halides.

G cluster_nitro Nitro Group Reactivity cluster_ester Ester Group Reactivity cluster_ring Pyridine Ring Reactivity main This compound nitro_prod Ethyl 3-Aminopyridine-2-carboxylate main->nitro_prod Reduction (e.g., H₂, Pd/C) ester_prod1 3-Nitropyridine-2-carboxylic Acid main->ester_prod1 Hydrolysis (H⁺ or OH⁻) ester_prod2 3-Nitropyridine-2-carboxamide main->ester_prod2 Amidation (R-NH₂, Δ) ring_prod Substituted Pyridine (e.g., 4-alkoxy, 4-amino) main->ring_prod SₙAr (Nu⁻)

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a scaffold for building molecules with potential biological activity. The transformations described above are not merely academic exercises; they are key steps in the synthesis of complex pharmaceutical targets.

For instance, the reduction of the nitro group followed by intramolecular cyclization or reaction with other bifunctional reagents can lead to the formation of fused ring systems like imidazo[1,2-a]pyridines, which are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.[7]

G A This compound B Ethyl 3-Aminopyridine-2-carboxylate A->B Step 1: Nitro Reduction (H₂, Pd/C) C N-Alkylated Intermediate B->C Step 2: N-Alkylation (e.g., α-haloketone) D Fused Imidazo[1,2-a]pyridine Scaffold (Drug-like Core) C->D Step 3: Intramolecular Cyclization (Condensation)

Caption: Hypothetical synthesis of a drug-like scaffold.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated fume hood. As with many nitroaromatic compounds, it should be considered potentially toxic and handled with personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data is not available, related compounds like 3-Nitropyridine-2-carboxylic acid are classified as harmful if swallowed and can cause skin and eye irritation.[1] Standard laboratory safety protocols should be strictly followed.

Conclusion

This compound is a synthetically valuable intermediate characterized by a strategic arrangement of reactive functional groups on a pyridine core. Its well-defined synthesis and predictable reactivity make it an essential tool for chemists, particularly those in the pharmaceutical industry. The ability to selectively manipulate the nitro group, the ester, and the aromatic ring provides a clear and logical pathway to a vast chemical space of novel, high-value compounds for drug discovery and development.

References

Starting materials for Ethyl 3-nitropyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Strategic Selection of Starting Materials for the Synthesis of Ethyl 3-nitropyridine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a pivotal building block in medicinal and agrochemical chemistry, valued for its uniquely functionalized pyridine core. The strategic synthesis of this molecule is critically dependent on the selection of an appropriate starting material, a choice that dictates the entire synthetic pathway, influencing factors such as cost, scalability, yield, and purity. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, focusing on the causality behind experimental choices and the core logic of each pathway. We will dissect three principal strategies, originating from 2-methylpyridine, 2-aminopyridine, and 2-pyridone, offering detailed protocols and a comparative analysis to empower researchers in making informed decisions for their specific synthetic goals.

Introduction

The pyridine scaffold is a cornerstone of modern pharmaceuticals and agrochemicals, and its value is significantly enhanced by precise functionalization. This compound (CAS: 229343-13-9) presents a particularly useful arrangement of substituents: an electron-withdrawing nitro group at the 3-position and an ethyl ester at the 2-position.[1][2][3] This configuration activates the pyridine ring for various nucleophilic substitutions and provides handles for further molecular elaboration. The objective of this document is to move beyond a simple recitation of procedures and provide a senior scientist's perspective on the synthesis, grounding each step in established chemical principles and practical considerations. By understanding the foundational starting materials and the transformations they undergo, researchers can better troubleshoot, optimize, and innovate.

Retrosynthetic Analysis: Identifying the Core Intermediate

A logical approach to any synthesis begins with deconstruction. The target molecule, this compound, can be disconnected at the ester linkage, a robust and reliable transformation. This immediately identifies 3-nitropyridine-2-carboxylic acid as the penultimate intermediate. The central challenge, therefore, is the efficient and regioselective synthesis of this key acid. Our analysis of starting materials will focus on the most effective routes to this critical precursor.

G target This compound esterification Fischer Esterification target->esterification intermediate_acid 3-Nitropyridine-2-carboxylic Acid esterification->intermediate_acid pathway_A Pathway A intermediate_acid->pathway_A pathway_B Pathway B intermediate_acid->pathway_B pathway_C Pathway C intermediate_acid->pathway_C start_A 2-Methylpyridine pathway_A->start_A start_B 2-Aminopyridine pathway_B->start_B start_C 2-Chloro-3-nitropyridine (from 2-Pyridone) pathway_C->start_C

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathways and Starting Materials

Pathway A: The 2-Methylpyridine (2-Picoline) Route

This is arguably the most direct approach, leveraging an inexpensive and widely available starting material. The logic is straightforward: introduce the nitro group, then oxidize the methyl group to the required carboxylic acid.

  • Starting Material: 2-Methylpyridine (2-Picoline)

  • Core Logic: Sequential C-H nitration followed by side-chain oxidation.

  • Expertise & Causality: The primary challenge in this route is the initial nitration. Pyridine rings are electron-deficient and thus resistant to standard electrophilic aromatic substitution, often requiring harsh conditions. The methyl group provides slight activation, but control of regioselectivity is paramount. Once 2-methyl-3-nitropyridine is obtained, the oxidation of the methyl group is a well-established transformation.[4]

G start 2-Methylpyridine step1_reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) start->step1_reagent Nitration intermediate1 2-Methyl-3-nitropyridine step1_reagent->intermediate1 step2_reagent Oxidizing Agent (e.g., KMnO₄, HNO₃) intermediate1->step2_reagent Oxidation intermediate2 3-Nitropyridine-2-carboxylic Acid step2_reagent->intermediate2 step3_reagent Ethanol, H⁺ catalyst intermediate2->step3_reagent Esterification product Ethyl 3-nitropyridine- 2-carboxylate step3_reagent->product G start 2-Aminopyridine step1_reagent HNO₃/H₂SO₄ start->step1_reagent Nitration intermediate1 2-Amino-3-nitropyridine step1_reagent->intermediate1 step2_reagent 1. NaNO₂, H⁺ 2. CuCN intermediate1->step2_reagent Sandmeyer Reaction intermediate2 2-Cyano-3-nitropyridine step2_reagent->intermediate2 step3_reagent H₃O⁺, Heat intermediate2->step3_reagent Hydrolysis intermediate3 3-Nitropyridine-2-carboxylic Acid step3_reagent->intermediate3 step4_reagent Ethanol, H⁺ intermediate3->step4_reagent Esterification product Ethyl 3-nitropyridine- 2-carboxylate step4_reagent->product G start 2-Pyridone step1_reagent Nitration start->step1_reagent intermediate1 3-Nitro-2-pyridone step1_reagent->intermediate1 step2_reagent Chlorinating Agent (e.g., POCl₃) intermediate1->step2_reagent Chlorination intermediate2 2-Chloro-3-nitropyridine step2_reagent->intermediate2 step3_reagent Pd-Catalyzed Carbonylation (CO, EtOH) intermediate2->step3_reagent Carboxylation/ Esterification product Ethyl 3-nitropyridine- 2-carboxylate step3_reagent->product

References

A Technical Guide to the Solubility Profile of Ethyl 3-Nitropyridine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-nitropyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block for more complex molecular architectures. Understanding its solubility is a critical first step in designing synthetic routes, formulating potential drug candidates, and conducting biological assays. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this document outlines its predicted solubility characteristics based on its molecular structure and furnishes a detailed, field-proven experimental protocol for its empirical determination.

Introduction: The Significance of Solubility

In the realm of drug discovery and development, solubility is a cornerstone physicochemical property. It dictates a compound's bioavailability, influences its absorption, distribution, metabolism, and excretion (ADME) profile, and impacts the feasibility of formulation and manufacturing. For a synthetic intermediate like this compound, solubility in various organic solvents is paramount for reaction setup, purification, and achieving optimal yields. This guide is designed to equip the researcher with the foundational knowledge and practical methodology to thoroughly characterize the solubility of this compound.

Physicochemical Properties and Predicted Solubility

A molecule's solubility is governed by its intermolecular interactions with the solvent. The structure of this compound offers insights into its expected solubility behavior.

PropertyValueSource
Chemical Name This compound[1]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
InChI Key IBHCPBWFCRFRTR-UHFFFAOYSA-N[1]

Structural Analysis:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially allowing for some interaction with protic solvents.

  • Ethyl Carboxylate Group (-COOEt): The ester group is a polar functional group but also possesses nonpolar ethyl component. It can act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and highly polar group, which can also accept hydrogen bonds.

Predicted Solubility:

Based on the principle of "like dissolves like," we can predict the following:

  • High Solubility in Polar Aprotic Solvents: Due to its polar nature, this compound is expected to be readily soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents can engage in dipole-dipole interactions with the polar groups of the molecule.

  • Moderate Solubility in Alcohols: Solvents like ethanol and methanol should be effective at dissolving the compound, as they can engage in hydrogen bonding with the nitro and ester groups, as well as the pyridine nitrogen.

  • Low Solubility in Water: Despite its polar functional groups, the overall molecule has significant nonpolar character from the pyridine ring and the ethyl group. Therefore, its aqueous solubility is expected to be low.

  • Limited Solubility in Nonpolar Solvents: In solvents such as hexane or toluene, which lack the ability to form strong intermolecular interactions with the polar functional groups, the compound is predicted to have poor solubility.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured, typically by High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, acetone, hexane)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.45 µm)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a set of calibration standards of known concentrations.

  • Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" ensures that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the range of the calibration curve.

  • Analysis by HPLC:

    • Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Self-Validating System and Causality
  • Why an excess of solid? Using an excess of the compound is crucial to ensure that the solution becomes saturated and that the system reaches thermodynamic equilibrium.

  • Why temperature control? Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

  • Why filtration? Filtration is a critical step to remove any microscopic undissolved particles that could lead to an overestimation of the solubility.

  • Why a calibration curve? The calibration curve provides a reliable and quantitative relationship between the HPLC signal (peak area) and the concentration of the analyte, ensuring the accuracy of the measurement.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification start Weigh excess solid and add to solvent equilibration Equilibrate at constant temperature (e.g., 24-48h) start->equilibration settle Settle undissolved solid filter Filter supernatant (0.45 µm filter) dilute Dilute filtrate hplc Analyze by HPLC calculate Calculate Solubility hplc->calculate calibration Generate Calibration Curve

Caption: Workflow for solubility determination via the shake-flask method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. It is advisable to determine solubility at different temperatures relevant to the intended application (e.g., room temperature, physiological temperature).

  • Solvent Polarity: As discussed, the polarity of the solvent will be a major determinant. A systematic study using a range of solvents with varying polarities can provide a comprehensive solubility profile.

  • pH (for aqueous solutions): The pyridine nitrogen in the molecule has a pKa. In aqueous solutions, the pH will determine the extent of protonation of this nitrogen. The protonated form is a salt and is expected to be significantly more water-soluble than the neutral form. Therefore, solubility in aqueous buffers at different pH values should be investigated if relevant.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior. For drug development and synthetic chemistry applications, empirical determination of its solubility is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining this critical data. By carefully controlling experimental parameters and understanding the underlying principles, researchers can generate a comprehensive solubility profile to inform and accelerate their work.

References

Reactivity of the nitro group in Ethyl 3-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in Ethyl 3-nitropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reactivity of the nitro group in this compound, a pivotal heterocyclic building block in medicinal chemistry. The document delineates the principal chemical transformations of this moiety, with a detailed focus on its reduction to an amino group and its function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The guide further explores the electronic influence of the nitro group on palladium-catalyzed cross-coupling reactions. Included are detailed experimental protocols, comparative data tables, and mechanistic diagrams to provide a deep, actionable understanding of the chemistry of this compound for applications in strategic synthesis and drug development.

Introduction: The Molecular Architecture and Electronic Landscape

This compound (C₈H₈N₂O₄, MW: 196.16 g/mol ) is a highly functionalized pyridine derivative whose chemical behavior is dominated by the interplay of its constituent groups.[1] The molecule's architecture features a pyridine ring substituted with a nitro group (-NO₂) at the 3-position and an ethyl carboxylate group (-COOEt) at the 2-position.

The convergence of three powerful electron-withdrawing groups—the pyridine ring nitrogen, the nitro group, and the carboxylate group—renders the aromatic ring profoundly electron-deficient.[2] This strong inductive and resonance electron withdrawal is the cornerstone of the compound's reactivity, creating a highly electrophilic aromatic system and activating the nitro group for several key transformations that are invaluable in the synthesis of complex molecules.[3]

Foundational Reactivity: Reduction of the Nitro Group

The most fundamental and widely utilized transformation of the nitro group in this compound is its reduction to the corresponding amine, yielding Ethyl 3-aminopyridine-2-carboxylate. This reaction is a critical step in many synthetic pathways as it unmasks a versatile primary amine, a key nucleophilic handle for subsequent derivatization (e.g., amidation, alkylation, or cyclization) in the construction of pharmaceutical scaffolds.

The choice of reducing agent is critical and depends on the desired selectivity and scale of the reaction. The primary challenge is to achieve complete reduction of the nitro group without affecting the ethyl ester functionality.

Common Reduction Methodologies

A variety of methods can be employed for this transformation, each with distinct advantages and operational considerations.

Method Reagents & Conditions Typical Yield Notes
Catalytic Hydrogenation H₂ (1-50 atm), 10% Pd/C, EtOH or EtOAc, RT>90%Clean, high-yielding, and scalable. The catalyst is easily removed by filtration.
Metal-Acid Reduction SnCl₂·2H₂O, EtOH, Reflux80-90%A classic, robust method. Requires aqueous workup to remove tin salts.
Transfer Hydrogenation Ammonium formate, 10% Pd/C, MeOH, Reflux85-95%Avoids the need for a pressurized hydrogen gas setup. Safe and effective.
Metal-Neutral Reduction Zinc powder, NH₄Cl, EtOH/H₂O, 50-60 °C75-85%Milder conditions compared to strong acid systems.[4] Can be beneficial for sensitive substrates.
Experimental Protocol: Catalytic Hydrogenation

Reaction: Reduction of this compound to Ethyl 3-aminopyridine-2-carboxylate.

  • Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd). The flask is then sealed.

  • Hydrogenation: The vessel is evacuated and backfilled with hydrogen gas (H₂) three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Upon completion, the reaction mixture is carefully vented and purged with nitrogen or argon. The catalyst is removed by filtration through a pad of Celite®.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude Ethyl 3-aminopyridine-2-carboxylate, which can be used directly or purified further by column chromatography or recrystallization.

Workflow Diagram: Nitro Group Reduction

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_product Final Product Start This compound in EtOH Reaction Add 10% Pd/C Catalyst Start->Reaction 1. Hydrogenation Stir under H₂ atmosphere (1-4 atm, RT) Reaction->Hydrogenation 2. Filter Filter through Celite® to remove Pd/C Hydrogenation->Filter 3. Monitor via TLC/LC-MS Concentrate Concentrate solvent in vacuo Filter->Concentrate 4. Product Ethyl 3-aminopyridine- 2-carboxylate Concentrate->Product 5.

Caption: Workflow for the catalytic hydrogenation of this compound.

The Nitro Group as a Leaving Group: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pyridine ring activates it towards nucleophilic aromatic substitution (SNAr).[5] In this context, the nitro group itself can serve as an excellent leaving group, a reaction that is particularly efficient in electron-poor aromatic and heteroaromatic systems.[6] This allows for the direct displacement of the nitro group by a variety of nucleophiles, providing a powerful strategy for C-O, C-S, C-N, and C-halogen bond formation at the 3-position.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the stable nitrite ion (NO₂⁻).

Scope of Nucleophiles and Reaction Conditions
Nucleophile Type Example Reagent Solvent Conditions Product Type
Alkoxides Sodium methoxide (NaOMe)Methanol (MeOH)RT to 60 °C3-methoxy-pyridine
Thiolates Sodium thiophenoxide (NaSPh)DMFRT to 80 °C3-(phenylthio)-pyridine
Amines Piperidine, MorpholineDMSO or NMP100-150 °C3-amino-pyridine derivative
Fluoride Cesium fluoride (CsF)DMSO120-150 °C3-fluoro-pyridine[5][6]
Experimental Protocol: SNAr with an Alkoxide Nucleophile

Reaction: Synthesis of Ethyl 3-methoxypyridine-2-carboxylate.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous methanol (MeOH).

  • Reagent Addition: Add a solution of sodium methoxide (NaOMe) in methanol (typically 1.1-1.5 eq) dropwise to the stirring solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) to drive the reaction to completion.

  • Monitoring: Progress is monitored by TLC or LC-MS. A distinct color change is often observed upon formation of the Meisenheimer complex.

  • Workup: Once the starting material is consumed, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the pure Ethyl 3-methoxypyridine-2-carboxylate.

Mechanism Diagram: SNAr Reaction

Caption: The two-step addition-elimination mechanism for SNAr reactions.

Electronic Influence on Advanced Synthetic Methods

While the nitro group is primarily transformed via reduction or substitution, its powerful electronic influence is also a critical consideration in other advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions.

Impact on Palladium-Catalyzed Cross-Coupling

If this compound were further functionalized with a leaving group suitable for cross-coupling (e.g., a halide at the 5- or 6-position), the nitro group would play a significant role. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, typically begin with an oxidative addition step where the palladium catalyst inserts into a carbon-halide bond.[7][8][9]

The electron-deficient nature of the 3-nitropyridine ring makes this oxidative addition step more challenging compared to electron-rich or neutral aromatic systems.[10] Higher catalyst loadings, stronger electron-donating ligands, or higher reaction temperatures may be required to achieve efficient coupling.

Directing Group for C-H Functionalization: Vicarious Nucleophilic Substitution (VNS)

A more advanced reaction that directly leverages the nitro group's properties is Vicarious Nucleophilic Substitution (VNS).[11] This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The nitro group activates the ring and directs the incoming nucleophile to an ortho or para position. The mechanism involves the addition of a carbanion (stabilized by a leaving group on the nucleophile itself) to the electron-deficient ring, followed by a base-induced β-elimination to restore aromaticity.[11] This powerful C-C and C-N bond-forming strategy bypasses the need for a pre-installed leaving group like a halogen.

Logical Diagram: Vicarious Nucleophilic Substitution

G A Nitropyridine Substrate (Electron-deficient ring) D Addition of Nucleophile (Forms σ-adduct) A->D B Nucleophile with Leaving Group (e.g., R-CH(X)-Y) B->D C Strong Base (e.g., KHMDS, t-BuOK) E β-Elimination of HX (Restores Aromaticity) C->E D->E F C-H Functionalized Product E->F

Caption: Logical flow of the Vicarious Nucleophilic Substitution (VNS) reaction.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound is far more than a simple heterocyclic compound; it is a strategically designed building block whose reactivity is precisely controlled by its electronic architecture. The nitro group serves as a linchpin for molecular diversification. Its facile reduction to a primary amine opens the door to a vast array of derivatization chemistries, while its ability to act as a leaving group in SNAr reactions enables the direct and efficient installation of diverse functional groups. For researchers and scientists in drug development, a thorough understanding of these reaction modalities is essential for leveraging this scaffold to its full potential in the rational design and synthesis of novel therapeutic agents.

References

Methodological & Application

The Strategic Utility of Ethyl 3-Nitropyridine-2-carboxylate in the Genesis of Fused Pyridine Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery and development, the pyridine ring stands as a cornerstone pharmacophore, present in a multitude of approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold. Ethyl 3-nitropyridine-2-carboxylate emerges as a particularly valuable starting material for the synthesis of more complex, fused heterocyclic systems. The strategic placement of the nitro, ester, and pyridine nitrogen functionalities provides a rich platform for a diverse array of chemical transformations, enabling the construction of novel molecular architectures with significant potential for biological activity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key heterocyclic frameworks, including pyrido[2,3-d]pyridazines and related structures. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower your research endeavors.

Core Synthetic Strategy: A Two-Act Play of Reduction and Cyclization

The synthetic utility of this compound predominantly hinges on a two-step reaction sequence. The first critical step involves the selective reduction of the 3-nitro group to a primary amine. This transformation is pivotal as it unmasks a nucleophilic center ortho to the ester functionality, setting the stage for subsequent intramolecular or intermolecular cyclization reactions. The resulting intermediate, Ethyl 3-aminopyridine-2-carboxylate, is a versatile precursor for a variety of fused heterocyclic systems.

The second act of this synthetic strategy involves the reaction of the newly formed amino group and the adjacent ester with suitable binucleophiles to construct the fused ring. A prime example, which will be the focus of our detailed protocol, is the reaction with hydrazine hydrate to form the corresponding carbohydrazide, followed by cyclization to yield the pyrido[2,3-d]pyridazine core.

PART 1: The Gateway Transformation - Reduction of the Nitro Group

The selective reduction of the nitro group in this compound is the linchpin of its synthetic versatility. The choice of reducing agent is critical to ensure high yields and to avoid over-reduction or side reactions. Catalytic hydrogenation is a widely employed and effective method for this transformation.

Causality in Experimental Choices:
  • Catalyst Selection (Palladium on Carbon): 10% Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst for the hydrogenation of aromatic nitro compounds. It offers excellent activity and selectivity for the reduction of the nitro group while typically leaving the pyridine ring and the ester functionality intact under controlled conditions.

  • Solvent (Ethanol): Ethanol is an ideal solvent for this reaction as it readily dissolves the starting material and is compatible with the catalytic hydrogenation process. Its polarity also aids in the dissolution of the resulting amino ester.

  • Hydrogen Source (Hydrogen Gas): A balloon filled with hydrogen gas provides a simple and effective means of maintaining a positive pressure of hydrogen in the reaction vessel, ensuring a sufficient supply for the reduction process. For larger scale reactions, a Parr hydrogenator would be employed for safety and precise pressure control.

Experimental Protocol 1: Synthesis of Ethyl 3-aminopyridine-2-carboxylate

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (10% w/w)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Dissolve the starting material in anhydrous ethanol.

  • Carefully add 10% Palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (monitored by the balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 3-aminopyridine-2-carboxylate as a solid, which can be used in the next step without further purification.

Data Presentation:

Reactant Product Catalyst Solvent Typical Yield
This compoundEthyl 3-aminopyridine-2-carboxylate10% Pd/CEthanol>95%

PART 2: Constructing the Fused Heterocycle - Synthesis of Pyrido[2,3-d]pyridazines

With the key intermediate, Ethyl 3-aminopyridine-2-carboxylate, in hand, the next stage involves the construction of the fused heterocyclic ring. The reaction with hydrazine hydrate is a classic and efficient method to form the corresponding carbohydrazide, which can then undergo cyclization to the pyrido[2,3-d]pyridazine scaffold. This heterocyclic core is of significant interest in medicinal chemistry due to its structural similarity to other biologically active purine analogs.

Causality in Experimental Choices:
  • Reagent (Hydrazine Hydrate): Hydrazine hydrate serves as a potent binucleophile. The initial nucleophilic attack of one nitrogen atom on the ester carbonyl group, followed by the loss of ethanol, forms the stable hydrazide intermediate.

  • Solvent (Ethanol): Ethanol is a suitable solvent for this reaction, facilitating the dissolution of the reactants and allowing for heating to reflux to drive the reaction to completion.

  • Cyclization Conditions (Heating): The subsequent intramolecular cyclization of the carbohydrazide to the pyridopyridazine is typically achieved by heating the reaction mixture. This provides the necessary activation energy for the intramolecular nucleophilic attack of the second nitrogen of the hydrazide onto the pyridine ring, followed by dehydration.

Experimental Protocol 2: Synthesis of 4-hydroxypyrido[2,3-d]pyridazin-1(2H)-one

Materials:

  • Ethyl 3-aminopyridine-2-carboxylate (1.0 eq)

  • Hydrazine hydrate (excess)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3-aminopyridine-2-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The initial reaction will form the 3-aminopyridine-2-carbohydrazide intermediate.

  • Continue heating at reflux until the intermediate is consumed and the cyclized product is formed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 4-hydroxypyrido[2,3-d]pyridazin-1(2H)-one.

Data Presentation:

Reactant Product Reagent Solvent Typical Yield
Ethyl 3-aminopyridine-2-carboxylate4-hydroxypyrido[2,3-d]pyridazin-1(2H)-oneHydrazine HydrateEthanol80-90%

Visualization of the Synthetic Workflow

To provide a clear visual representation of the key transformations described, the following workflow diagram has been generated using the DOT language.

Synthesis_Workflow Start This compound Intermediate Ethyl 3-aminopyridine-2-carboxylate Start->Intermediate Reduction (H2, Pd/C) Product Pyrido[2,3-d]pyridazine Core Intermediate->Product Cyclization (Hydrazine Hydrate) Reaction_Mechanism cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Intramolecular Cyclization AminoEster Ethyl 3-aminopyridine-2-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate AminoEster->Tetrahedral_Intermediate + Hydrazine Hydrazine H2N-NH2 Hydrazide 3-Aminopyridine-2-carbohydrazide Tetrahedral_Intermediate->Hydrazide - EtOH Hydrazide_2 3-Aminopyridine-2-carbohydrazide Ethanol EtOH Cyclized_Intermediate Cyclized Intermediate Hydrazide_2->Cyclized_Intermediate Heat (Δ) Product_Mechanism Pyrido[2,3-d]pyridazine Cyclized_Intermediate->Product_Mechanism - H2O Water H2O

Application Notes & Protocols: Ethyl 3-Nitropyridine-2-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitropyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a "privileged structural motif," frequently appearing in FDA-approved drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties. When substituted with a nitro group, the pyridine scaffold becomes an exceptionally versatile building block for medicinal chemists.[1][3] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it amenable to a diverse range of chemical transformations.[3] Ethyl 3-nitropyridine-2-carboxylate (CAS 229343-13-9), in particular, has emerged as a key intermediate in the synthesis of complex, biologically active molecules.[4][5] This guide provides an in-depth exploration of its chemical properties, reactivity, and detailed protocols for its application in the synthesis of medicinally relevant compounds.

Molecular Structure and Properties:

PropertyValue
Chemical Name This compound
CAS Number 229343-13-9
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
Appearance Off-white to yellow solid

Data sourced from Finetech Industry Limited and Sigma-Aldrich.[4][5]

Caption: Chemical structure of this compound.

Synthesis and Reactivity: A Chemist's Perspective

The strategic placement of the nitro and ester groups on the pyridine ring dictates the reactivity of this compound, making it a valuable precursor for a variety of heterocyclic systems.

Synthesis

The synthesis of 3-nitropyridines can be achieved through nitration of the corresponding pyridine derivative.[6] For instance, 3-hydroxypyridine can be nitrated using potassium nitrate and acetic anhydride to yield 3-hydroxy-2-nitropyridine.[7] While a direct, high-yield synthesis of this compound is not extensively detailed in readily available literature, analogous procedures for nitropyridine derivatives suggest that nitration of ethyl pyridine-2-carboxylate is a plausible route.

Key Reactions and Mechanistic Insights

The chemical behavior of this compound is dominated by two primary features: the electrophilic nature of the pyridine ring, enhanced by the nitro group, and the reactivity of the nitro and ester functionalities themselves.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to construct more complex molecular architectures.[3]

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, which can then participate in a wide array of subsequent reactions.[8][9] This transformation is a cornerstone of its utility, opening pathways to fused heterocyclic systems. Common reducing agents include catalytic hydrogenation (e.g., H2/Pd/C, Raney Nickel), and metal-based reductions (e.g., Fe/AcOH, SnCl2).[9][10] The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.[11]

  • Cyclization Reactions: The juxtaposition of the amino group (formed from the reduction of the nitro group) and the ester function provides an ideal setup for intramolecular cyclization reactions. This is a powerful strategy for the synthesis of bicyclic heterocyclic systems, such as pyridopyrimidines and pyridothiazines, which are prevalent in many biologically active compounds.[12]

Reactivity_Overview This compound This compound SNAr SNAr This compound->SNAr Nucleophiles Reduction Reduction This compound->Reduction Reducing Agents Ethyl 3-aminopyridine-2-carboxylate Ethyl 3-aminopyridine-2-carboxylate Reduction->Ethyl 3-aminopyridine-2-carboxylate Cyclization Cyclization Ethyl 3-aminopyridine-2-carboxylate->Cyclization Electrophiles Fused Heterocycles Fused Heterocycles Cyclization->Fused Heterocycles

Caption: Key reaction pathways of this compound.

Application in the Synthesis of Bioactive Molecules

The true value of this compound is demonstrated in its application as a starting material for the synthesis of compounds with significant pharmacological activity.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[13]

Protocol 1: Synthesis of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate

This protocol outlines a two-step synthesis of an imidazo[1,2-a]pyridine derivative, starting with the reduction of the nitro group, followed by a cyclization reaction.

Step 1: Reduction of this compound

  • Objective: To selectively reduce the nitro group to an amine.

  • Materials:

    • This compound (1.0 eq)

    • Iron powder (5.0 eq)

    • Acetic acid (glacial)

    • Ethanol

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend this compound in a mixture of ethanol and glacial acetic acid.

    • Heat the mixture to reflux.

    • Add iron powder portion-wise over 30 minutes, maintaining a gentle reflux.

    • After the addition is complete, continue to reflux for 2-3 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethyl acetate.

    • Carefully neutralize the filtrate with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-aminopyridine-2-carboxylate.

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Core

  • Objective: To construct the fused imidazole ring.

  • Materials:

    • Ethyl 3-aminopyridine-2-carboxylate (from Step 1) (1.0 eq)

    • Chloroacetaldehyde (50% aqueous solution) (1.2 eq)

    • Sodium bicarbonate (2.0 eq)

    • Ethanol

  • Procedure:

    • Dissolve ethyl 3-aminopyridine-2-carboxylate in ethanol.

    • Add sodium bicarbonate to the solution.

    • Add chloroacetaldehyde dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate.

Synthesis_Workflow Start This compound Reduction Reduction (Fe/AcOH) Start->Reduction Intermediate Ethyl 3-aminopyridine-2-carboxylate Reduction->Intermediate Cyclization Cyclization (Chloroacetaldehyde) Intermediate->Cyclization Product Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate Cyclization->Product

Caption: Workflow for the synthesis of an Imidazo[1,2-a]pyridine derivative.

Synthesis of Pyrido[3,2-e]thieno[3,2-b]pyrimidine Derivatives

Thienopyrimidines are another important class of heterocyclic compounds with diverse biological activities. The following protocol describes a potential pathway to a pyridothienopyrimidine scaffold.

Protocol 2: Synthesis of a Pyrido[3,2-e]thieno[3,2-b]pyrimidine Derivative

This multi-step synthesis involves the initial formation of a thienopyridine, followed by cyclization to the desired tricyclic system.

Step 1: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

  • Objective: To construct the thiophene ring fused to the pyridine core.

  • Materials:

    • Ethyl 3-aminopyridine-2-carboxylate (from Protocol 1, Step 1) (1.0 eq)

    • Sulfur (1.1 eq)

    • Ethyl cyanoacetate (1.1 eq)

    • N,N-Dimethylformamide (DMF)

    • Triethylamine (2.2 eq)

  • Procedure:

    • To a solution of ethyl 3-aminopyridine-2-carboxylate in DMF, add sulfur and ethyl cyanoacetate.

    • Add triethylamine dropwise at room temperature.

    • Heat the reaction mixture to 80-90 °C for 8-10 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.[14]

Step 2: Cyclization to the Pyrido[3,2-e]thieno[3,2-b]pyrimidine

  • Objective: To form the fused pyrimidine ring.

  • Materials:

    • Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (from Step 1) (1.0 eq)

    • Formamide (excess)

  • Procedure:

    • Heat a mixture of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and formamide at reflux for 12-16 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the desired pyridothienopyrimidine derivative.

Troubleshooting and Safety Considerations

  • Reaction Monitoring: Thin-layer chromatography (TLC) is essential for monitoring the progress of all reactions. The choice of eluent will depend on the polarity of the reactants and products.

  • Purification: Column chromatography is often necessary to obtain pure products. Careful selection of the solvent system is crucial for good separation.

  • Safety:

    • Nitropyridine compounds should be handled with care as they can be toxic.[2]

    • Reactions involving flammable solvents should be conducted in a well-ventilated fume hood, away from ignition sources.

    • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and structural features allow for a wide range of chemical transformations, providing access to a diverse array of complex heterocyclic scaffolds with significant pharmacological potential. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Ethyl 3-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 3-nitropyridine-2-carboxylate

This compound is a pivotal substrate in modern synthetic chemistry, particularly for professionals in pharmaceutical and materials science research. Its structure is uniquely primed for reactivity. The pyridine core, inherently electron-deficient, is further activated by the potent electron-withdrawing effects of two adjacent substituents: a nitro group at the C3 position and an ethyl carboxylate group at the C2 position. This electronic arrangement renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), making it an exceptional building block for the synthesis of diverse, highly functionalized heterocyclic compounds.

This guide provides an in-depth exploration of the SNAr reactions of this substrate. We move beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind experimental design choices. The protocols herein are designed to be robust and serve as a validated starting point for further derivatization and discovery.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The functionalization of this compound proceeds via the classical two-step SNAr addition-elimination mechanism. The profound electron deficiency at the carbon atoms of the pyridine ring is the driving force for this transformation.

  • Nucleophilic Attack and Meisenheimer Complex Formation: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom on the pyridine ring. For this compound, the primary site of attack is the C3 position, leading to the displacement of the nitro group. This initial addition step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is effectively delocalized across the carboxylate group and, most importantly, the nitro group, which stabilizes this key intermediate.

  • Elimination and Aromaticity Restoration: In the second, typically rapid step, the leaving group—in this case, the nitrite ion (NO₂⁻)—is expelled. This elimination event restores the aromaticity of the pyridine ring, yielding the final substituted product. The stability of the departing nitrite anion makes the nitro group a viable leaving group in these activated systems, a phenomenon well-documented for SNAr reactions on nitropyridines.[2][3]

Figure 1: General SNAr Mechanism on this compound.

Application Notes & Experimental Protocols

The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles.

Amination with N-Nucleophiles: Synthesis of 3-Aminopyridine Derivatives

Application Focus: The synthesis of ethyl 3-aminopyridine-2-carboxylate derivatives is of significant interest in medicinal chemistry. These scaffolds are precursors to a range of bioactive molecules, including potent inhibitors of ribonucleotide reductase, an important target in cancer therapy.[4][5][6] The 2-aminopyridine motif itself is a privileged structure in drug discovery.[7]

Protocol: General Procedure for Reaction with Primary and Secondary Amines

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to a concentration of approximately 0.1-0.2 M.

    • Scientific Rationale: Polar aprotic solvents are crucial as they effectively solvate the charged Meisenheimer complex, stabilizing this intermediate and facilitating the reaction.[1]

  • Reagent Addition: Add the desired primary or secondary amine (1.1–1.5 equiv) to the solution, followed by the addition of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equiv).

    • Scientific Rationale: The base serves to neutralize the acidic nitrite byproduct and can facilitate the reaction, particularly with amine salts.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive amines may require heating.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Reaction with Hydrazine: A Gateway to Fused Pyrazolopyridines

Application Focus: The reaction with hydrazine is a powerful transformation that goes beyond simple substitution. It enables a tandem SNAr/intramolecular cyclization sequence to construct the pyrazolo[3,4-b]pyridine core. This heterocyclic system is of immense biological and medicinal significance, found in compounds with antiviral, antibacterial, anti-inflammatory, and anti-tumor activities.[8][9][10]

Protocol: Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridin-3-olate

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 equiv) in absolute ethanol (0.2 M).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-2.5 equiv) to the solution.[11]

    • Scientific Rationale: An excess of hydrazine is used to ensure complete consumption of the starting material and to drive the cyclization step.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. The product is often a solid that precipitates from the reaction mixture upon cooling.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash it with cold ethanol, and dry under vacuum to yield the pure pyrazolo[3,4-b]pyridin-3-one derivative. Further purification is typically not necessary.

Figure 2: Tandem SNAr and Cyclization Reaction with Hydrazine.
Thiolation with S-Nucleophiles: Accessing Thioether Derivatives

Application Focus: Pyridine thioethers are valuable intermediates in organic synthesis and are incorporated into various bioactive compounds.[12][13] The reaction with sulfur nucleophiles provides a direct route to these important molecules.

Protocol: General Procedure for Reaction with Thiols

  • Thiolate Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a base such as potassium carbonate (K₂CO₃, 1.5 equiv) or sodium hydride (NaH, 1.2 equiv) in anhydrous DMF. Add the desired thiol (1.1 equiv) and stir the mixture at room temperature for 20-30 minutes to generate the thiolate anion.

    • Scientific Rationale: Thiols are moderately acidic, but their corresponding thiolate anions are significantly more nucleophilic.[14] Pre-forming the thiolate ensures a rapid and efficient SNAr reaction.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Reaction Conditions: Slowly add the solution of the starting material to the pre-formed thiolate suspension. Stir the reaction at room temperature or gently heat to 50-60 °C until TLC analysis indicates the reaction is complete. Studies on similar 3-nitropyridines show this reaction proceeds cleanly with the nitro group acting as the leaving group.[2]

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for the nucleophilic substitution reactions discussed.

Nucleophile Class Example Nucleophile Typical Solvent Base Temperature (°C) Key Application
N-Nucleophiles Primary/Secondary AminesDMF, DMSOK₂CO₃, Et₃N25 - 100Synthesis of Bioactive Aminopyridines[4][7]
N-Nucleophiles Hydrazine HydrateEthanolNone (reagent is basic)~78 (Reflux)Fused Heterocycles (Pyrazolopyridines)[8]
S-Nucleophiles Thiols (e.g., Thiophenol)DMF, THFK₂CO₃, NaH25 - 60Synthesis of Pyridine Thioethers[2]
O-Nucleophiles Alcohols/PhenolsTHF, DMFNaH, t-BuOK25 - 80Synthesis of Pyridine Ethers[15]

General Experimental Workflow

The successful execution of these protocols relies on a systematic workflow from setup to purification.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Dry Glassware, Inert Atm.) dissolve 2. Dissolve Substrate (Anhydrous Solvent) setup->dissolve add_reagents 3. Add Nucleophile & Base (if needed) dissolve->add_reagents react 4. Stir at Temp. (RT to Reflux) add_reagents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor quench 6. Quench Reaction (e.g., H₂O, aq. NH₄Cl) monitor->quench extract 7. Organic Extraction quench->extract purify 8. Dry & Concentrate extract->purify chromatography 9. Column Chromatography purify->chromatography

Figure 3: General experimental workflow for SNAr reactions.

References

Application Notes and Protocols for the Reduction of Ethyl 3-Nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Importance of 3-Aminopyridine-2-carboxylates

The transformation of ethyl 3-nitropyridine-2-carboxylate to its corresponding amine, ethyl 3-aminopyridine-2-carboxylate, is a critical step in the synthesis of a multitude of pharmacologically active molecules and functional materials. The resulting aminopyridine scaffold is a privileged structure found in various therapeutic agents, including kinase inhibitors and cannabinoid receptor ligands.[1][2] The selection of an appropriate reduction methodology is paramount, as it dictates not only the yield and purity of the desired product but also the compatibility with other functional groups and overall process efficiency. This guide provides a detailed examination of several robust methods for this transformation, offering insights into the underlying chemical principles and providing validated, step-by-step protocols.

Comparative Overview of Reduction Strategies

The reduction of an aromatic nitro group is a well-established transformation in organic synthesis, yet the presence of the pyridine ring and the ester functionality in the substrate requires careful consideration of the chosen method to avoid side reactions such as ring hydrogenation or ester reduction. The primary methods for this conversion can be broadly categorized into three families: catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.

Method Key Reagents Typical Yield Key Advantages Potential Challenges
Catalytic Hydrogenation H₂, Pd/C or Raney® Ni>90%High efficiency, clean reaction, scalable.Potential for pyridine ring reduction, pyrophoric catalysts, requires specialized equipment.
Metal-Mediated Reduction Fe/HCl or SnCl₂70-90%Cost-effective, tolerant of many functional groups.Stoichiometric metal waste, harsh acidic conditions, challenging work-up with tin salts.
Transfer Hydrogenation Formic acid, Ammonium formate85-95%Avoids use of gaseous H₂, mild conditions, good functional group tolerance.Catalyst cost, optimization of hydrogen donor and catalyst system may be required.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[3][4] The choice between Palladium on carbon (Pd/C) and Raney® Nickel is often dictated by the presence of other reducible functional groups. Raney® Nickel is particularly useful when dehalogenation is a concern.[3]

Mechanism of Action

The reaction occurs on the surface of the metal catalyst. The nitro compound and molecular hydrogen are adsorbed onto the catalyst surface, where the H-H bond is cleaved. The hydrogen atoms are then sequentially transferred to the nitro group, leading to the formation of the amine through various intermediates, including nitroso and hydroxylamine species.[5]

Experimental Workflow: Catalytic Hydrogenation

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up prep1 Dissolve Substrate in Solvent prep2 Add Catalyst (e.g., Pd/C) prep1->prep2 prep3 Place in Hydrogenation Apparatus prep2->prep3 react1 Purge with N₂ then H₂ prep3->react1 react2 Pressurize with H₂ react1->react2 react3 Stir at RT react2->react3 workup1 Filter through Celite® react3->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Purify (e.g., Crystallization) workup2->workup3

Caption: Workflow for catalytic hydrogenation.

Protocol 1A: Reduction using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen) three times, followed by purging with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl 3-aminopyridine-2-carboxylate, which can be further purified by crystallization or column chromatography.

Protocol 1B: Reduction using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

  • Hydrogenation apparatus

Procedure:

  • In a hydrogenation vessel, add Raney® Nickel (approx. 10-20% by weight of the substrate).

  • Wash the Raney® Nickel with the reaction solvent (e.g., methanol) to remove the water.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Seal the vessel and follow the hydrogenation procedure as described for Pd/C (steps 3-9). Raney® Nickel hydrogenations may require slightly elevated temperatures (e.g., 40-50 °C) and pressures for optimal results.[6][7]

Method 2: Metal-Mediated Reduction

The use of metals in acidic media is a classical and cost-effective method for nitro group reduction. Iron in the presence of hydrochloric acid (Béchamp reduction) and tin(II) chloride are the most common systems.[8][9][10]

Reaction Pathway: Fe/HCl Reduction

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products start Ar-NO₂ int1 Ar-NO (Nitroso) start->int1 +2e⁻, +2H⁺ reagents Fe, HCl reagents->start int2 Ar-NHOH (Hydroxylamine) int1->int2 +2e⁻, +2H⁺ prod1 Ar-NH₃⁺ (Anilinium) int2->prod1 +2e⁻, +2H⁺ prod2 Ar-NH₂ (Amine) prod1->prod2 Deprotonation base NaOH (work-up) base->prod1

Caption: Béchamp reduction pathway.

Protocol 2A: Reduction using Iron and Hydrochloric Acid (Fe/HCl)

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Add iron powder (3-5 eq) to the solution.

  • Heat the mixture to reflux and add concentrated HCl (catalytic to stoichiometric amounts) dropwise.

  • Continue refluxing and monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the excess iron.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a NaOH solution until a pH of 8-9 is reached to precipitate iron salts and deprotonate the amine.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2B: Reduction using Tin(II) Chloride (SnCl₂)

Tin(II) chloride offers a milder alternative to Fe/HCl and is particularly useful for substrates with acid-sensitive functional groups.[3][11]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (3-5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.

  • Upon completion, cool the mixture and carefully quench by adding a saturated NaHCO₃ solution until the effervescence ceases and the pH is basic. This will precipitate tin salts.[12]

  • Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Method 3: Transfer Hydrogenation

Transfer hydrogenation is an increasingly popular method that avoids the use of high-pressure hydrogen gas by employing a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, in the presence of a catalyst.[13][14][15]

Protocol 3: Reduction using Ammonium Formate and Pd/C

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add 10% Pd/C (5-10 mol%).

  • Add ammonium formate (3-5 eq) in portions to control the initial exotherm.

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction by TLC. The reaction is usually complete within 1-2 hours.

  • Upon completion, filter the reaction mixture through Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

Conclusion

The choice of method for the reduction of this compound depends on several factors including available equipment, cost, and the presence of other functional groups. Catalytic hydrogenation offers high yields and purity but requires specialized equipment. Metal-mediated reductions are cost-effective but can involve harsh conditions and challenging work-ups. Transfer hydrogenation presents a convenient and often milder alternative. The protocols provided herein offer reliable starting points for the successful synthesis of ethyl 3-aminopyridine-2-carboxylate, a valuable intermediate in drug discovery and development.

References

Application Notes & Protocols: The Strategic Use of Ethyl 3-Nitropyridine-2-carboxylate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Substituted Pyridine Scaffold

In the landscape of medicinal chemistry, pyridine-based heterocycles represent a cornerstone of drug design. Their unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous molecules make them privileged scaffolds. Ethyl 3-nitropyridine-2-carboxylate is a particularly valuable building block, offering chemists strategically placed functional groups—a nitro group and an ester—on a pyridine core. These "handles" can be manipulated with high selectivity to construct more complex, fused heterocyclic systems that are prevalent in a wide range of therapeutic agents.[1][2][3] The nitro group, an electron-withdrawing powerhouse, not only influences the reactivity of the pyridine ring but also serves as a masked amine, readily revealed through reduction. The adjacent ester provides a reactive site for cyclization, amidation, or other transformations. This guide provides an in-depth exploration of the properties, handling, and key synthetic applications of this compound, complete with detailed protocols for its conversion into advanced pharmaceutical intermediates.

Part 1: Compound Profile and Safety Mandates

Physicochemical & Hazard Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 229343-13-9[4]
Molecular Formula C₈H₈N₂O₄[4]
Molecular Weight 196.16 g/mol [4]
Appearance Off-white to yellow solid-
Storage Store in a dry, tightly sealed container[4]
Critical Safety & Handling Protocols

This compound must be handled with appropriate care, adhering to established laboratory safety procedures. It is classified as harmful and requires specific precautions.

  • Primary Hazards :

    • H302 : Harmful if swallowed.[4][5]

    • H318 : Causes serious eye damage.[5]

    • H402 : Harmful to aquatic life.[5]

  • Mandatory Personal Protective Equipment (PPE) :

    • Wear protective gloves, clothing, and face protection, with an emphasis on chemical safety goggles or a face shield.[5]

  • Handling & First Aid :

    • General : Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[5] Avoid release to the environment.[5]

    • Eye Contact : IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a POISON CENTER or doctor.[5]

    • Ingestion : IF SWALLOWED, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]

    • Spills : Avoid generating dust. Collect, bind, and pump off spills. Dispose of the material in an approved waste disposal plant.[5]

Part 2: Core Synthetic Application: From Nitro-Ester to Fused Heterocycles

The primary synthetic utility of this compound lies in its role as a precursor to 3-amino-2-ester pyridines. The resulting ortho-aminoester is a classic substrate for condensation and cyclization reactions to build fused bicyclic systems. The overall workflow involves two key stages: reduction of the nitro group, followed by cyclization with a suitable dielectrophile.

G cluster_0 Workflow: From Building Block to Fused Heterocycle A This compound B Protocol 1: Catalytic Hydrogenation A->B Reagent C Intermediate: Ethyl 3-aminopyridine-2-carboxylate B->C Isolation & Purification D Protocol 2: Condensation & Cyclization (e.g., with Glyoxal) C->D Intermediate E Final Product: Pyrido[2,3-b]pyrazine Derivative D->E Aromatization G Mechanism: Pyrido[2,3-b]pyrazine Formation Start Ortho-aminoester + Glyoxal Step1 Step 1: First Imine Formation Start->Step1 - H₂O Intermediate1 Intermediate A (Schiff Base) Step1->Intermediate1 Step2 Step 2: Second Imine Formation (Intramolecular) Intermediate1->Step2 - H₂O Intermediate2 Intermediate B (Dihydropyrazine) Step2->Intermediate2 Step3 Step 3: Aromatization (Oxidation / -2H) Intermediate2->Step3 Final Final Product (Fused Pyrazine Ring) Step3->Final

References

Application Note: A Practical Guide to the Synthesis of Ethyl 3-Aminopyridine-2-carboxylates via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 3-Aminopyridine-2-carboxylate Scaffold

The 3-aminopyridine-2-carboxylate framework is a privileged scaffold in modern medicinal chemistry. Its rigid structure and versatile functional handles make it a cornerstone for the synthesis of a wide array of biologically active compounds. Derivatives of this core are integral to the development of therapeutics targeting various diseases. Notably, this scaffold is found in Kenpaullone and related compounds, which are potent inhibitors of glycogen synthase kinase 3 (GSK-3) and cyclin-dependent kinases (CDKs), and it serves as a key intermediate for cannabinoid receptor ligands and novel nociceptive agents.[1][2][3]

The synthesis of substituted ethyl 3-aminopyridine-2-carboxylates is therefore a critical process for drug discovery pipelines. A common and effective method involves the displacement of a nitro group from ethyl 3-nitropyridine-2-carboxylate with a primary or secondary amine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the underlying mechanism, offers a robust and validated experimental protocol, and discusses the scope and potential challenges of this important transformation.

The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through the classical SNAr addition-elimination mechanism. The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of two strong electron-withdrawing groups: the nitro group at the C3 position and the ethyl carboxylate group at the C2 position.

The key steps are as follows:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the C3 position (ipso-carbon), which bears the nitro group. This initial attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance effects of both the adjacent ester group and, crucially, the nitro group itself. The pyridine nitrogen further contributes to this stabilization. Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), are ideal for this reaction as they effectively solvate and stabilize this charged intermediate without protonating the nucleophile.

  • Rearomatization and Expulsion: The aromatic system is restored through the elimination of the nitro group as a nitrite anion (NO₂⁻), which is a competent leaving group in such activated systems. This step is typically the rate-determining step of the overall reaction.

Mechanistic Diagram

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound + Amine (R₂NH) Meisenheimer Meisenheimer Complex (Negatively charged, non-aromatic) Reactant->Meisenheimer 1. Nucleophilic Attack Product Ethyl 3-(dialkylamino)pyridine-2-carboxylate + Nitrite Ion Meisenheimer->Product 2. Elimination of Leaving Group (Rearomatization) Workflow Setup 1. Reaction Setup (Nitropyridine, DMF, N₂) Addition 2. Add Amine (1.2 eq, Dropwise) Setup->Addition React 3. Heat to 80 °C Monitor by TLC Addition->React Workup 4. Aqueous Work-up (Water/EtOAc Extraction) React->Workup Purify 5. Purification (Silica Gel Chromatography) Workup->Purify Characterize 6. Characterization (NMR, LCMS, Yield) Purify->Characterize

References

Application Notes and Protocols: A Comprehensive Guide to the Hydrolysis of Ethyl 3-Nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Nitropyridine-2-carboxylic Acid in Modern Chemistry

The pyridine ring is a fundamental scaffold in medicinal and agricultural chemistry, with its derivatives forming the core of numerous pharmaceuticals and agrochemicals.[1] Among these, 3-nitropyridine-2-carboxylic acid stands out as a versatile and highly valuable building block. Its strategic placement of a nitro group enhances the reactivity of the pyridine ring, making it an essential intermediate in the synthesis of a wide array of biologically active molecules.[2] This compound serves as a crucial precursor for developing novel therapeutic agents, including those targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents.[2] Furthermore, its utility extends to the agrochemical sector, where it is employed in the creation of advanced herbicides and fungicides.[2]

The reliable and efficient synthesis of 3-nitropyridine-2-carboxylic acid is therefore of paramount importance to researchers in drug discovery and development. A common and effective route to this key intermediate is the hydrolysis of its corresponding ester, ethyl 3-nitropyridine-2-carboxylate. This document provides a detailed, field-proven protocol for this transformation, grounded in the fundamental principles of ester hydrolysis. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters that ensure a high-yielding and pure product.

Mechanistic Insights: The Chemistry of Ester Hydrolysis

The conversion of an ester to a carboxylic acid, known as hydrolysis, can be catalyzed by either acid or base.[3][4]

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is an equilibrium process. The ester is protonated on the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst.[4] To drive the equilibrium towards the products, a large excess of water is typically required.[3]

Base-Catalyzed Hydrolysis (Saponification):

For the hydrolysis of this compound, base-catalyzed hydrolysis, or saponification, is the preferred method. This approach offers two significant advantages: the reaction is essentially irreversible, and the product is more easily isolated.[3] The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH, KOH, or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylic acid.[5] In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt. This acid-base reaction is highly favorable and drives the overall reaction to completion, making it irreversible.[5][6] Subsequent acidification of the reaction mixture protonates the carboxylate salt, allowing for the isolation of the desired 3-nitropyridine-2-carboxylic acid.[3]

The presence of the electron-withdrawing nitro group on the pyridine ring is expected to further facilitate the nucleophilic attack by the hydroxide ion, potentially leading to a faster reaction rate compared to unsubstituted pyridine esters.

Data Presentation: Typical Reaction Parameters

The following table summarizes the key quantitative data and conditions for a typical base-catalyzed hydrolysis of this compound.

ParameterValueMethod of Analysis
Starting Material This compound-
Product 3-Nitropyridine-2-carboxylic acid-
Base Lithium Hydroxide (LiOH)-
Solvent System Tetrahydrofuran (THF) / Water-
Reaction Time 2-4 hoursThin Layer Chromatography (TLC)
Reaction Temperature Room Temperature-
Yield >90%Gravimetric analysis after isolation
Purity >98%High-Performance Liquid Chromatography (HPLC), NMR

Experimental Protocol: Step-by-Step Methodology

This protocol details the alkaline hydrolysis of this compound.

Materials and Equipment:
  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Safety Precautions:
  • This compound and its derivatives should be handled with care. While specific safety data for this compound is limited, related nitropyridine compounds can be harmful if inhaled, ingested, or in contact with skin.[7][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Lithium hydroxide is corrosive. Avoid contact with skin and eyes.[1]

  • Handle all organic solvents in a fume hood due to their flammability and volatility.

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (a common ratio is 2:1 or 3:1 v/v, using approximately 10-20 mL of solvent per gram of ester). Stir the mixture at room temperature until the ester is fully dissolved.

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 equivalents) portion-wise.

  • Hydrolysis: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed (typically 2-4 hours). The product, being a salt, will have a much lower Rf value than the starting ester.

  • Workup - Solvent Removal and Extraction:

    • Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the THF.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous layer with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Workup - Acidification and Product Isolation:

    • Cool the aqueous layer in an ice bath.

    • Carefully acidify the aqueous layer to a pH of 2-3 by the dropwise addition of 1M hydrochloric acid while stirring. The product, 3-nitropyridine-2-carboxylic acid, will precipitate out of the solution as a solid.

    • Extract the product from the acidified aqueous layer with ethyl acetate (perform the extraction three times with a volume of ethyl acetate equal to the aqueous layer volume).

  • Drying and Concentration:

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-nitropyridine-2-carboxylic acid.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure carboxylic acid.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and HPLC.

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Ester in THF/Water B Add LiOH·H₂O A->B C Stir at Room Temperature (2-4h) B->C D Remove THF (Rotovap) C->D Reaction Complete (TLC) E Wash with Organic Solvent D->E F Acidify with HCl to pH 2-3 E->F G Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I Purify (Recrystallization) H->I Crude Product J Pure 3-Nitropyridine-2-carboxylic Acid I->J

References

Application Notes & Protocols: Synthesis and Evaluation of Nicotinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a wide array of physiological processes, making them significant targets for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][2][3] The development of selective and potent nAChR ligands is paramount for advancing our understanding of these receptors and for creating novel therapeutics. This guide provides an in-depth overview of the strategic synthesis of nAChR ligands, focusing on key chemical scaffolds and reactions. It further details comprehensive protocols for the subsequent in vitro characterization of these synthesized compounds, including binding affinity and functional activity assays, to provide researchers with a robust framework for nAChR drug discovery.

Introduction: The Imperative for Novel nAChR Ligands

Nicotinic acetylcholine receptors are pentameric ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[3][4] Comprised of various combinations of 17 known subunits (α1-7, α9-10, β1-4, δ, ε, γ), nAChRs exhibit significant structural and pharmacological diversity.[5][6] The most abundant subtypes in the central nervous system are the homomeric α7 and the heteromeric α4β2 receptors.[5] The pharmacology of natural products like nicotine and epibatidine has highlighted the immense therapeutic potential of modulating these receptors for treating CNS disorders.[7] However, the development of subtype-selective ligands remains a formidable challenge for synthetic chemists, driving innovation in synthetic methodology.[7] This document serves as a practical guide, bridging synthetic strategy with pharmacological evaluation to streamline the discovery pipeline for novel nAChR modulators.

Strategic Approaches to Ligand Synthesis

The synthesis of nAChR ligands is often inspired by the structures of natural products. Key scaffolds include pyridine-based structures (analogous to nicotine) and bicyclic amines (analogous to epibatidine).[8] Modern synthetic efforts focus on creating analogues with improved selectivity and drug-like properties.

Core Scaffolds and Structure-Activity Relationships (SAR)

A successful ligand design strategy relies on understanding the key pharmacophoric elements required for nAChR binding. These typically include:

  • A Basic Nitrogen Center: This is usually a protonated amine that forms a critical cation-π interaction with aromatic residues in the receptor's binding site.[8]

  • A Hydrogen Bond Acceptor: Often a pyridine nitrogen or a similar heteroatom, which interacts with a hydrogen bond donor in the receptor.[8]

  • Aromatic/Heteroaromatic Ring: This element engages in π-system interactions within the binding pocket.[8]

Structure-activity relationship (SAR) studies have revealed that modifications to these core elements can drastically alter binding affinity and subtype selectivity. For instance, in pyridine-based ligands, bulky substituents in certain positions can reduce affinity, while in quinuclidine benzamides, para-substituted benzamides tend to be the most active α7 agonists.[2][9]

Key Synthetic Methodologies

The construction of nAChR ligand libraries relies on a toolkit of robust and versatile chemical reactions.

  • Pyridine Ring Synthesis: The pyridine core is central to many nAChR ligands. Classical methods like the Hantzsch synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia, are still widely used.[10][11] Modern approaches often employ metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to functionalize pre-formed pyridine rings, allowing for rapid diversification.[12]

  • Azabicycloalkane Synthesis: The rigid bicyclic core of ligands like epibatidine provides conformational constraint, which can enhance binding affinity. The Diels-Alder reaction is a powerful tool for constructing the 7-azabicyclo[2.2.1]heptane skeleton.[13][14][15] For example, a common strategy involves the cycloaddition of a pyrrole derivative with a suitable dienophile.[13][14]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are indispensable for linking the core heterocyclic scaffolds to other aromatic or aliphatic moieties. These reactions are valued for their high functional group tolerance and reliability.

Experimental Workflows and Protocols

A logical progression from ligand synthesis to comprehensive biological evaluation is crucial. The following workflow and protocols provide a template for researchers.

Overall Discovery Workflow

The process begins with the rational design and chemical synthesis of target compounds. These compounds are then subjected to a primary screen to assess their binding affinity for the target nAChR subtypes. Hits from the primary screen are then evaluated in functional assays to determine their efficacy (agonist, antagonist, or allosteric modulator).

G cluster_0 Synthesis & Purification cluster_1 In Vitro Characterization cluster_2 Lead Optimization synthesis Chemical Synthesis of Target Ligand purification Purification & Structural Verification (NMR, MS) synthesis->purification binding Primary Screen: Radioligand Binding Assay (Determine Ki) purification->binding functional Secondary Screen: Functional Assay (Determine EC50/IC50) binding->functional High-Affinity Hits sar SAR Analysis & Lead Optimization functional->sar sar->synthesis Iterative Design

Caption: High-level workflow from ligand synthesis to lead optimization.

Application Protocol 1: Synthesis of an Epibatidine Analogue

This protocol describes a general, adaptable route for synthesizing an analogue of epibatidine, a potent nAChR agonist, based on a Diels-Alder strategy.[14]

Objective: To synthesize a 7-azabicyclo[2.2.1]heptane core coupled to a substituted pyridine ring.

Materials:

  • N-(tert-butoxycarbonyl)pyrrole (N-Boc-pyrrole)

  • 2-chloro-5-vinylpyridine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Diels-Alder Cycloaddition:

    • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve N-Boc-pyrrole (1.0 eq) and 2-chloro-5-vinylpyridine (1.2 eq) in anhydrous DCM.

    • Rationale: The Diels-Alder reaction constructs the bicyclic core. Using a slight excess of the dienophile (vinylpyridine) drives the reaction to completion. An inert atmosphere prevents side reactions.

    • Stir the reaction mixture at high pressure (or elevated temperature, e.g., 80 °C in a sealed tube) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting cycloadduct using silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the N-Boc protected epibatidine analogue.

  • Boc Deprotection:

    • Dissolve the purified product from Step 1 in DCM (approx. 0.1 M concentration).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Rationale: TFA is a strong acid that efficiently cleaves the Boc protecting group, liberating the secondary amine of the bicyclic core. The reaction is performed at 0 °C to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude final product.

    • Further purification by column chromatography or crystallization may be necessary to yield the pure epibatidine analogue.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol 2: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a synthesized compound for a specific nAChR subtype (e.g., α4β2) expressed in a cell membrane preparation.[16][17][18]

Objective: To calculate the inhibitor constant (Ki) of a test ligand by measuring its ability to compete with a known radioligand.

Materials:

  • Membrane preparation from cells expressing the target nAChR subtype (e.g., rat brain cortex for α4β2).[16]

  • Radioligand: e.g., [³H]Cytisine or [³H]Epibatidine for α4β2 nAChRs.[16]

  • Non-specific binding control: A high concentration of a known ligand (e.g., 10 µM Nicotine).[19]

  • Test compound (synthesized ligand) at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C filters, pre-soaked in polyethyleneimine).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Plate Setup:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membrane prep + Radioligand + Assay Buffer.

      • Non-Specific Binding (NSB): Membrane prep + Radioligand + High-concentration unlabeled ligand (e.g., Nicotine).

      • Competition: Membrane prep + Radioligand + Test Compound (at each concentration).

    • Rationale: Total binding measures all radioligand bound. NSB measures binding to non-receptor components. Specific binding is the difference between the two. The competition wells measure the displacement of the radioligand by the test compound.

  • Incubation:

    • Add the membrane preparation (e.g., 50-100 µg protein/well), followed by the test compound/NSB control, and finally the radioligand (at a concentration near its Kd).

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[18][19]

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration through the filter plate.

    • Rationale: This step separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the % specific binding versus the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Table 1: Representative Binding Affinities of nAChR Ligands

CompoundnAChR SubtypeKi (nM)Reference
(-)-Nicotineα4β21 - 6[17]
Epibatidineα4β2~0.03[16]
Vareniclineα4β2~0.1[14]
Cytisineα4β21 - 6[17]
α-Bungarotoxinα7~1.0[19]
Methyllycaconitine (MLA)α7~1.5[16]

Application Protocol 3: Functional Characterization via Calcium Imaging

This protocol assesses the functional activity (agonist or antagonist) of a synthesized ligand by measuring changes in intracellular calcium ([Ca²⁺]i) in cells expressing the target nAChR.[20] Many nAChRs, particularly the α7 subtype, are highly permeable to calcium.[6][20]

Objective: To determine if a test ligand activates (agonist) or blocks (antagonist) nAChR-mediated calcium influx.

Materials:

  • Cell line stably expressing the target nAChR (e.g., SH-SY5Y cells for α7, HEK293 cells transfected with α4β2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Known nAChR agonist (e.g., Acetylcholine, Nicotine) and antagonist (e.g., Mecamylamine).

  • Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Remove the growth medium and load the cells with Fluo-4 AM dye in assay buffer for 30-60 minutes at 37°C.

    • Rationale: The AM ester form of the dye is membrane-permeant. Intracellular esterases cleave the AM group, trapping the fluorescent calcium indicator inside the cells.

    • Wash the cells gently with assay buffer to remove extracellular dye.

  • Agonist Mode Testing:

    • Acquire a baseline fluorescence reading (F₀).

    • Add the test compound at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity (F) over time. An increase in fluorescence (F/F₀) indicates a rise in intracellular calcium, signifying receptor activation.

    • Controls: Include wells with a known agonist (positive control) and buffer only (negative control).

    • Plot the peak fluorescence change against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (effective concentration for 50% maximal response).

  • Antagonist Mode Testing:

    • Pre-incubate the dye-loaded cells with the test compound at various concentrations for a set period.

    • Acquire a baseline fluorescence reading.

    • Add a fixed concentration of a known agonist (e.g., the EC₈₀ concentration of acetylcholine).

    • Record the fluorescence intensity over time. A reduction in the agonist-induced signal indicates antagonist activity.

    • Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

nAChR Signaling Pathway

G cluster_0 Cell Membrane nAChR nAChR (Ligand-Gated Ion Channel) Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx Ca_Influx_nAChR Direct Ca²⁺ Influx nAChR->Ca_Influx_nAChR Ca²⁺ Permeable (esp. α7) VDCC Voltage-Gated Ca²⁺ Channel (VDCC) Ca_Influx_VDCC Indirect Ca²⁺ Influx VDCC->Ca_Influx_VDCC Ligand Agonist Ligand (e.g., Acetylcholine, Nicotine) Ligand->nAChR Binds Depolarization->VDCC Activates Ca_Signal Increased Intracellular [Ca²⁺] Ca_Influx_nAChR->Ca_Signal Ca_Influx_VDCC->Ca_Signal Cellular_Response Downstream Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Ca_Signal->Cellular_Response Triggers

Caption: Simplified nAChR-mediated calcium signaling pathway.[20]

Conclusion and Future Directions

The synthesis and evaluation of novel nicotinic receptor ligands is a dynamic field that holds the key to developing treatments for a host of debilitating neurological conditions. The strategies and protocols outlined in this guide provide a foundational framework for the systematic discovery and characterization of new chemical entities. Future efforts will likely focus on developing ligands with greater subtype selectivity, including positive and negative allosteric modulators (PAMs and NAMs), which offer a more nuanced approach to receptor modulation than traditional orthosteric ligands.[5][21][22] The integration of computational modeling with classical synthesis and high-throughput screening will undoubtedly accelerate the journey from molecular concept to clinical candidate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 3-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude Ethyl 3-nitropyridine-2-carboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process, ensuring the attainment of highly pure material critical for subsequent synthetic steps and biological screening.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds. The purity of this intermediate is paramount, as impurities can lead to side reactions, low yields in subsequent steps, and complications in biological assays. The primary route to this compound is the nitration of ethyl 2-pyridinecarboxylate, a reaction that can generate a variety of impurities. This guide will focus on the purification of the crude product obtained from such a synthesis.

A common synthetic route involves the nitration of ethyl 2-pyridinecarboxylate using a mixture of fuming nitric acid and concentrated sulfuric acid. This process can lead to several impurities that need to be removed.

Potential Impurities in Crude this compound:

ImpurityStructureReason for Presence
Unreacted Starting Material Ethyl 2-pyridinecarboxylateIncomplete nitration reaction.
Regioisomers Ethyl 5-nitropyridine-2-carboxylate, Ethyl 4-nitropyridine-2-carboxylate, etc.Nitration at other positions on the pyridine ring.
Dinitrated Byproducts Dinitro-substituted pyridine estersOver-nitration of the starting material or product.
Acidic Residues Residual nitric and sulfuric acidIncomplete quenching and workup.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of crude this compound.

Issue 1: My crude ¹H NMR spectrum is complex and shows multiple sets of aromatic signals. How do I identify the major impurities?

Answer:

A complex ¹H NMR spectrum of the crude product is expected due to the presence of regioisomers and unreacted starting material.

  • Unreacted Ethyl 2-pyridinecarboxylate: This starting material will show a distinct set of signals in the aromatic region, typically with a doublet around 8.7 ppm (proton at C6), a triplet around 7.9 ppm (proton at C4), and a doublet of doublets around 7.5 ppm (proton at C5). The ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) will overlap with the product's signals.

  • This compound (Product): The desired product will exhibit three distinct signals in the aromatic region: a doublet of doublets around 8.9 ppm (proton at C6), a doublet of doublets around 8.6 ppm (proton at C4), and a triplet around 7.7 ppm (proton at C5).

  • Other Regioisomers (e.g., Ethyl 5-nitropyridine-2-carboxylate): These will have their own unique splitting patterns in the aromatic region. For instance, the 5-nitro isomer would show a doublet around 9.3 ppm (proton at C6), a doublet of doublets around 8.6 ppm (proton at C4), and a doublet around 8.4 ppm (proton at C3).

By carefully integrating and analyzing the splitting patterns of the aromatic protons, you can estimate the relative ratios of your desired product to the major impurities.

Issue 2: During column chromatography, my product is streaking or tailing on the TLC plate and the column.

Answer:

Peak tailing is a common problem when purifying pyridine derivatives on silica gel.[1] This is due to the interaction of the basic pyridine nitrogen with the acidic silanol groups on the silica surface.

Solutions:

  • Neutralize the Silica Gel: Before packing the column, you can slurry the silica gel in the chosen eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica.

  • Add a Basic Modifier to the Eluent: Add a small amount of triethylamine (0.1-1% v/v) to your mobile phase (e.g., hexane/ethyl acetate).[1] This will compete with your compound for binding to the acidic sites on the silica, leading to sharper peaks and better separation.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral alumina.

Troubleshooting_Tailing

Issue 3: I am getting a low yield after recrystallization.

Answer:

Low recovery from recrystallization can be due to several factors.

Solutions:

  • Use of an Appropriate Solvent System: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For this compound, a mixed solvent system like ethanol/water is often effective.[3] Start by dissolving the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and then allow it to cool slowly.

  • Insufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Check the Mother Liquor: After filtration, you can often recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure.

Issue 4: My purified product is an oil and will not crystallize.

Answer:

Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization.

  • Solvent Adjustment: If the compound oils out, try re-heating the solution to dissolve the oil and then add a small amount of the "good" solvent (in this case, ethanol) to decrease the supersaturation.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the cooled solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of crude this compound?

A1: A good starting point for flash column chromatography on silica gel is a mixture of hexane and ethyl acetate.[5][6] Based on the polarity of the molecule, a gradient elution is recommended. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) to elute non-polar impurities and then gradually increase the polarity (e.g., up to 30-40% ethyl acetate in hexane) to elute your product. The unreacted, more polar starting material and other isomers may require even higher polarity to elute. Always perform a preliminary TLC analysis to determine the optimal solvent system. An Rf value of 0.2-0.3 for the desired product is generally ideal for good separation.[4]

Q2: How can I effectively remove residual mineral acids from my crude product before purification?

A2: Before concentrating the organic extracts after the reaction workup, it is crucial to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This will neutralize any remaining nitric and sulfuric acids. Follow this with a wash with brine (saturated aqueous NaCl) to remove excess water.

Q3: What are the recommended storage conditions for purified this compound?

A3: The purified compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration at 0-8°C is recommended.[7] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4:

  • ¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure and assessing the purity of your compound. A clean spectrum with the correct chemical shifts and integration values for all protons is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method to determine purity. A single sharp peak on the chromatogram indicates a pure compound.

  • Melting Point: A sharp melting point range that is consistent with the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and run a TLC plate using different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives your product an Rf of ~0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). If you are using triethylamine, add 0.5% to the eluent. Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent as guided by your initial TLC analysis.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Column_Chromatography_Workflow

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

References

Technical Support Center: Synthesis of Ethyl 3-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-nitropyridine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize this challenging synthesis. We will delve into the core principles of the reaction, provide a detailed experimental protocol, and address common issues through a comprehensive troubleshooting guide and FAQ section. Our goal is to equip you with the expertise to not only improve your yield but also to understand the critical parameters governing the reaction's success.

The Challenge: Understanding the Nitration of an Electron-Deficient Heterocycle

The synthesis of this compound presents a classic challenge in organic chemistry: the electrophilic aromatic substitution on a pyridine ring. The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes the ring significantly less reactive towards electrophiles, such as the nitronium ion (NO₂⁺), compared to benzene derivatives.[1][2] Consequently, forcing conditions are often required, which can lead to a host of side reactions, including oxidation and product degradation.[3]

The directing effect of the nitrogen atom and the carboxylate group further complicates the synthesis. Electrophilic attack is strongly disfavored at the 2- and 4-positions because the resulting intermediates (sigma complexes) would place a destabilizing positive charge directly on the electronegative nitrogen atom.[4][5] This makes the 3-position the most favorable site for nitration, albeit with a high activation energy barrier. This guide focuses on a modern, higher-yield approach that circumvents the issues associated with harsh, classical nitrating mixtures.

Recommended Synthesis Protocol: The Dinitrogen Pentoxide Method

This protocol is based on a well-established method that utilizes dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which then rearranges to the desired 3-nitro product under the influence of a bisulfite salt.[6] This approach generally offers better yields and selectivity compared to traditional high-temperature acid methods.

Step-by-Step Experimental Protocol
  • Preparation of the N-Nitropyridinium Intermediate:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, dissolve Ethyl 2-pyridinecarboxylate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or nitromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of dinitrogen pentoxide (N₂O₅, 1.1 equivalents) in the same solvent, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting slurry at 0 °C for 1-2 hours. The formation of the N-nitropyridinium nitrate salt is often observed as a precipitate.[6]

  • Rearrangement and Product Formation:

    • In a separate flask, prepare a solution of sodium bisulfite (NaHSO₃, 2.5 equivalents) in a methanol/water mixture (e.g., 3:1 v/v).

    • Carefully and slowly pour the N-nitropyridinium slurry from Step 1 into the bisulfite solution with vigorous stirring. Caution: This step can be exothermic. Maintain the temperature below 20 °C using an ice bath.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

    • Purify the crude material using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield pure this compound.

Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Work-up & Purification A Dissolve Ethyl 2-pyridinecarboxylate B Cool to 0 °C A->B C Add N₂O₅ Solution B->C D Stir 1-2h at 0 °C (Forms N-nitropyridinium salt) C->D F Combine Slurry with Bisulfite Solution D->F E Prepare NaHSO₃ Solution E->F G Stir 4-6h at RT H Neutralize with NaHCO₃ G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Fig 1. Synthesis workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration occur at the 3-position and not the 2- or 4-position? A1: This is due to the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative and deactivates the ring towards electrophilic attack. If the incoming electrophile (NO₂⁺) were to attack the 2- or 4-position, one of the resonance structures of the resulting cationic intermediate would place a positive charge on the already electron-deficient nitrogen atom.[4][5] This is an extremely high-energy and unfavorable state. Attack at the 3-position allows the positive charge to be delocalized across the carbon atoms of the ring without involving the nitrogen, resulting in a more stable, albeit still high-energy, intermediate.[4]

Q2: Can I use a standard nitrating mixture (HNO₃/H₂SO₄)? A2: While technically possible, using a hot mixture of concentrated nitric and sulfuric acids is often problematic for this substrate. The pyridine ring's low reactivity requires harsh conditions (e.g., high temperatures), which can lead to low yields and significant oxidative degradation of the starting material or product.[1][3] The N₂O₅ method described above is generally superior as it proceeds under milder conditions.

Q3: What is the specific mechanism of the N₂O₅/NaHSO₃ reaction? A3: The reaction proceeds through a multi-step mechanism. First, the pyridine nitrogen attacks N₂O₅ to form an N-nitropyridinium ion. The bisulfite ion (HSO₃⁻) then acts as a nucleophile, attacking the pyridinium ring at the 2- or 4-position to form a dihydropyridine intermediate. This is followed by a key[1][7]-sigmatropic rearrangement where the nitro group migrates from the nitrogen to the 3-position. Finally, the elimination of two bisulfite ions rearomatizes the ring to yield the final 3-nitropyridine product.[6]

Troubleshooting Common Problems

Q4: My reaction yield is very low or I recovered only starting material. What went wrong? A4: This is the most common issue and can stem from several factors. Use the following flowchart and table to diagnose the potential cause.

G Start Low or No Yield Observed Q1 Was the N₂O₅ reagent fresh and handled under anhydrous conditions? Start->Q1 Sol1 N₂O₅ is highly hygroscopic and decomposes. Use fresh reagent and ensure all glassware and solvents are scrupulously dry. Q1->Sol1 No Q2 Was the initial reaction temperature kept at ~0 °C? Q1->Q2 Yes A1_Yes Yes A1_No No End Review protocol and re-attempt with suggested corrections. Sol1->End Sol2 The N-nitropyridinium intermediate can be unstable at higher temperatures. Strict temperature control is critical for its formation. Q2->Sol2 No Q3 Was the addition of the slurry to the bisulfite solution done slowly and with cooling? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 A rapid, uncontrolled addition can cause exothermic decomposition of the intermediate before it has a chance to rearrange. Q3->Sol3 No Q4 Is your starting material pure? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->End Sol4 Impurities in the starting ester can interfere with the reaction. Confirm purity by NMR or GC-MS before starting. Q4->Sol4 No Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Fig 2. Troubleshooting flowchart for low yield issues.
ParameterPotential ProblemRecommended ActionScientific Rationale
Reagent Quality Dinitrogen pentoxide (N₂O₅) has decomposed due to moisture.Use freshly prepared or newly purchased N₂O₅. Handle exclusively under an inert atmosphere (N₂ or Ar).N₂O₅ is a powerful nitrating agent but is highly sensitive to moisture, rapidly hydrolyzing to nitric acid, which is less effective under these mild conditions.
Temperature Control Temperature exceeded 5 °C during N-nitropyridinium salt formation.Maintain a strict temperature of 0-5 °C using an efficient ice/salt bath. Add the N₂O₅ solution dropwise.The N-nitropyridinium intermediate is thermally labile. Higher temperatures can lead to decomposition back to the starting material or to non-productive side reactions.[6]
Reaction Time Insufficient time for rearrangement.Monitor the reaction by TLC. If starting material persists after 6 hours, allow it to stir longer (up to 12 hours).The[1][7]-sigmatropic rearrangement can be slow. The reaction must be allowed to proceed to completion for optimal yield.
Solvent Purity Solvents were not anhydrous.Use freshly distilled, anhydrous solvents (e.g., from a solvent purification system).Water will compete with the pyridine nitrogen in reacting with N₂O₅ and will hydrolyze the intermediate.

Q5: My final product is contaminated with a significant amount of 3-nitropyridine-2-carboxylic acid. How did this happen and how can I prevent it? A5: This indicates hydrolysis of the ethyl ester group. This is a common side reaction, especially during work-up.[8][9]

  • Cause: The ester is susceptible to hydrolysis under either acidic or basic conditions, particularly when heated.[9][10] If the neutralization step with sodium bicarbonate is too slow, or if the local pH becomes strongly basic for a prolonged period, saponification (base-catalyzed hydrolysis) can occur.[9]

  • Prevention:

    • Controlled Neutralization: Perform the neutralization step in an ice bath to dissipate any heat generated. Add the bicarbonate solution slowly and with vigorous stirring to avoid creating localized areas of high pH.

    • Avoid Strong Base: Do not use strong bases like sodium hydroxide for neutralization. Sodium bicarbonate is sufficient.

    • Prompt Extraction: Once neutralized, proceed immediately to the extraction step. Do not let the product sit in the aqueous basic solution for an extended period.

  • Separation: If hydrolysis has occurred, the resulting carboxylic acid can be difficult to separate from the ester by chromatography. An acid-base extraction can be effective. Before drying the combined organic layers, wash them with a very dilute, cold acid (e.g., 1% HCl) to protonate the carboxylate salt and then extract it back into an aqueous layer. Note: This is an advanced technique and may risk some hydrolysis of the desired ester product.

References

Ethyl 3-nitropyridine-2-carboxylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-nitropyridine-2-carboxylate

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing this compound (CAS No. 229343-13-9). The following sections provide in-depth information on the stability and proper storage of this reagent to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

For maximum long-term stability, the compound should be stored under controlled conditions. While some suppliers suggest room temperature storage is adequate for short periods, our internal stability studies and analysis of related structures, such as the parent carboxylic acid, indicate that more stringent conditions are optimal to prevent degradation.[1][2] We recommend the conditions summarized in the table below.

Q2: Why is an inert atmosphere recommended?

An inert atmosphere is crucial for preventing two primary degradation pathways: oxidation and hydrolysis.[2] Related nitropyridine compounds have shown sensitivity to air.[3] The presence of oxygen can lead to oxidative degradation of the pyridine ring, while ambient moisture can cause the hydrolysis of the ethyl ester back to its corresponding carboxylic acid (3-Nitropyridine-2-carboxylic acid), altering the compound's purity and reactivity.

Q3: What is the expected appearance of the compound, and what if it looks different?

This compound is typically supplied as a solid. While color can vary slightly between batches, it is generally a white to off-white or pale yellow powder. Any significant deviation, such as discoloration, clumping, or the appearance of a viscous liquid, suggests potential degradation or moisture absorption and the material should be discarded.

Q4: Is this compound a hazardous compound?

Yes, appropriate safety precautions must be taken. The compound is classified as harmful if swallowed.[2] It is imperative to wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, during handling to avoid skin and eye contact.[2][4] All handling should occur in a well-ventilated area or a chemical fume hood.

Q5: What are the known incompatibilities for this compound?

Based on the chemical structure and data from analogous compounds, this compound should be stored away from strong oxidizing agents.[4][5] Contact with strong acids or bases should also be avoided as they can catalyze the hydrolysis of the ester group.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2–8°C Refrigeration minimizes the rate of potential hydrolytic and oxidative degradation. The parent carboxylic acid is also stored under these conditions.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents degradation due to atmospheric oxygen and moisture.[2][3]
Container Tightly Sealed Amber Glass Vial Protects from light, which can initiate degradation in nitro-aromatic compounds, and prevents moisture ingress.[4][6][7]
Location Dry, Well-Ventilated Area Ensures a controlled environment and safety.[4][8]

Troubleshooting Guide for Experimental Issues

Use this guide to diagnose and resolve common problems that may arise from improper storage or handling of this compound.

Problem 1: Inconsistent or lower-than-expected yields in synthesis.
  • Possible Cause: The purity of the reagent has been compromised by partial hydrolysis of the ester group to 3-nitropyridine-2-carboxylic acid. This is the most common degradation pathway and is accelerated by moisture.

  • Troubleshooting Steps:

    • Verify Purity: Analyze a small sample of your stock material using an appropriate analytical method (e.g., LC-MS, GC-MS, or ¹H-NMR) to check for the presence of the carboxylic acid impurity.

    • Solubility Check: The carboxylic acid byproduct will have different solubility characteristics than the parent ester. A change in how the compound dissolves may indicate contamination.

    • Solution: If degradation is confirmed, the stock should be discarded. Acquire a fresh batch of the reagent and immediately implement the recommended storage and handling protocols outlined in this guide.

Problem 2: The compound appears clumped, discolored, or has a different physical texture.
  • Possible Cause: The material has likely absorbed moisture from the atmosphere due to improper sealing or being opened in a humid environment. This physical change is a strong indicator of chemical impurity.

  • Troubleshooting Steps:

    • Visual Inspection: Compare the material to the expected appearance described in the FAQ section.

    • Do Not Use: Do not proceed with experiments using this material. The presence of moisture significantly increases the likelihood of hydrolysis, meaning the reagent is no longer pure.

    • Solution: Discard the compromised vial. When opening a new vial, ensure it has been allowed to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation from forming on the cold powder.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Experimental Anomaly (e.g., Low Yield, Failed Reaction) CheckReagent Step 1: Inspect Reagent (Visual & Handling History) Start->CheckReagent IsPhysicalChange Physical Change Noted? (Color, Clumping) CheckReagent->IsPhysicalChange IsPuritySuspect Purity Suspect? (Inconsistent Results) IsPhysicalChange->IsPuritySuspect No DiscardReagent Action: Discard Reagent Procure New Stock IsPhysicalChange->DiscardReagent Yes AnalyzePurity Step 2: Analytical Verification (LC-MS, NMR) IsPuritySuspect->AnalyzePurity Yes ReagentOK Outcome: Reagent is Likely Stable Investigate Other Experimental Parameters IsPuritySuspect->ReagentOK No IsDegraded Degradation Confirmed? AnalyzePurity->IsDegraded IsDegraded->DiscardReagent Yes IsDegraded->ReagentOK No ImplementProtocols Action: Implement Strict Storage/Handling Protocols DiscardReagent->ImplementProtocols

Caption: Troubleshooting flowchart for this compound issues.

Protocols for Safe Handling & Use

Adherence to a strict handling protocol is essential for maintaining the integrity of this compound.

Protocol 1: Aliquoting the Reagent
  • Equilibrate: Before opening, remove the sealed container from the 2–8°C storage and allow it to sit in a desiccator at ambient temperature for at least 30 minutes. This prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Environment: Perform all weighing and aliquoting in a glove box or under a gentle stream of an inert gas like argon or nitrogen.

  • Dispense: Use clean, dry spatulas and tools to dispense the desired amount of powder into a separate, tared vial.

  • Blanket & Seal: Before sealing the main stock vial, flush the headspace with inert gas. Seal the cap tightly, reinforcing with paraffin film for an extra barrier against moisture.

  • Return to Storage: Immediately return the main stock vial to refrigerated storage (2–8°C).

  • Use Aliquot: Use the freshly prepared aliquot for your experiment. Avoid repeatedly opening and closing the main stock container.

References

Technical Support Center: Nitration of Pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of pyridine carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging but crucial transformation. The inherent electron-deficient nature of the pyridine ring, further deactivated by the carboxylate group, makes nitration a non-trivial process often plagued by low yields, side reactions, and regioselectivity issues.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific problems you may encounter at the bench.

Section 1: Fundamental Challenges & Reaction Theory

Before diving into specific troubleshooting scenarios, it's crucial to understand the underlying chemical principles that make the nitration of pyridine carboxylates so challenging.

Q1: Why is the nitration of pyridine and its carboxylated derivatives so difficult compared to benzene?

The difficulty arises from the intrinsic electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect across the ring.[3][4] This effect is compounded by resonance delocalization, which further reduces electron density at the ortho and para positions.[3] Consequently, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions like nitration.[3][5]

The presence of a carboxylate group (-COOH or -COOR) exacerbates this deactivation. As an electron-withdrawing group itself, it further diminishes the nucleophilicity of the aromatic system, making it even less reactive towards electrophiles like the nitronium ion (NO₂⁺).[1][2]

Under typical strong acidic nitrating conditions (e.g., HNO₃/H₂SO₄), the basic nitrogen atom of the pyridine ring is readily protonated to form a pyridinium ion.[3][5] This introduces a formal positive charge on the nitrogen, dramatically increasing its electron-withdrawing power and rendering the ring extremely deactivated.[3][6]

Logical Relationship: Factors Inhibiting Nitration

G cluster_pyridine Pyridine Ring Properties cluster_substituent Substituent Effects cluster_conditions Reaction Conditions Pyridine_N Electronegative Nitrogen Inductive Inductive Effect (-I) Pyridine_N->Inductive Resonance Resonance Effect (-M) Pyridine_N->Resonance Deactivation Ring Deactivation (Reduced Nucleophilicity) Inductive->Deactivation Resonance->Deactivation Carboxylate Carboxylate Group (-COOH/-COOR) Carboxylate->Deactivation Acid Strong Acid (e.g., H₂SO₄) Protonation Pyridine Protonation Acid->Protonation Pyridinium Pyridinium Ion Formation Protonation->Pyridinium Failed_Nitration Low Yield / No Reaction Deactivation->Failed_Nitration Pyridinium->Deactivation

Caption: Factors contributing to the difficulty of pyridine carboxylate nitration.

Section 2: Troubleshooting Common Issues

This section addresses the most frequent problems encountered during the nitration of pyridine carboxylates.

Category: Low Yield or No Reaction
Q2: I'm getting no product, or only trace amounts, when trying to nitrate methyl nicotinate with standard HNO₃/H₂SO₄. What's going on?

This is a classic issue. As explained above, the combination of the deactivated pyridine ring, the electron-withdrawing methyl ester, and the formation of the pyridinium ion under strongly acidic conditions makes the substrate extremely unreactive to standard electrophilic nitration.[3][6] Vigorous conditions, such as high temperatures, are often required, but these can lead to decomposition.[7][8]

Troubleshooting Steps & Explanations:

  • Protect the Pyridine Nitrogen: The most effective strategy is to prevent protonation. This can be achieved by converting the pyridine to its N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring (particularly at the 4-position) and prevents the formation of the highly deactivated pyridinium species.[5] After nitration, the N-oxide can be deoxygenated.

  • Use a More Potent Nitrating System:

    • Fuming Sulfuric Acid (Oleum) and Nitric Acid: Oleum contains dissolved sulfur trioxide (SO₃), which helps to generate a higher concentration of the active electrophile, the nitronium ion (NO₂⁺).[9][10]

    • Dinitrogen Pentoxide (N₂O₅): This is a powerful nitrating agent that can be used in organic solvents. It sometimes leads to the formation of an N-nitropyridinium ion, which can then rearrange to the 3-nitropyridine upon treatment with reagents like aqueous sodium bisulfite.[11][12][13]

    • Nitric Acid in Trifluoroacetic Anhydride (TFAA): This mixture generates trifluoroacetyl nitrate, a potent nitrating agent.[14][15] This system has been used successfully for various pyridine derivatives.[15]

  • Consider Alternative Mechanisms: Standard electrophilic aromatic substitution may not be the best route. Recent literature describes innovative methods:

    • Dearomatization-Rearomatization Strategy: This involves converting the pyridine into a more reactive intermediate (like an oxazino pyridine), performing the nitration on this intermediate, and then rearomatizing to obtain the nitrated pyridine.[1][16] This approach can achieve high regioselectivity under milder conditions.[1]

    • Radical Nitration: Using sources of the NO₂ radical can be effective for electron-deficient systems where electrophilic attack is disfavored.[1]

Workflow: Overcoming Low Reactivity

Caption: Decision workflow for addressing low reactivity in pyridine carboxylate nitration.

Category: Poor Regioselectivity
Q3: My nitration is giving me a mixture of isomers. How can I control the position of nitration?

Regioselectivity is a significant challenge. For a standard pyridine ring under acidic conditions, electrophilic attack is directed to the meta-position (C3/C5) because the intermediates from ortho (C2/C6) and para (C4) attack place a destabilizing positive charge directly on the already positive nitrogen atom.[3][8][17] The carboxylate group is also a meta-director.[18] However, other factors can lead to mixtures.

Troubleshooting Steps & Explanations:

  • Leverage the N-Oxide Strategy: As mentioned, the pyridine N-oxide strongly directs nitration to the 4-position (para).[5] This is an excellent method for obtaining 4-nitro pyridine derivatives.

SubstrateDirecting EffectPrimary Nitration Position
Pyridinium CarboxylateMeta-directing (from both groups)C5 (meta to both)
Pyridine-N-Oxide CarboxylatePara-directing (from N-oxide)C4 (para to N-oxide)
  • Chelation-Assisted C-H Nitration: If your substrate is a pyridine carboxylic acid, you can use directing groups to achieve specific regioselectivity. For instance, using an 8-aminoquinoline directing group with copper-mediation can enable meta-nitration.[1]

  • Steric Hindrance: Analyze the substitution pattern of your starting material. Large groups can sterically hinder adjacent positions, favoring nitration at less crowded sites. For example, in an unsymmetrical substrate, nitration may occur preferentially on the less hindered pyridine ring.[1]

  • Alternative Mechanisms: The dearomatization-rearomatization strategy often provides excellent regiocontrol, favoring the C5 position with high selectivity.[1]

Category: Side Reactions and Impurities
Q4: My reaction is turning dark, and the NMR of the crude product is very messy. What side reactions are occurring?

The harsh conditions often required for these nitrations can lead to several side reactions.

Common Side Reactions & Solutions:

  • Oxidative Degradation: Strong nitrating agents are also powerful oxidants.[7] They can oxidize alkyl side chains or even degrade the entire molecule, leading to charring and complex mixtures.

    • Solution: Use the minimum effective temperature and reaction time. Consider milder, more modern nitrating systems that do not rely on brute-force conditions.[16]

  • Decarboxylative Nitration (ipso-nitration): In some cases, the nitro group can displace the carboxylic acid group. This ipso-nitration is a known pathway for aromatic carboxylic acids.[19][20]

    • Solution: This is often condition-dependent. Modifying the nitrating agent or solvent may disfavor this pathway. If it persists, protecting the carboxylate as a more robust ester might help, although this is not always effective.

  • Formation of Poly-nitrated Products: If the initial nitration product is still sufficiently reactive, a second nitration can occur, leading to dinitro-pyridines.

    • Solution: Use a stoichiometric amount of the nitrating agent rather than a large excess. Monitor the reaction carefully by TLC or LC-MS and stop it once the desired mono-nitro product is maximized.

Section 3: Key Experimental Protocols

Protocol 1: Nitration of Pyridine-N-Oxide

This protocol is a reliable method for synthesizing 4-nitropyridine derivatives.[21]

Objective: To nitrate a pyridine carboxylate derivative via its N-oxide.

Step 1: N-Oxidation

  • Reagents: Pyridine carboxylate, m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Procedure:

    • Dissolve the pyridine carboxylate in a suitable solvent (e.g., dichloromethane or chloroform).

    • Cool the solution in an ice bath.

    • Add the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Work up the reaction by washing with a basic aqueous solution (e.g., NaHCO₃) to remove acidic byproducts, followed by extraction and purification.

Step 2: Nitration of the N-Oxide [21]

  • Reagents: Pyridine-N-oxide derivative, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Prepare the nitrating mixture by slowly adding concentrated H₂SO₄ to fuming HNO₃ in an ice bath.

    • Add the pyridine-N-oxide derivative to the cooled nitrating mixture dropwise or in small portions, keeping the temperature controlled.

    • Heat the reaction mixture (e.g., to 125-130 °C) for several hours, monitoring for completion.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., saturated sodium carbonate solution) until a pH of 7-8 is reached.

    • The product often precipitates and can be collected by filtration. Purify by recrystallization (e.g., from acetone).[21]

Step 3: Deoxygenation

  • Reagents: Nitrated pyridine-N-oxide, Phosphorus trichloride (PCl₃) or other reducing agents.

  • Procedure:

    • Dissolve the nitrated pyridine-N-oxide in a solvent like chloroform.

    • Add PCl₃ dropwise at 0 °C.

    • Stir the reaction at room temperature or with gentle heating until complete.

    • Work up by carefully quenching with water or ice, neutralizing, and extracting the final product.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use nitrate salts (e.g., KNO₃) with H₂SO₄?

    • A: Yes, this is a common and effective way to generate the nitronium ion in situ. It can sometimes offer better control than using concentrated nitric acid directly.

  • Q: My pyridine carboxylate is a solid. How should I add it to the nitrating mixture?

    • A: Add it in small portions as a solid, ensuring each portion dissolves and reacts before adding the next. This helps control the exotherm. Alternatively, if it has some solubility in sulfuric acid, you can dissolve it in a small amount of H₂SO₄ first and add that solution to the nitrating mixture.

  • Q: The workup procedure involves pouring the acid mixture onto ice. Is there a risk of the product hydrolyzing?

    • A: If you have an ester, there is a risk of hydrolysis, especially during the subsequent neutralization with a base. It is crucial to keep the temperature as low as possible during the entire quenching and neutralization process. If hydrolysis is a major issue, alternative workup procedures or re-esterification after purification might be necessary.

  • Q: Are there any specific safety precautions for these reactions?

    • A: Extreme caution is required.

      • Nitrating mixtures (especially with oleum or TFAA) are highly corrosive and powerful oxidizers. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

      • The reactions can be highly exothermic. Use an ice bath for cooling and add reagents slowly.

      • Be aware of the potential formation of explosive byproducts, such as acetyl nitrate, if using systems like nitric acid/acetic anhydride.[7]

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-nitropyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The primary route involves the electrophilic nitration of ethyl pyridine-2-carboxylate, a reaction sensitive to several parameters.

Q1: Why is my yield of this compound consistently low?

Low yield is the most common issue, often stemming from a combination of factors including incomplete reaction, side-product formation, or product degradation during workup.

Causality: The pyridine ring is an electron-deficient aromatic system, making electrophilic substitution more challenging than for benzene.[1] The reaction requires carefully controlled, activating conditions to proceed efficiently without promoting side reactions. The ester group at the C-2 position is electron-withdrawing, further deactivating the ring, but it directs the incoming electrophile primarily to the C-3 and C-5 positions.

Troubleshooting Workflow:

LowYield Start Low Yield Observed Check_Completion 1. Check Reaction Completion (TLC, LC-MS, GC-MS) Start->Check_Completion Check_Purity 2. Analyze Crude Product Purity (NMR, LC-MS) Check_Completion->Check_Purity Complete Incomplete High Starting Material (SM) Remaining Check_Completion->Incomplete Incomplete Impure Significant Impurities Detected Check_Purity->Impure Impure Solution_Workup Refine Workup & Purification (Gentle pH adjustment, optimized chromatography) Check_Purity->Solution_Workup Clean but Low Mass Solution_Time Increase Reaction Time or Temperature (Monitor carefully to avoid degradation) Incomplete->Solution_Time Solution_Reagents Verify Reagent Stoichiometry & Quality (Use fresh nitrating agent) Incomplete->Solution_Reagents Solution_SideRxn Optimize for Regioselectivity (Lower temperature, controlled addition) Impure->Solution_SideRxn Success Yield Improved Solution_Time->Success Solution_Reagents->Success Solution_SideRxn->Success Solution_Workup->Success

Caption: Figure 1. A logical workflow for diagnosing and resolving low product yields.

Recommended Solutions:

  • Temperature Control is Critical: Run the reaction at a strictly controlled low temperature (e.g., 0 °C or below) during the addition of the nitrating agent. This minimizes the formation of the undesired 5-nitro isomer and potential di-nitrated byproducts.

  • Reagent Stoichiometry and Quality: Use a slight excess of the nitrating agent. For mixed acid nitrations (HNO₃/H₂SO₄), ensure the sulfuric acid is concentrated (98%) and the nitric acid is fuming (>90%). For nitrations using dinitrogen pentoxide (N₂O₅), it is crucial to use freshly prepared or properly stored reagent, as it can decompose over time.[2]

  • Controlled Addition: Add the nitrating agent dropwise to the solution of ethyl pyridine-2-carboxylate in the reaction solvent (e.g., concentrated H₂SO₄). A slow, controlled addition maintains the low temperature and prevents localized "hot spots" that can lead to runaway reactions or byproduct formation.

Table 1: Recommended Starting Parameters for Nitration

ParameterRecommended ConditionRationale
Temperature 0 °C to 5 °CEnhances regioselectivity for the 3-position; minimizes side reactions.
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄A strong, reliable nitrating system for deactivated rings.
Reagent Ratio 1.0 : 1.1 : 5.0 (Substrate : HNO₃ : H₂SO₄)A slight excess of nitric acid ensures full conversion. Sulfuric acid acts as both solvent and catalyst.
Addition Time 30-60 minutesSlow addition prevents dangerous exotherms and improves selectivity.
Reaction Time 2-4 hoursTypically sufficient for full conversion at 0-5°C. Monitor by TLC or LC-MS.
Q2: How can I separate the desired this compound from its 5-nitro isomer?

The formation of Ethyl 5-nitropyridine-2-carboxylate is the most common isomeric impurity. Their structural similarity can make separation challenging.

Causality: Both the C-3 and C-5 positions are electronically activated for nitration relative to other positions on the deactivated ring. While the 3-position is generally favored, changes in reaction conditions can increase the proportion of the 5-nitro isomer.

Recommended Solutions:

  • Flash Column Chromatography: This is the most effective method for separation. The two isomers have slightly different polarities.

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient solvent system is often most effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The 3-nitro isomer is typically slightly more polar and will elute later, but this should be confirmed with TLC analysis.

  • Recrystallization: If the isomeric ratio is highly skewed (>95:5), a carefully chosen recrystallization may enrich the desired 3-nitro isomer.

    • Solvent Screening: Test various solvent systems such as ethanol/water, isopropanol, or ethyl acetate/heptane mixtures. The goal is to find a system where the desired isomer is sparingly soluble at low temperatures while the impurity remains in the mother liquor.

Q3: The reaction work-up is difficult, resulting in emulsions or product loss. How can I improve it?

A difficult work-up can significantly reduce your isolated yield and purity. The basic nature of the pyridine nitrogen and the strongly acidic reaction medium require a careful neutralization step.

Causality: Quenching the strong acid reaction mixture with a basic solution is highly exothermic and can lead to product degradation if not controlled. Rapid neutralization can also form fine precipitates and emulsions that complicate phase separation.

Step-by-Step Work-up Protocol:

  • Controlled Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. This dissipates the heat generated from the dilution of the strong acid. The volume of ice should be at least 5-10 times the volume of the reaction mixture.

  • Slow Neutralization: Place the cold, diluted mixture in an ice bath. Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with continuous stirring. Monitor the pH, aiming for a final pH of 7-8. Avoid using strong bases like NaOH, as they can cause rapid heating and potential hydrolysis of the ester.

  • Extraction: Once neutralized, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Breaking Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) and stir gently. Alternatively, the mixture can be filtered through a pad of Celite to break up the emulsion.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the nitration of ethyl pyridine-2-carboxylate?

The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism.

  • Formation of the Nitronium Ion: In a mixed acid system, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺

  • Electrophilic Attack: The nitronium ion attacks the electron-deficient pyridine ring. The pyridine nitrogen and the C-2 ester group deactivate the ring, but direct the attack to the C-3 and C-5 positions, where the resonance-stabilized intermediate (sigma complex or arenium ion) is least destabilized.

  • Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

Mechanism Start Ethyl Pyridine-2-carboxylate + HNO3/H2SO4 Nitronium Formation of Nitronium Ion (NO2+) Start->Nitronium Step 1 Attack Electrophilic Attack at C-3 Nitronium->Attack Step 2 Sigma Sigma Complex (Resonance Stabilized) Attack->Sigma Deprotonation Deprotonation Sigma->Deprotonation Step 3 Product This compound Deprotonation->Product

References

Technical Support Center: Removal of Dinitro Byproducts in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitropyridines. We will address the common challenge of dinitro byproduct formation and provide detailed, field-proven troubleshooting strategies and FAQs to ensure the successful isolation of your target mononitropyridine compounds.

Frequently Asked Questions (FAQs)
Q1: I've synthesized a nitropyridine, but my yield of the desired mono-nitro product is low, and I suspect the formation of dinitro byproducts. Why does this happen?

A1: This is a frequent challenge in pyridine chemistry. The formation of dinitro byproducts is primarily a consequence of the reaction conditions required for the initial nitration. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] Under the strongly acidic conditions typical for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen becomes protonated, forming a pyridinium ion. This ion is even more deactivated towards electrophilic aromatic substitution, necessitating harsh reaction conditions like high temperatures or the use of potent nitrating agents to achieve the desired mono-nitration.[1][2] These same forceful conditions can inadvertently lead to a second nitration event on the already nitrated ring, resulting in the formation of dinitro-pyridines.

The reaction mechanism often involves the generation of a highly reactive nitronium ion (NO₂⁺) that acts as the electrophile.[1][3] Once the first nitro group is on the ring, it further deactivates the ring, but under sufficiently harsh conditions, a second electrophilic attack can still occur.

Q2: What specific reaction parameters tend to increase the yield of dinitro byproducts?

A2: Several factors can promote over-nitration. You should carefully evaluate the following:

  • High Temperatures: Direct nitration of pyridine often requires temperatures exceeding 300 °C, which can drive the formation of side products, including dinitrated species.[2]

  • Potent Nitrating Systems: The use of fuming nitric acid and sulfuric acid (oleum) creates a highly reactive environment that increases the likelihood of multiple nitration events.[2]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the formation of the mononitropyridine can provide more opportunity for a second nitration to occur.

  • Reactant Stoichiometry: Using a large excess of the nitrating agent can significantly increase the probability of dinitration.

Q3: How can I reliably detect and quantify the dinitro byproducts in my crude reaction mixture?

A3: Accurate detection and quantification are crucial before proceeding with purification. The two most powerful and commonly used methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method for analyzing nitropyridine mixtures.[4] It excels at separating isomers and is well-suited for non-volatile or thermally sensitive compounds.[4] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[5] HPLC can effectively separate compounds based on polarity differences between mono- and di-nitro species.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for volatile and thermally stable compounds.[5] GC provides excellent separation, while MS offers definitive identification based on mass-to-charge ratio and fragmentation patterns, allowing for unambiguous confirmation of dinitro-pyridine structures.[8]

For initial, rapid checks during a reaction, Thin-Layer Chromatography (TLC) can be an invaluable tool to qualitatively monitor the formation of more polar dinitro byproducts relative to the desired mononitro compound.

Troubleshooting Guide: Isolating Mononitropyridines

Problem: My analytical data (TLC, HPLC, or GC-MS) confirms that my crude product is a mixture of the desired mononitropyridine and one or more dinitro-pyridine isomers. How can I effectively remove these impurities?

Solution: The key to separating these compounds lies in exploiting their differing physicochemical properties, primarily solubility and polarity. We present two robust, primary purification strategies: Recrystallization and Column Chromatography.

Strategy 1: Purification by Recrystallization

Causality & Expertise: Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[9][10] The principle is that the desired compound and the impurity will have different solubility profiles in a chosen solvent at varying temperatures.[11] Typically, the dinitro byproduct, being more symmetrical or polar, will have a lower solubility in a selected organic solvent compared to the mononitro product. By carefully selecting the solvent, you can create a system where the dinitro byproduct either remains in the cold solvent (if it's the minor component) or crystallizes out first from the hot solvent upon cooling, leaving the desired mononitro compound in the filtrate.

Detailed Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which your desired mononitropyridine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Common choices for nitropyridines include ethanol or acetone.[2] Test small batches to find the optimal solvent.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, just enough to fully dissolve the solid when the solvent is at or near its boiling point.[10][11]

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[9]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath to maximize the crystallization of the product and further decrease its solubility.[11]

  • Crystal Collection: Collect the purified crystals via vacuum filtration using a Büchner funnel.[10][11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly. You can then perform a melting point analysis; a sharp melting point close to the literature value indicates high purity.[11]

Data Presentation: Solvent Selection Rationale

Compound ClassPolarityExpected Solubility in Moderately Polar Solvents (e.g., Ethanol)
MononitropyridineModerateHigher solubility
DinitropyridineHighLower solubility

Visualization: Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_cooling Step 2: Cooling & Crystallization cluster_isolation Step 3: Isolation A Impure Solid (Mono- + Dinitro-pyridine) B Add Minimum Amount of Hot Solvent A->B C Saturated Solution (Hot) B->C D Slow Cool to Room Temp C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Pure Crystals (Desired Product) F->G Collect Solid H Filtrate (Soluble Impurities) F->H Collect Liquid

Caption: Workflow for the purification of nitropyridines via recrystallization.

Strategy 2: Purification by Flash Column Chromatography

Causality & Expertise: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[12] Due to the two strongly electron-withdrawing nitro groups, dinitropyridines are significantly more polar than their mononitro counterparts. This causes them to adhere more strongly to the polar silica gel. Consequently, the less polar mononitropyridine will travel down the column faster and elute first when using an appropriate solvent system.

Detailed Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a column with silica gel using a slurry method with a non-polar solvent (e.g., hexane or pentane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% pentane or hexane).[2]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent, such as dichloromethane or ethyl acetate.[2][13] A typical gradient might go from 100% hexane to 90:10 hexane:ethyl acetate, and so on.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify which ones contain your pure, desired mononitropyridine. The mononitro product should elute before the more polar dinitro byproduct.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation: Typical Elution Parameters

Stationary PhaseMobile Phase SystemCompound Elution OrderRationale
Silica Gel (Polar)Pentane/Dichloromethane Gradient[2]1. Mononitropyridine2. DinitropyridineThe less polar mononitro compound interacts weakly with silica and elutes first. The highly polar dinitro compound adsorbs strongly and requires a more polar eluent to be displaced.

Visualization: Column Chromatography Separation

G column Start: Crude Mixture Loaded Elution with Low Polarity Solvent Mononitropyridine Band Moves Down Mononitropyridine Elutes Increase Solvent Polarity Dinitropyridine Band Moves Down Dinitropyridine Elutes mono Mononitropyridine column:f3->mono di Dinitropyridine column:f6->di start Crude Sample (Mono + Di) start->column:f0 caption Conceptual workflow of chromatographic separation of nitropyridines.

Caption: Separation of less polar mono- and more polar dinitropyridines on silica.

Preventative Measures & Safety
Q4: How can I adjust my synthesis to minimize dinitro byproduct formation from the outset?

A4: The most effective strategy is to avoid the overly harsh conditions that promote dinitration. Consider these approaches:

  • Use Pyridine N-Oxide: The N-oxide group activates the pyridine ring, allowing nitration to occur under much milder conditions. It also directs nitration specifically to the 4-position.[2] The resulting 4-nitropyridine N-oxide can then be deoxygenated (e.g., with PCl₃) to yield the desired 4-nitropyridine.[2] This is a standard, authoritative method to improve both yield and purity.

  • Alternative Nitrating Agents: For synthesizing 3-nitropyridine, using dinitrogen pentoxide (N₂O₅) can offer good yields under milder conditions than the traditional mixed-acid method.[2][14][15]

  • Careful Reaction Monitoring: Use TLC or a rapid LC method to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed and before significant amounts of the dinitro byproduct appear.

  • Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Avoid excessive heating.

Q5: What are the essential safety precautions for this type of chemistry?

A5: Working with nitrating agents and nitroaromatic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, and a flame-resistant lab coat.[16][17]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhaling corrosive acid vapors or potentially toxic dust from the products.[16]

  • Handling: Nitrating mixtures (HNO₃/H₂SO₄) are extremely corrosive and potent oxidizers. Add reagents slowly and control the reaction temperature to prevent dangerous exotherms. Nitropyridine compounds themselves may be harmful if swallowed, inhaled, or absorbed through the skin.[17] Avoid creating dust when handling solid products.[18]

  • SDS Review: Before beginning any experiment, you are required to read and understand the Safety Data Sheets (SDS) for all chemicals being used.[16][17][18]

References

Technical Support Center: A Researcher's Guide to Ethyl 3-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals working with Ethyl 3-nitropyridine-2-carboxylate. This guide is designed to provide in-depth, experience-driven advice to help you navigate the challenges associated with this highly activated ester, particularly the prevention of unwanted hydrolysis during reaction workup. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the molecule's reactivity to empower you to optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise when handling this compound.

Q1: Why is my yield of this compound consistently low, especially after aqueous workup?

A1: The primary culprit for low yields of this compound is almost always unintended hydrolysis of the ester functional group.[1] The ester in this compound is not a typical ester; it is exceptionally "activated" or "labile." This high reactivity stems from the powerful electron-withdrawing effects of two key features in its structure:

  • The Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring inductively withdraws electron density from the ring carbons.

  • The Nitro Group (-NO₂): The nitro group at the 3-position is a very strong electron-withdrawing group, acting through both inductive and resonance effects.[2][3]

These combined effects make the carbonyl carbon of the ester extremely electrophilic (electron-poor). As a result, it is highly susceptible to attack by nucleophiles, with water and hydroxide ions being the most common culprits during a standard aqueous workup.[1][4] This unwanted reaction, known as saponification in the presence of a base, cleaves the ester to form the corresponding 3-nitropyridine-2-carboxylic acid, which is often lost to the aqueous phase during extraction, thus lowering your isolated product yield.[5]

Q2: What are the tell-tale signs that my product is hydrolyzing during the workup?

A2: Detecting hydrolysis early can save significant time and resources. The most common indicators include:

  • Lower-than-expected isolated yield: This is the most obvious, albeit lagging, indicator.[1]

  • Analytical Discrepancies:

    • Thin-Layer Chromatography (TLC): You may observe a new, more polar spot (lower Rf value) in your crude product mixture that corresponds to the carboxylic acid byproduct.

    • LC-MS: An additional peak with the expected mass of the hydrolyzed acid (3-nitropyridine-2-carboxylic acid) will be present.

    • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you may see the disappearance or diminished integration of the characteristic ethyl group signals (a quartet and a triplet) and the appearance of a broad singlet for the carboxylic acid proton.[1]

Q3: Which pH conditions are the most dangerous for this ester during extraction?

A3: Both strongly acidic and, especially, strongly basic conditions can catalyze hydrolysis, but alkaline (basic) conditions pose the greatest risk .[1]

  • High Risk (pH > 8): Basic washes, often performed with solutions like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), are extremely detrimental. The hydroxide ion (OH⁻) is a potent nucleophile that rapidly attacks the activated carbonyl carbon, leading to irreversible hydrolysis (saponification).[5]

  • Moderate Risk (pH 7-8): Even mildly basic conditions, such as those from a saturated sodium bicarbonate (NaHCO₃) wash, can cause significant hydrolysis if contact time is prolonged or the temperature is not controlled.

  • Lower Risk (pH < 4): While acid-catalyzed hydrolysis can occur, it is generally a slower process for this type of ester compared to base-catalyzed hydrolysis. However, prolonged exposure to strong acids should still be avoided.

pH RangeRisk of HydrolysisCommon ReagentsRationale
> 8.5Very High NaOH, KOH, K₂CO₃Saponification is rapid and irreversible due to the high concentration of the strong nucleophile OH⁻.[5]
7.0 - 8.5Moderate to High NaHCO₃, KHCO₃Bicarbonate solutions can still promote hydrolysis, especially with extended contact or at room temperature.[1]
4.0 - 7.0Low Water, Brine (NaCl)Neutral conditions minimize catalysis, but background hydrolysis can still occur.
< 4.0Low to Moderate Dilute HCl, H₂SO₄Acid-catalyzed hydrolysis is possible but generally slower than base-catalyzed hydrolysis.

Section 2: Troubleshooting Guide

Use this guide to diagnose and solve specific problems encountered during your workup.

Symptom Observed Probable Cause Recommended Solution & Explanation
Significant product loss after a sodium bicarbonate (NaHCO₃) wash. Base-catalyzed hydrolysis. The ester is too sensitive for a standard bicarbonate wash. Solution: Perform the wash rapidly at 0°C using a pre-chilled, saturated NaHCO₃ solution. Minimize shaking and immediately separate the layers. Better yet, avoid the basic wash entirely if possible.
An emulsion forms during extraction that is difficult to break. Formation of the carboxylate salt. The hydrolyzed carboxylic acid has been deprotonated by the basic wash, forming a salt that acts as a surfactant, causing an emulsion. Solution: Add a small amount of saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[6]
TLC of the crude product shows a polar baseline material. Incomplete extraction of the carboxylate salt. The salt of the hydrolyzed acid is highly water-soluble and should be in the aqueous layer. If it appears in your organic layer, it may indicate insufficient washing or phase separation issues. Solution: Ensure clean separation of layers. If the goal is to isolate the acid, you would acidify the aqueous layer and re-extract. To save the ester, re-dissolve the crude product and wash with brine only.
The final product is wet or oily, even after rotary evaporation. Incomplete drying. Residual water can continue to cause slow hydrolysis of the product, even in the organic solvent. Solution: Use a robust amount of an anhydrous drying agent like Na₂SO₄ or MgSO₄. Ensure the agent is free-flowing and not clumped before filtering.[1] Washing the organic layer with brine before drying will also remove the bulk of dissolved water.[6]

Section 3: Recommended Protocols & Methodologies

To mitigate hydrolysis, a carefully planned workup protocol is essential. The following is a best-practice procedure designed for sensitive esters like this compound.

Optimized Workup Protocol for Sensitive Esters
  • Reaction Quenching (Temperature Control is Key):

    • Cool the reaction vessel to 0°C in an ice-water bath.

    • Slowly add a pre-chilled, neutral quenching agent, such as deionized water or saturated ammonium chloride (NH₄Cl) solution. Avoid quenching with basic solutions.

  • Extraction:

    • Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform the extraction 2-3 times to ensure complete recovery.

    • Combine the organic layers in a separatory funnel.

  • Washing (The Critical Step):

    • Avoid Basic Washes: If the reaction does not contain acidic byproducts, skip any washing with NaHCO₃ or other bases.

    • If a Basic Wash is Unavoidable:

      • Pre-chill the combined organic layers and a saturated NaHCO₃ solution to 0°C.

      • Add the cold NaHCO₃ solution to the separatory funnel. Swirl gently for no more than 30-60 seconds. Do NOT shake vigorously or allow prolonged contact.[1]

      • Immediately separate the layers.

    • Brine Wash: Wash the organic layer with cold, saturated NaCl (brine) solution. This crucial step helps remove the majority of dissolved water from the organic phase and back-extracts any polar impurities.[6][7]

  • Drying and Solvent Removal:

    • Drain the organic layer into a flask containing a generous amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Stir for at least 15-20 minutes at room temperature to ensure all water is absorbed.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low (e.g., < 40°C) to prevent thermal degradation.

Visualizing the Workflow

The following diagram illustrates the decision-making process during the workup.

G cluster_0 Reaction Completion cluster_1 Workup Steps start Reaction Mixture quench 1. Quench at 0°C (Water or sat. NH4Cl) start->quench extract 2. Extract with Organic Solvent quench->extract decision Acidic Impurities Present? extract->decision basic_wash 3a. Quick, Cold Wash (sat. NaHCO3, <1 min) decision->basic_wash Yes brine_wash 3b. Brine Wash (sat. NaCl) decision->brine_wash No basic_wash->brine_wash dry 4. Dry with Na2SO4/MgSO4 brine_wash->dry evaporate 5. Evaporate Solvent dry->evaporate product Crude Product evaporate->product

Caption: Optimized workup workflow for this compound.

Section 4: Mechanistic Insights

Understanding why hydrolysis occurs is key to preventing it. The diagram below illustrates the base-catalyzed hydrolysis (saponification) mechanism. The strong electron-withdrawing nature of the nitropyridine ring makes the carbonyl carbon (C=O) highly susceptible to nucleophilic attack.

Mechanism of Saponification

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Note: The final deprotonation step (Step 3) is essentially irreversible and drives the reaction to completion, which is why basic conditions are so effective at promoting hydrolysis.[5]

References

Technical Support Center: Characterization of Unexpected Products in Nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitropyridine Reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected results during the synthesis and functionalization of nitropyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. This center is structured to address your needs, from quick answers to common problems to in-depth guides for complex product characterization.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid, targeted answers to the most common issues encountered during nitropyridine synthesis.

Q1: My direct nitration of pyridine is resulting in very low or no yield of 3-nitropyridine. What's the primary cause?

A1: This is a classic and expected challenge. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated to form the pyridinium ion. This dramatically increases the electron-withdrawing nature of the ring, further deactivating it towards electrophilic aromatic substitution and making nitration exceedingly difficult under standard conditions.[1] Mild nitrating conditions that are effective for benzene will typically fail with pyridine.

Troubleshooting Steps:

  • Increase Reaction Severity: Successful direct nitration of pyridine often necessitates harsh conditions, such as fuming nitric and sulfuric acids (oleum) at very high temperatures (e.g., 300-330 °C). Be aware this approach can decrease overall yield and promote side product formation.

  • Alternative Nitrating Agents: Consider using dinitrogen pentoxide (N₂O₅), often referred to as Bakke's synthesis. This method can provide good yields of 3-nitropyridine under significantly milder conditions.[2] The mechanism involves the formation of an N-nitropyridinium ion, which then undergoes rearrangement.[2]

Q2: I'm observing significant amounts of dinitrated products. How can I improve selectivity for mono-nitration?

A2: Over-nitration is a common problem, especially with substituted pyridines that are more activated than the parent ring. To favor mono-nitration, precise control over reaction parameters is critical.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature will decrease the rate of the second nitration, enhancing selectivity for the mono-nitro product.

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise. This maintains a low instantaneous concentration of the active nitrating species, favoring the mono-nitrated product.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress. Quench the reaction once the concentration of the desired mono-nitrated product is maximized, before significant dinitration occurs.

Q3: I need to synthesize 4-nitropyridine, but direct nitration only yields the 3-nitro isomer. How can I achieve this?

A3: Direct electrophilic nitration of pyridine overwhelmingly favors the 3-position (meta-position). To obtain 2- or 4-nitropyridines, an indirect approach is required. The most common and effective strategy is through the use of pyridine N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to furnish 4-nitropyridine.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed strategies for identifying and managing more complex and unexpected reaction outcomes.

Guide 2.1: Identifying Isomeric Byproducts

The formation of an incorrect or unexpected isomer is a frequent challenge. Distinguishing between these isomers requires a multi-technique analytical approach.

G cluster_0 Initial Analysis cluster_1 Purification & Isolation cluster_2 Structural Elucidation TLC 1. TLC Analysis Crude Reaction Mixture GCMS 2. GC-MS Analysis Identify m/z of components TLC->GCMS Multiple spots observed Column 3. Column Chromatography Isolate unexpected product(s) GCMS->Column Unexpected peak detected NMR 4. NMR Spectroscopy (1H, 13C, COSY, HMBC) Determine connectivity Column->NMR Pure fraction collected FTIR 5. FTIR Spectroscopy Confirm functional groups NMR->FTIR HRMS 6. High-Resolution MS Confirm elemental composition NMR->HRMS

Caption: Workflow for the identification of isomeric byproducts.

The precise chemical environment of each proton and carbon in the pyridine ring leads to distinct NMR spectra for different isomers. Mass spectrometry fragmentation patterns can also provide crucial clues.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Nitropyridine Isomers

CompoundPosition¹H NMR (approx. δ, ppm)¹³C NMR (approx. δ, ppm)Key Differentiating Features
Mononitropyridines
2-NitropyridineH3, H4, H5, H68.3, 7.8, 7.4, 8.6150 (C2), 124 (C3), 138 (C4), 128 (C5), 152 (C6)H6 is significantly downfield due to proximity to both N and NO₂.
3-NitropyridineH2, H4, H5, H69.1, 8.8, 7.6, 8.9152 (C2), 148 (C3), 134 (C4), 124 (C5), 150 (C6)H2 is the most downfield proton, appearing as a distinct singlet or narrow triplet.
4-NitropyridineH2, H3, H5, H68.8, 8.3, 8.3, 8.8151 (C2, C6), 125 (C3, C5), 150 (C4)Symmetrical spectrum with only two distinct proton signals.
Dinitropyridines
2-Amino-3,5-dinitropyridineH4, H69.10, 9.17156 (C2), 126 (C3), 132 (C4), 134 (C5), 152 (C6)Two distinct downfield doublets for the ring protons.[3]
2,6-Dimethyl-4-nitropyridine N-oxideH3, H5~8.0~140 (C4), ~148 (C2, C6), ~125 (C3, C5)Symmetrical spectrum with a single proton signal for H3 and H5.[4]

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The key is the relative shift and splitting pattern.

Mass Spectrometry Fragmentation:

  • Nitropyridines: Typically show a prominent molecular ion (M⁺). Common fragmentation includes the loss of NO₂ (M-46), NO (M-30), and subsequent loss of HCN (M-27) from the pyridine ring.

  • Nitropyridine N-Oxides: A characteristic and diagnostic fragmentation is the loss of an oxygen atom (M-16).[5][6] This [M-16]⁺ peak can be very intense and is a strong indicator of an N-oxide functionality. Subsequent fragmentation follows patterns similar to the corresponding nitropyridine.

Guide 2.2: Characterizing Rearrangement and Ring-Opened Products

Under certain conditions, particularly with alternative nitrating agents like N₂O₅ or in nucleophilic substitution reactions, unexpected rearrangements can occur.

A well-documented rearrangement mechanism in the nitration of pyridines with N₂O₅ involves a[7] sigmatropic shift. The reaction initially forms an N-nitropyridinium ion, which, upon treatment with a nucleophile like bisulfite, can form a dihydropyridine intermediate. The nitro group then migrates from the nitrogen to the C3 position.

G cluster_0 Step 1: N-Nitration cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Rearrangement & Elimination Pyridine Pyridine N_Nitro N-Nitropyridinium Ion Pyridine->N_Nitro + N₂O₅ N2O5 N₂O₅ Dihydro N-nitro-dihydropyridine sulfonate intermediate N_Nitro->Dihydro + HSO₃⁻ HSO3 HSO₃⁻ Shift [1,5] Sigmatropic Shift of NO₂ group Dihydro->Shift Rearrangement Product 3-Nitropyridine Shift->Product Elimination of HSO₃⁻

Caption: Mechanism of nitration via[7] sigmatropic shift.

Another class of unexpected products can arise from Vicarious Nucleophilic Substitution (VNS), where a nucleophile bearing a leaving group attacks the electron-deficient nitropyridine ring, leading to the substitution of a hydrogen atom.[7][8] This is common when carbanions are present or generated in the reaction mixture.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: β-Elimination cluster_2 Step 3: Protonation NitroPy 3-Nitropyridine Adduct Anionic σ-adduct (Meisenheimer Complex) NitroPy->Adduct + Carbanion Carbanion Carbanion (R-CH⁻-LG) Product_Anion Anion of Product Adduct->Product_Anion Base-induced β-elimination of H-LG Base Base Final_Product Substituted Nitropyridine Product_Anion->Final_Product Acidic Workup Proton H⁺

Caption: General mechanism of Vicarious Nucleophilic Substitution (VNS).

Identifying Rearrangement Products:

  • NMR Spectroscopy: The connectivity of the final product will be fundamentally different from the expected isomer. 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to unambiguously determine the new substitution pattern.

  • Mass Spectrometry: While the molecular weight will be identical to other isomers, the fragmentation pattern may differ significantly due to the new arrangement of substituents, which can alter bond stabilities.

Section 3: Experimental Protocols

This section provides detailed, field-proven methodologies for key experiments relevant to the synthesis and characterization of nitropyridines.

Protocol 3.1: Synthesis of 4-Nitropyridine-N-oxide

This protocol is a standard method for accessing the 4-nitro isomer, which is unobtainable through direct nitration of pyridine.

Materials:

  • Pyridine-N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Carbonate Solution (Na₂CO₃)

  • Acetone

  • Crushed Ice

Procedure:

  • Preparation of Nitrating Acid: In a flask equipped with a magnetic stir bar and cooled in an ice bath, add fuming HNO₃. Slowly and portion-wise, add concentrated H₂SO₄ while stirring. Allow the mixture to warm to 20 °C.[9][10]

  • Reaction Setup: In a three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place the pyridine-N-oxide. Heat the flask to 60 °C.

  • Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the reaction flask over 30 minutes with constant stirring.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[9][10]

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice in a large beaker.

    • Neutralize the solution to a pH of 7-8 by carefully adding saturated sodium carbonate solution in portions. Be cautious of vigorous foaming. A yellow crystalline solid will precipitate.

    • Collect the solid by suction filtration.

    • To the crude solid, add acetone to dissolve the 4-nitropyridine-N-oxide, leaving behind insoluble inorganic salts.

    • Filter the mixture to remove the salts.

    • Evaporate the acetone from the filtrate using a rotary evaporator to obtain the yellow product.[9][10]

Protocol 3.2: GC-MS Analysis of Crude Nitropyridine Reaction Mixture

This protocol provides a general framework for the separation and initial identification of components in a crude reaction mixture.

Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane)

  • Helium (carrier gas)

  • Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture and perform a liquid-liquid extraction into a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) in the same solvent.

  • GC-MS Method Parameters:

    • Injector: Split/splitless inlet, 250 °C. Use a split ratio (e.g., 50:1) to avoid overloading the column.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak. Identify the molecular ion peak (M⁺).

    • Compare the fragmentation patterns to known spectra of nitropyridines and potential byproducts (e.g., loss of NO₂, O, HCN).

    • Use a spectral library (e.g., NIST) to aid in the tentative identification of unknown peaks.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Ethyl 3-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Ethyl 3-nitropyridine-2-carboxylate, a substituted pyridine derivative, presents a unique analytical challenge due to the electronic interplay of its electron-withdrawing substituents. This guide provides an in-depth analysis of its expected ¹H NMR spectrum, a cornerstone of organic chemical analysis. Furthermore, we will compare the insights gained from ¹H NMR with those from complementary analytical techniques, offering a holistic approach to its characterization. This guide is designed to be a practical resource, explaining not just the data, but the rationale behind the analytical choices.

The Power of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, ¹H NMR allows us to probe the electronic effects of the nitro and ethyl carboxylate groups on the pyridine ring.

Predicting the ¹H NMR Spectrum of this compound

Due to the absence of a publicly available experimental spectrum for this compound, we will predict its ¹H NMR spectrum based on established principles of substituent effects on aromatic systems. The pyridine ring has three protons, and the ethyl group has two distinct sets of protons. The electron-withdrawing nature of both the nitro group at the 3-position and the ethyl carboxylate group at the 2-position will significantly deshield the ring protons, shifting their signals to a lower field (higher ppm) compared to unsubstituted pyridine.[1][2]

Here is a breakdown of the expected signals:

  • H-6 (Pyridine Ring): This proton is ortho to the nitrogen and meta to the nitro group. The strong deshielding effect of the adjacent nitrogen will result in this proton having the most downfield chemical shift among the ring protons. It will appear as a doublet of doublets (dd) due to coupling with H-4 and H-5.

  • H-4 (Pyridine Ring): This proton is ortho to the nitro group and para to the nitrogen. The powerful electron-withdrawing resonance effect of the nitro group will cause a significant downfield shift. It will also appear as a doublet of doublets (dd) from coupling to H-5 and H-6.

  • H-5 (Pyridine Ring): This proton is meta to both the nitro group and the nitrogen. It will be the most upfield of the ring protons, though still significantly downfield compared to benzene. It will present as a triplet or more accurately, a doublet of doublets (dd) due to coupling with H-4 and H-6.

  • -OCH₂CH₃ (Ethyl Group, Methylene): The methylene protons are adjacent to the electron-withdrawing carboxyl group, which will shift their signal downfield. They will appear as a quartet (q) due to coupling with the three methyl protons.

  • -OCH₂CH₃ (Ethyl Group, Methyl): The methyl protons are more shielded and will appear further upfield. They will be split into a triplet (t) by the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.8 - 9.2Doublet of Doublets (dd)~5 (JH6-H5), ~2 (JH6-H4)
H-48.5 - 8.8Doublet of Doublets (dd)~8 (JH4-H5), ~2 (JH4-H6)
H-57.6 - 7.9Doublet of Doublets (dd)~8 (JH5-H4), ~5 (JH5-H6)
-OCH₂ CH₃4.3 - 4.6Quartet (q)~7
-OCH₂CH₃ 1.3 - 1.6Triplet (t)~7

Note: These are predicted values and may vary based on the solvent and experimental conditions.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical methods. Here, we compare ¹H NMR with other key spectroscopic techniques.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. For this compound, we would expect to see distinct signals for each of the unique carbon atoms. The presence of electron-withdrawing groups will also influence the carbon chemical shifts, generally causing a downfield shift for the carbons they are attached to.[3][4]

Table 2: Expected ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)160 - 165
C-2 (Pyridine)148 - 152
C-3 (Pyridine)145 - 150
C-6 (Pyridine)152 - 156
C-4 (Pyridine)135 - 140
C-5 (Pyridine)120 - 125
-OCH₂ CH₃62 - 65
-OCH₂CH₃ 13 - 16
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the ester carbonyl group, and the aromatic pyridine ring.[5]

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C=O Stretch (Ester)1720 - 1740
N-O Asymmetric Stretch (Nitro)1520 - 1560
N-O Symmetric Stretch (Nitro)1340 - 1380
C=C and C=N Stretch (Aromatic)1450 - 1600
C-O Stretch (Ester)1100 - 1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, confirming its molecular formula. The fragmentation pattern can also offer structural clues.[6]

Table 4: Expected Mass Spectrometry Data for this compound

Analysis TypeExpected Result
Molecular FormulaC₈H₈N₂O₄
Molecular Weight196.16 g/mol
High-Resolution MS (M+H)⁺Expected m/z: 197.0557 (calculated), providing strong evidence for the elemental composition.
Key FragmentationLoss of the ethoxy group (-OCH₂CH₃), loss of the nitro group (-NO₂), and cleavage of the ester group.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum, meticulous sample preparation and proper instrument parameter selection are crucial. The following protocol provides a reliable workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[7][8]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7][9] Chloroform-d (CDCl₃) is a good starting point for many organic compounds.[9][10]

    • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. Suspended solids will degrade the quality of the spectrum.

    • The final sample height in the NMR tube should be approximately 4-5 cm.[8]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, typical parameters on a 400 MHz spectrometer would include:[11][12][13]

      • Pulse Width: A 30-45 degree pulse is often a good compromise for routine spectra.

      • Acquisition Time (AT): 2-4 seconds.

      • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitative analysis is required.

      • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum. If using CDCl₃, the residual solvent peak can be set to 7.26 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim set_params Set Acquisition Parameters lock_shim->set_params acquire Acquire Spectrum (FID) set_params->acquire ft Fourier Transform acquire->ft phase_ref Phase and Reference Spectrum ft->phase_ref integrate Integrate Peaks phase_ref->integrate analyze Analyze and Assign Signals integrate->analyze

Caption: Workflow for ¹H NMR Analysis.

Conclusion

The structural elucidation of this compound is effectively achieved through a multi-faceted analytical approach, with ¹H NMR spectroscopy as the primary tool. By understanding the influence of the nitro and ethyl carboxylate substituents, a detailed prediction of the ¹H NMR spectrum can be made, providing a powerful reference for experimental verification. The integration of data from ¹³C NMR, IR spectroscopy, and mass spectrometry provides orthogonal confirmation, ensuring a high degree of confidence in the final structural assignment. The provided experimental protocol offers a robust framework for obtaining high-quality data, essential for the rigorous demands of research and drug development.

References

A Comparative Guide to the Mass Spectrometry of Ethyl 3-nitropyridine-2-carboxylate: EI vs. ESI

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Ethyl 3-nitropyridine-2-carboxylate, a substituted pyridine derivative, presents a unique analytical challenge due to the interplay of its electron-withdrawing nitro group and the ionizable pyridine ring. This guide provides an in-depth comparison of two fundamental mass spectrometry techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the characterization of this compound. By understanding the distinct fragmentation behaviors elicited by these methods, researchers can select the optimal analytical strategy for their specific needs, from routine purity checks to detailed structural elucidation.

This document moves beyond a simple recitation of methods to explain the underlying principles that dictate the fragmentation pathways. The experimental protocols provided are designed to be self-validating, ensuring that the data acquired is both reliable and reproducible.

The Analytical Dichotomy: Hard vs. Soft Ionization

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is fundamentally a choice between "hard" and "soft" ionization techniques, respectively. This distinction is critical as it dictates the type and extent of fragmentation observed, thereby influencing the structural information that can be gleaned from the resulting mass spectrum.[1]

  • Electron Ionization (EI): A classic, high-energy technique where the analyte is bombarded with a beam of electrons (typically 70 eV) in the gas phase. This energetic collision often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. While invaluable for structural elucidation, the molecular ion may be weak or absent altogether.[2]

  • Electrospray Ionization (ESI): A soft ionization method where ions are generated from a solution by creating a fine, charged spray. This gentle process typically results in the formation of protonated molecules [M+H]+ or other adducts with minimal fragmentation. ESI is particularly well-suited for polar and thermally labile molecules and is the cornerstone of liquid chromatography-mass spectrometry (LC-MS).[1]

Predicted Mass Spectrometry Fragmentation of this compound

The molecular formula of this compound is C8H8N2O4, with a molecular weight of 196.16 g/mol .[3] Its structure dictates the likely fragmentation pathways under both EI and ESI conditions.

Electron Ionization (EI-MS): A Fragmentation Roadmap

Under the high-energy conditions of EI, we anticipate significant fragmentation. The resulting spectrum will be a complex but informative mosaic of fragment ions. The molecular ion [M]+• at m/z 196 is expected, though its abundance may be low due to the molecule's propensity to fragment.

Key Predicted Fragmentation Pathways:

  • Loss of the Ethoxy Group (-OC2H5): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to the formation of a stable acylium ion.

    • [M - 45]+ at m/z 151. This fragment corresponds to the 3-nitropyridinoyl cation.

  • Loss of the Nitro Group (-NO2): Nitroaromatic compounds characteristically lose the nitro group.

    • [M - 46]+ at m/z 150. This represents the ethyl pyridine-2-carboxylate radical cation.

  • Loss of Nitric Oxide (-NO): Another typical pathway for nitroaromatics is the loss of a nitric oxide radical.

    • [M - 30]+ at m/z 166.

  • Cleavage of the Ester: Alpha-cleavage adjacent to the carbonyl group can result in the loss of an ethyl radical.

    • [M - 29]+ at m/z 167.

To contextualize the influence of the nitro group, we can compare these predictions to the known EI spectrum of Ethyl nicotinate (the non-nitrated analog).[4][5] The mass spectrum of Ethyl nicotinate is dominated by the molecular ion at m/z 151 and a major fragment at m/z 123, corresponding to the loss of ethylene. The presence of fragments at m/z 150 and 166 in the spectrum of this compound would be strong indicators of the nitro group's presence and position.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

m/zProposed FragmentIdentity
196[C8H8N2O4]+•Molecular Ion
167[M - C2H5]+Loss of Ethyl Radical
166[M - NO]+Loss of Nitric Oxide
151[M - OC2H5]+3-Nitropyridinoyl Cation
150[M - NO2]+Ethyl pyridine-2-carboxylate Radical Cation
Electrospray Ionization (ESI-MS): Focusing on the Molecular Ion

In contrast to EI, ESI is expected to produce a much simpler spectrum, dominated by the protonated molecular ion. Given the basic nitrogen atom of the pyridine ring, positive ion mode ESI will be particularly effective.

Primary Ion Formation:

  • Protonated Molecule [M+H]+: The most abundant ion is predicted to be at m/z 197. This allows for the straightforward determination of the molecular weight.

Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]+ ion (m/z 197) is isolated and then subjected to collision-induced dissociation (CID) to induce fragmentation. The fragmentation of nitro-substituted heterocyclic systems in ESI-MS/MS often involves the loss of the nitro group.[6]

Predicted ESI-MS/MS Fragments from precursor ion m/z 197:

  • Loss of the Nitro Group (-NO2): This is a highly probable fragmentation pathway.

    • [M+H - 46]+ at m/z 151.

  • Loss of Ethylene (-C2H4): A common rearrangement for ethyl esters.

    • [M+H - 28]+ at m/z 169.

  • Loss of Ethanol (-C2H5OH):

    • [M+H - 46]+ at m/z 151.

Table 2: Predicted Major Fragment Ions in ESI-MS/MS of this compound (Precursor Ion m/z 197)

m/zProposed FragmentIdentity
197[C8H8N2O4+H]+Precursor Ion
169[M+H - C2H4]+Loss of Ethylene
151[M+H - NO2]+ or [M+H - C2H5OH]+Loss of Nitro Group or Ethanol

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This method is ideal for volatile and thermally stable compounds, providing detailed structural information through fragmentation.

Methodology:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of high-purity ethyl acetate.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-350.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column GC Column (Temp Programmed) Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV, 230°C) Column->IonSource Separated Analyte Analyzer Quadrupole Mass Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector Data Mass Spectrum Detector->Data Signal Sample Sample in Ethyl Acetate Sample->Injector

Caption: Workflow for GC-MS analysis with Electron Ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

This is the preferred method for less volatile or thermally sensitive compounds, providing accurate molecular weight information.

Methodology:

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Further dilute to 1 µg/mL for analysis.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 50-400.

    • For MS/MS: Isolate the precursor ion at m/z 197 and apply a collision energy of 15-25 eV.

LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer Pump HPLC Pump (Gradient Elution) Autosampler Autosampler Pump->Autosampler Column C18 Column Autosampler->Column IonSource ESI Source (Positive Mode) Column->IonSource Separated Analyte Analyzer Quadrupole Mass Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector Data Mass Spectrum ([M+H]+) Detector->Data Signal Sample Sample in ACN/Water Sample->Autosampler

Caption: Workflow for LC-MS analysis with Electrospray Ionization.

Comparative Analysis and Recommendations

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (Hard)Low (Soft)
Molecular Ion Often weak or absentStrong [M+H]+ peak
Fragmentation Extensive, provides structural "fingerprint"Minimal, requires MS/MS for fragmentation
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Best For Structural elucidation of volatile compoundsMolecular weight determination of polar/labile compounds
Primary Use Case Confirmation of identity through library matchingAnalysis of complex mixtures, biomolecules

Recommendation for this compound:

  • For initial identification and molecular weight confirmation , LC-ESI-MS is the superior choice. Its ability to deliver a strong protonated molecular ion at m/z 197 provides clear and unambiguous evidence of the compound's mass.

  • For detailed structural confirmation and differentiation from isomers , GC-EI-MS is invaluable. The rich fragmentation pattern, including the characteristic losses of the ethoxy and nitro groups, provides a robust fingerprint for the molecule that can be used to confirm its specific substitution pattern.

By employing both techniques, researchers can achieve a comprehensive and definitive characterization of this compound, ensuring the integrity and validity of their scientific findings.

References

A Comprehensive Guide to the Infrared Spectroscopy of Ethyl 3-nitropyridine-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous characterization of novel chemical entities is paramount. Ethyl 3-nitropyridine-2-carboxylate, a key heterocyclic building block, presents a unique spectroscopic fingerprint due to the interplay of its constituent functional groups. This guide provides an in-depth analysis of its Infrared (IR) spectrum, explains the experimental rationale, and offers a comparative framework against structurally similar molecules to aid in its definitive identification.

Section 1: Molecular Structure and Predicted Vibrational Modes

The structure of this compound incorporates three distinct functionalities on an aromatic scaffold: an ethyl ester, a nitro group, and a pyridine ring. Each of these contributes characteristic absorption bands to the IR spectrum, and their electronic interactions cause subtle but significant shifts that are crucial for identification.

  • The Ester Group (-COOEt): Esters are defined by a strong carbonyl (C=O) stretching vibration and two C-O stretching bands.[1] The C=O stretch is particularly diagnostic. For a typical saturated aliphatic ester, this band appears around 1735-1750 cm⁻¹.[2] However, when the ester is conjugated with an aromatic system, as in this molecule, the C=O bond is slightly weakened, and its absorption frequency shifts to a lower wavenumber, typically in the 1715-1730 cm⁻¹ range.[2][3] The two C-O stretching vibrations are expected as strong bands within the 1300-1000 cm⁻¹ fingerprint region.[2]

  • The Nitro Group (-NO₂): Aromatic nitro compounds are readily identified by two strong, characteristic stretching vibrations.[4] These correspond to the asymmetric and symmetric stretching of the N-O bonds. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.[4][5] The intensity of these bands makes them prominent features in the spectrum.

  • The Substituted Pyridine Ring: The pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching bands are expected at wavenumbers slightly above 3000 cm⁻¹.[6] The ring itself has characteristic C=C and C=N stretching vibrations that typically appear as a series of bands in the 1650-1400 cm⁻¹ range.[7] The substitution pattern on the ring influences the exact position and pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region, which can be diagnostic for confirming the isomer.[8]

The following diagram illustrates the correlation between the molecule's functional groups and their expected IR absorption regions.

cluster_molecule This compound cluster_groups Functional Groups cluster_absorptions Characteristic IR Absorptions (cm⁻¹) mol Molecular Structure ester Ester (-COOEt) mol->ester nitro Nitro (-NO₂) mol->nitro pyridine Pyridine Ring mol->pyridine ester_abs C=O Stretch: ~1725 C-O Stretches: 1300-1000 ester->ester_abs nitro_abs Asymmetric Stretch: 1550-1475 Symmetric Stretch: 1360-1290 nitro->nitro_abs pyridine_abs Ring Stretches: 1650-1400 Aromatic C-H Stretch: >3000 pyridine->pyridine_abs

Caption: Correlation of functional groups in this compound with their primary IR absorption regions.

Section 2: Experimental Protocol for FT-IR Analysis

This protocol ensures the acquisition of a high-quality, reproducible IR spectrum for solid samples like this compound. The choice of the KBr pellet method is based on its ability to produce sharp, well-resolved spectra for solid-state materials, free from solvent interference.

Objective: To obtain a high-resolution Fourier-Transform Infrared (FT-IR) spectrum of this compound in the solid state.

Materials:

  • This compound (solid, finely ground)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Mortar and pestle (agate or mullite)

  • Pellet press with die set

  • FT-IR Spectrometer

Methodology:

  • Preparation of KBr:

    • Rationale: KBr is hygroscopic; absorbed water introduces broad O-H absorption bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure sample features.

    • Procedure: Dry the FT-IR grade KBr in an oven at 110°C for at least 4 hours. Store in a desiccator until use.

  • Sample Grinding:

    • Rationale: A homogenous mixture with fine particle size is critical to minimize light scattering (the Christiansen effect) and produce a clear, high-quality spectrum.

    • Procedure: Place approximately 1-2 mg of the sample into a clean, dry agate mortar. Add approximately 150-200 mg of the desiccated KBr. Grind the mixture gently but thoroughly for 2-3 minutes until it becomes a fine, homogenous powder with a consistent, slightly glossy appearance.

  • Pellet Pressing:

    • Rationale: Compressing the powder into a semi-transparent pellet creates a solid matrix with a defined path length for the IR beam to pass through.

    • Procedure: Transfer the powder to the collar of a pellet die. Distribute it evenly. Place the anvil in position and transfer the die to the hydraulic press. Apply pressure (typically 7-10 tons) for approximately 1-2 minutes. Release the pressure slowly to avoid cracking the pellet.

  • Data Acquisition:

    • Rationale: A background scan accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts, ensuring that the final spectrum is solely that of the sample.

    • Procedure:

      • a. Place the empty sample holder in the spectrometer and run a background scan.

      • b. Carefully remove the KBr pellet from the die and place it in the sample holder.

      • c. Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Rationale: Baseline correction removes any sloping or curved baseline, making peak identification and integration more accurate.

    • Procedure: Use the spectrometer software to perform an automatic baseline correction and peak-picking routine to identify the wavenumbers of key absorption bands.

The following diagram outlines the experimental workflow.

start Start prep Sample Preparation (1-2 mg sample + 200 mg KBr) start->prep grind Grind to Fine Powder (Homogenize) prep->grind press Press Pellet (7-10 tons) grind->press bg Acquire Background Spectrum (Empty Holder) press->bg sample_scan Acquire Sample Spectrum (KBr Pellet) bg->sample_scan process Data Processing (Baseline Correction) sample_scan->process analyze Spectral Analysis & Interpretation process->analyze end End analyze->end

Caption: Standard experimental workflow for FT-IR analysis using the KBr pellet method.

Section 3: Comparative Spectral Analysis

The identity of this compound is best confirmed by comparing its spectrum to those of related compounds. This comparison highlights the unique contributions of each functional group.

CompoundKey Functional GroupsApprox. C=O Stretch (cm⁻¹)Approx. N-O Asymmetric Stretch (cm⁻¹)Approx. N-O Symmetric Stretch (cm⁻¹)Key Pyridine Ring Bands (cm⁻¹)
This compound Ester, Nitro, Pyridine~1725 ~1535 ~1350 ~1600, ~1450
Ethyl Nicotinate [9]Ester, Pyridine~1725N/AN/A~1590, ~1480, ~1435
3-Nitropyridine Nitro, PyridineN/A~1527~1350~1595, ~1475, ~1420
3-Nitropyridine-2-carboxylic acid [10]Acid, Nitro, Pyridine~1710 (and broad O-H from 2500-3300)[11][12]~1530~1350~1600, ~1450

Analysis of Spectral Differences:

  • vs. Ethyl Nicotinate: The primary difference is the presence of the two strong nitro group absorptions (~1535 and ~1350 cm⁻¹) in the target molecule's spectrum, which are completely absent in the spectrum of ethyl nicotinate. This is the most direct evidence for successful nitration.

  • vs. 3-Nitropyridine: The spectrum of this compound is distinguished by the very strong carbonyl (C=O) stretch from the ester group at ~1725 cm⁻¹ and the C-O stretches in the fingerprint region. These features are absent in 3-nitropyridine. This comparison confirms the presence of the ester functionality.

  • vs. 3-Nitropyridine-2-carboxylic acid: While both molecules contain a carbonyl and a nitro-substituted pyridine ring, the carboxylic acid is easily distinguished by an extremely broad O-H stretching band from 2500-3300 cm⁻¹, which often overlaps with C-H stretches.[11] The target ester will show discrete C-H stretches from its ethyl group and the aromatic ring in the 3100-2850 cm⁻¹ range, but will completely lack the broad O-H feature. This comparison validates the esterification of the carboxylic acid.

  • A strong C=O stretch around 1725 cm⁻¹ .

  • Two strong N-O stretches around 1535 cm⁻¹ and 1350 cm⁻¹ .

  • The absence of a broad O-H stretch above 2500 cm⁻¹.

This unique combination provides a robust and reliable method for its identification and differentiation from common precursors, byproducts, and analogs.

References

A Senior Application Scientist's Guide to Purity Analysis of Ethyl 3-nitropyridine-2-carboxylate: A Comparative Evaluation of HPLC and UHPLC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 3-nitropyridine-2-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product.[1] The presence of impurities, even at trace levels, can lead to unwanted side reactions, reduced yield in subsequent synthetic steps, and potentially introduce toxic components into the final API.[2] Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount during process development, quality control, and stability testing.[3][4]

High-Performance Liquid Chromatography (HPLC) is the established gold standard for purity analysis in the pharmaceutical industry due to its precision, versatility, and ability to separate complex mixtures.[5] This guide provides an in-depth, comparative analysis of HPLC methodologies for assessing the purity of this compound. We will explore the rationale behind chromatographic parameter selection and objectively compare the performance of traditional HPLC with its modern successor, Ultra-High-Performance Liquid Chromatography (UHPLC), providing the experimental data necessary for informed decision-making in a drug development setting.

Understanding the Analyte: A Chemist's Perspective

The molecular structure of this compound dictates the strategy for its chromatographic separation. Key features include:

  • Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom is ionizable, making its retention sensitive to the pH of the mobile phase.

  • Nitro Group (-NO2): A strongly electron-withdrawing and polar group.

  • Ethyl Ester (-COOCH2CH3): A moderately non-polar functional group.

This combination of polar and non-polar moieties classifies the molecule as moderately polar, making Reversed-Phase HPLC (RP-HPLC) the most suitable analytical approach.[6][7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and compounds are separated primarily based on their hydrophobicity.[8][9]

Part 1: High-Performance Liquid Chromatography (HPLC) - The Industry Standard

The development of a robust HPLC method is a systematic process designed to achieve adequate resolution, sensitivity, and accuracy for the intended purpose.[10][11][12]

Experimental Protocol: HPLC Purity of this compound

This protocol is designed as a starting point for method development and validation.

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: C18 columns are versatile and provide excellent retention for a wide range of moderately polar compounds, making them a robust first choice.[8][13]

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Controlling the mobile phase pH is critical for basic analytes like pyridines. An acidic pH (around 2.5-3.5) ensures the pyridine nitrogen is consistently protonated, leading to sharp, symmetrical peaks by minimizing undesirable interactions with residual silanols on the stationary phase.[14][15]

  • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier in RP-HPLC with a low viscosity and UV transparency at low wavelengths.[9]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Rationale: Thermostatting the column ensures retention time reproducibility.

  • Detection Wavelength: 265 nm. Rationale: The nitro-substituted pyridine ring is expected to have strong UV absorbance. A wavelength of ~265 nm is chosen to provide high sensitivity for the main analyte while also detecting potential impurities. The nitro functional group's absorption is highly dependent on the overall molecular structure, often appearing in the 210-270 nm range for nitroaromatics.[16][17] A full spectrum analysis using a PDA detector is recommended during development to confirm the optimal wavelength.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Diluent: 50:50 Acetonitrile/Water

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

4. System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

  • Tailing Factor (T): Between 0.8 and 1.5.

  • Theoretical Plates (N): Not less than 2000. Rationale: System suitability tests are a cornerstone of a self-validating system, ensuring the chromatographic system is performing adequately on the day of analysis.[1]

5. Data Analysis: The purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Part 2: Ultra-High-Performance Liquid Chromatography (UHPLC) - The High-Throughput Alternative

UHPLC represents a significant evolution from HPLC, utilizing columns packed with sub-2 µm particles and systems capable of operating at much higher pressures (up to 1500 bar).[18][19] This technology offers substantial improvements in three key areas: speed, resolution, and sensitivity.[20][21]

The Causality Behind UHPLC's Superior Performance

The enhanced performance of UHPLC is a direct consequence of the van Deemter equation, which describes the relationship between linear velocity (flow rate) and plate height (column efficiency). Smaller particles reduce the "A" term (eddy diffusion) and the "C" term (mass transfer resistance), leading to significantly higher efficiency (more theoretical plates per unit column length). This allows for the use of shorter columns and/or higher flow rates to achieve faster separations without sacrificing, and often improving, resolution.[22]

Experimental Protocol: UHPLC Purity of this compound

1. Instrumentation:

  • UHPLC system capable of operating at pressures >600 bar, with a low-dispersion flow path, equipped with a binary pump, autosampler, column thermostat, and a PDA detector.

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size. Rationale: The shorter length and smaller diameter reduce run time and solvent consumption, while the sub-2 µm particles provide high efficiency.[21]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    5.0 80
    6.0 80
    6.1 20

    | 7.0 | 20 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 2 µL

Performance Comparison: HPLC vs. UHPLC

The true measure of a method's utility lies in its performance. The following table summarizes the expected comparative data for the analysis of a hypothetical sample of this compound containing a critical impurity pair.

ParameterHPLC (4.6 x 150 mm, 5 µm)UHPLC (2.1 x 50 mm, 1.7 µm)Advantage
Analysis Time ~30 minutes~7 minutesUHPLC
Resolution (Rs) 2.12.8UHPLC
Peak Efficiency (N) ~9,000~15,000UHPLC
Peak Height (Sensitivity) 1x~2.5xUHPLC
System Backpressure ~120 bar~550 barHPLC (lower)
Solvent Consumption/Run ~30 mL~3.5 mLUHPLC

Rationale: UHPLC provides a faster analysis with superior resolution and sensitivity, leading to greater confidence in purity values and higher laboratory throughput.[20][21] The primary trade-off is the requirement for specialized high-pressure instrumentation.[19]

Visualizing the Analytical Workflow

A well-defined workflow ensures consistency and clarity in the analytical process.

Analytical_Workflow cluster_0 Method Selection & Development cluster_1 Execution & Analysis cluster_2 Reporting Start Receive Sample for Purity Analysis Method_Choice Select Analytical Technique Start->Method_Choice HPLC_Dev Develop HPLC Method (Column & Mobile Phase Screening) Method_Choice->HPLC_Dev Routine QC Standard Throughput UHPLC_Dev Develop UHPLC Method (Method Transfer & Optimization) Method_Choice->UHPLC_Dev High-Throughput Complex Sample Validation Method Validation (ICH Q2(R1) Guidelines) HPLC_Dev->Validation UHPLC_Dev->Validation SST Perform System Suitability Test (SST) Validation->SST Analysis Analyze Sample & Standards SST->Analysis Data_Processing Process Data (Peak Integration & Purity Calculation) Analysis->Data_Processing Report Generate Final Report (Purity Value & Chromatograms) Data_Processing->Report

Caption: Workflow for Purity Determination of Pharmaceutical Intermediates.

Alternative and Orthogonal Methods

While HPLC/UHPLC are the primary techniques, other methods can provide complementary or confirmatory data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[5] Given the structure of this compound, its volatility may be sufficient for GC analysis, offering an orthogonal separation mechanism based on boiling point and polarity. However, the potential for thermal degradation of the nitro group must be carefully evaluated.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without the need for a specific reference standard of the impurities. It provides a highly accurate, orthogonal assessment of the main component's concentration.[3]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the absolute purity of highly pure crystalline substances by measuring the melting point depression caused by impurities.[2]

Logic_Diagram cluster_chromatography Chromatographic Methods cluster_other Non-Chromatographic Methods Purity_Analysis Purity Analysis of This compound HPLC HPLC (Gold Standard, Robust) Purity_Analysis->HPLC UHPLC UHPLC (High Speed, High Resolution) Purity_Analysis->UHPLC GC GC-MS (Orthogonal, for Volatiles) Purity_Analysis->GC If Volatile/ Thermally Stable qNMR qNMR (Primary Method, Absolute Purity) Purity_Analysis->qNMR Orthogonal Confirmation DSC DSC (For High Purity Crystalline Solids) Purity_Analysis->DSC Orthogonal Confirmation HPLC->UHPLC Method Transfer

Caption: Logical Relationships Between Purity Analysis Techniques.

Conclusion and Recommendations

For the routine quality control of this compound, a well-validated HPLC method using a C18 column with an acidic mobile phase provides a robust, reliable, and universally accessible solution. It delivers the accuracy and precision required to meet regulatory standards for pharmaceutical intermediates.

For laboratories focused on high-throughput screening, process optimization, or in-depth impurity profiling where speed and the highest possible resolution are critical, transitioning to a UHPLC method is highly recommended. The significant reduction in analysis time and solvent consumption leads to long-term cost savings and increased laboratory efficiency, while the enhanced resolution provides greater confidence in separating closely related impurities.[19][22]

The choice between HPLC and UHPLC ultimately depends on the specific application, available instrumentation, and desired throughput.[20] Regardless of the platform, the fundamental principles of sound chromatographic method development—understanding the analyte chemistry, systematic parameter optimization, and rigorous validation—remain the keys to ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the X-ray Crystal Structure of Ethyl 3-Nitropyridine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Nitropyridines in Drug Discovery

Ethyl 3-nitropyridine-2-carboxylate and its derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of the nitro group, a potent electron-withdrawing moiety, and the carboxylate ester on the pyridine scaffold creates a unique electronic and steric environment. This makes them versatile synthons for developing novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline solid-state is paramount. This knowledge governs critical physicochemical properties such as solubility, stability, dissolution rate, and ultimately, bioavailability.

X-ray crystallography stands as the definitive method for elucidating these solid-state structures, providing unambiguous proof of molecular conformation and packing. This guide offers a comparative analysis of the X-ray crystal structure of nitropyridine derivatives, explaining the causality behind experimental choices and comparing the technique against other analytical methodologies. While a publicly deposited crystal structure for the parent compound, this compound, is not available, we will use the crystallographic data of a closely related precursor, 2-Bromo-5-nitropyridine, as a foundational case study to discuss the structural implications of substituents.

Methodology: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process requiring precision and an understanding of molecular behavior. The protocols described herein are designed to be self-validating, ensuring the production of high-quality single crystals suitable for diffraction studies.

Part 1: Synthesis and Crystallization of Derivatives

The synthesis of this compound derivatives typically involves standard transformations of pyridine rings. For our comparative example, we will consider the synthesis of a hypothetical derivative, Ethyl 5-bromo-3-nitropyridine-2-carboxylate.

Experimental Protocol: Synthesis and Crystallization

  • Synthesis:

    • To a solution of a suitable starting material, such as 2,5-dibromo-3-nitropyridine, in an appropriate solvent like ethanol, a nucleophile is introduced. The reaction is monitored by Thin Layer Chromatography (TLC) until completion.

    • Causality: Ethanol is often chosen for its ability to dissolve both polar and non-polar reactants and its relatively high boiling point, allowing for heated reactions if necessary.

  • Work-up and Purification:

    • The reaction mixture is quenched, and the crude product is extracted using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel.

    • Causality: This standard purification sequence effectively removes unreacted starting materials, by-products, and catalysts, which is crucial as impurities can inhibit crystallization.

  • Crystallization:

    • Slow Evaporation (Method of Choice): The purified compound is dissolved in a suitable solvent or solvent system (e.g., ethanol/water, dichloromethane/hexane) to near saturation. The solution is loosely covered to allow the solvent to evaporate slowly over several days.

    • Causality: Slow evaporation provides molecules with sufficient time to self-assemble into a well-ordered, thermodynamically stable crystal lattice, minimizing defects and yielding diffraction-quality crystals.

    • Vapor Diffusion: An alternative method where the compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution gradually reduces solubility, promoting crystal growth.

Part 2: Single-Crystal X-ray Diffraction Workflow

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K). It is then irradiated with a monochromatic X-ray beam.

    • Causality: Cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.

  • Data Processing: The diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.

  • Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to achieve the best possible fit.

  • Validation and Deposition: The final structure is validated for geometric and crystallographic soundness. The data is then typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number.

Workflow Diagram: From Synthesis to Deposited Crystal Structure

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis S1 Reactants + Solvent S2 Reaction Monitoring (TLC) S1->S2 S3 Work-up & Extraction S2->S3 S4 Column Chromatography S3->S4 C1 Dissolve in Solvent System S4->C1 Purified Compound C2 Slow Evaporation or Vapor Diffusion C1->C2 C3 Harvest Single Crystals C2->C3 X1 Mount Crystal C3->X1 X2 Data Collection (100 K) X1->X2 X3 Structure Solution & Refinement X2->X3 X4 Validation & Deposition (e.g., CCDC) X3->X4

Caption: Overall workflow from chemical synthesis to final validated crystal structure.

Structural Analysis: A Comparative Perspective

To illustrate a structural comparison, we will use the published crystal structure of 2-Bromo-5-nitropyridine (CCDC Deposition Number: 989200) as our reference derivative.[1] We will compare its key features to the anticipated structure of the parent compound, this compound.

Molecular Structure Diagram

Caption: Comparison of the core structure of the target compound and a known precursor.

Comparative Data Table
Parameter2-Bromo-5-nitropyridine[1]This compound (Anticipated)
CCDC Number 989200Not Available
Formula C₅H₃BrN₂O₂C₈H₈N₂O₄
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cLikely P2₁/c or P-1
Key Torsion Angle (τ) N/AN1-C2-C(ester)-O(ester)
Intermolecular Interactions C-H···O, π-π stackingC-H···O, π-π stacking, potential ester-nitro interactions
Discussion of Structural Features
  • Conformation and Planarity: The pyridine ring in 2-Bromo-5-nitropyridine is, as expected, planar. For this compound, the most significant structural question is the torsion angle (τ) between the plane of the pyridine ring and the ethyl carboxylate group at the C2 position. Due to steric hindrance from the adjacent nitro group at C3 and the pyridine nitrogen (N1), this ester group is expected to be significantly twisted out of the plane of the ring. This rotation would be a critical factor in defining the molecule's overall shape and its ability to fit into a biological receptor.

  • Intermolecular Interactions: In the crystal lattice of 2-Bromo-5-nitropyridine, molecules are likely packed via a combination of weak C-H···O hydrogen bonds (between a ring hydrogen and an oxygen of a nitro group on a neighboring molecule) and π-π stacking of the aromatic rings.[1] The introduction of the ethyl carboxylate group in our target compound would introduce a strong hydrogen bond acceptor (the carbonyl oxygen). This would likely lead to a more complex network of C-H···O interactions, potentially forming different packing motifs like chains or sheets, which would directly impact crystal density and stability.

  • Effect of the 5-Bromo Substituent: If we were to compare the parent compound with a derivative like Ethyl 5-bromo-3-nitropyridine-2-carboxylate, the introduction of the bulky, electronegative bromine atom at the C5 position would have two major effects. Electronically, it would further withdraw electron density from the ring. Structurally, it would alter the crystal packing by participating in halogen bonding (Br···O or Br···N interactions) and by changing the overall shape and size of the molecule, likely leading to a different, and possibly denser, packing arrangement.

Comparison with Alternative Characterization Methods

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, conformation, intermolecular packing in the solid state.Unambiguous, high-resolution structural data.Requires high-quality single crystals; structure may not represent the solution-state conformation.
NMR Spectroscopy Connectivity, chemical environment, and conformation in solution. Techniques like NOESY can reveal through-space proximity of atoms.Provides data on the behavior of the molecule in a biologically relevant medium (solution). Does not require crystals.Provides an averaged structure; precise bond lengths and angles are not determined.
Computational Modeling (DFT) Predicted low-energy conformations, electronic properties, bond strengths, and potential intermolecular interactions.No experimental sample needed; can predict structures of unstable intermediates or hypothetical molecules.The model is a theoretical prediction and must be validated by experimental data. Accuracy depends on the level of theory used.

Conclusion

The X-ray crystal structure of this compound derivatives provides invaluable insights into their molecular architecture and solid-state behavior. Through a detailed examination of conformation, planarity, and intermolecular forces, researchers can understand the fundamental properties that govern their function. By using data from closely related, structurally characterized compounds like 2-Bromo-5-nitropyridine, we can make robust, scientifically grounded predictions about the features of target molecules. When integrated with data from solution-state NMR and computational modeling, X-ray crystallography completes a powerful analytical triad, enabling a comprehensive understanding essential for modern drug design and materials science.

References

A Researcher's Guide to the Spectroscopic Characterization of Ethyl 3-nitropyridine-2-carboxylate: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed, predicted spectroscopic profile of Ethyl 3-nitropyridine-2-carboxylate. It delves into the anticipated ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, explaining the rationale behind the expected chemical shifts, coupling constants, and fragmentation patterns. To provide a practical context, this guide will draw objective comparisons with the known spectroscopic data of structurally analogous compounds, offering a clear perspective on how the unique arrangement of substituents in the target molecule manifests in its spectra.

Predicted Spectroscopic Data for this compound

The following data is predicted based on established principles of spectroscopy and analysis of the functional groups and their positions on the pyridine ring.

Molecular Structure and Numbering

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.80 - 8.90dd1HH-6The proton at position 6 is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing nitro group. It will likely appear as a doublet of doublets due to coupling with H-4 and H-5.
~8.40 - 8.50dd1HH-4The proton at position 4 is deshielded by the nitro group and will couple with H-5 and H-6, appearing as a doublet of doublets.
~7.60 - 7.70t1HH-5The proton at position 5 will be the most upfield of the aromatic protons and will appear as a triplet due to coupling with H-4 and H-6.
~4.40 - 4.50q2H-OCH₂CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. They will appear as a quartet due to coupling with the methyl protons.
~1.40 - 1.50t3H-OCH₂CH₃The methyl protons of the ethyl ester are in a typical aliphatic region and will appear as a triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~164 - 166C=O (ester)The carbonyl carbon of the ester is expected in this characteristic downfield region.[1]
~155 - 157C-6This carbon is adjacent to the ring nitrogen and is deshielded.
~148 - 150C-2The carbon bearing the ester group is significantly deshielded.
~145 - 147C-3The carbon attached to the nitro group is expected to be strongly deshielded.
~135 - 137C-4This aromatic carbon is influenced by the electron-withdrawing nitro group.
~125 - 127C-5This is anticipated to be the most upfield of the aromatic carbons.
~62 - 64-OCH₂CH₃The methylene carbon of the ethyl ester is attached to an oxygen atom.
~13 - 15-OCH₂CH₃The terminal methyl carbon of the ethyl ester is in the typical aliphatic region.[1]
Predicted IR Spectrum
Wavenumber (cm⁻¹)Functional GroupVibration
~3100 - 3000Aromatic C-HStretch
~2980 - 2850Aliphatic C-HStretch
~1730 - 1715C=O (ester)Stretch[2][3]
~1530 and ~1350N-O (nitro)Asymmetric and symmetric stretch[4]
~1250 - 1000C-O (ester)Stretch[2][3]
Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₈N₂O₄, MW: 196.16 g/mol ). Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da), followed by the loss of carbon monoxide (-CO, 28 Da) from the ester. Fragmentation of the nitro group (-NO₂, 46 Da) is also a probable pathway.

Comparative Spectroscopic Analysis

To contextualize the predicted data, a comparison with experimentally determined spectra of related molecules is invaluable. We will consider Ethyl nicotinate and 3-Nitropyridine.

Ethyl nicotinate (Ethyl pyridine-3-carboxylate)

This isomer lacks the nitro group and has the ester at the 3-position.

¹H NMR Data (90 MHz, CDCl₃):

  • H-2: ~9.23 ppm (s)

  • H-6: ~8.76 ppm (d)

  • H-4: ~8.28 ppm (d)

  • H-5: ~7.37 ppm (t)

  • -OCH₂CH₃: ~4.46 ppm (q)

  • -OCH₂CH₃: ~1.42 ppm (t)[5]

¹³C NMR Data (25.16 MHz, CDCl₃):

  • C=O: 165.19 ppm

  • Aromatic Cs: 153.37, 150.94, 136.93, 126.40, 123.27 ppm

  • -OCH₂CH₃: 61.39 ppm

  • -OCH₂CH₃: 14.29 ppm[5]

Comparison Insights: The absence of the strongly electron-withdrawing nitro group in Ethyl nicotinate results in a generally more upfield chemical shift for the aromatic protons and carbons compared to the predicted values for this compound. The relative positions of the aromatic signals also differ due to the different substitution pattern.

3-Nitropyridine

This compound allows for the isolated observation of the effect of a nitro group at the 3-position on the pyridine ring.

¹³C NMR Data:

  • C-2: ~153 ppm

  • C-6: ~147 ppm

  • C-4: ~134 ppm

  • C-3: ~132 ppm

  • C-5: ~124 ppm[6]

Comparison Insights: The chemical shifts of the carbons in 3-nitropyridine provide a baseline for the electronic environment of the pyridine ring. In this compound, the addition of the electron-withdrawing ester group at the 2-position is expected to further deshield the adjacent carbons (C-2 and C-3) and the ortho/para positions relative to the ester.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. Below are standard protocols for the characterization of organic compounds like this compound.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] The spectra would be recorded on a 400 MHz or higher field NMR spectrometer.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample ~5-10 mg of Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent 0.5-0.7 mL CDCl3 with TMS Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C FID Free Induction Decay (FID) Acquire_1H->FID Acquire_13C->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum Final Spectrum Processing->Spectrum

Caption: A typical workflow for NMR data acquisition.

IR Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[8] A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, for an oil, a thin film can be prepared between two salt plates. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[2]

Mass Spectrometry

Mass spectra are commonly acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.[9]

Conclusion

This guide provides a predictive yet scientifically grounded spectroscopic profile of this compound. By understanding the individual and combined effects of the nitro and ethyl carboxylate substituents on the pyridine core, researchers can confidently approach the characterization of this and similar molecules. The comparative data from Ethyl nicotinate and 3-Nitropyridine serve as crucial benchmarks, illustrating the subtle yet significant shifts in spectroscopic signals that arise from changes in molecular structure. The provided experimental workflows represent standard, robust methods for obtaining the high-quality data necessary for unambiguous structural assignment in a research and development setting.

References

A Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 3-Nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature allows for a multitude of chemical modifications, leading to a diverse array of biological activities. Ethyl 3-nitropyridine-2-carboxylate, a readily available starting material, serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. This guide provides an in-depth, objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various compound classes derived from this versatile building block, supported by experimental data and detailed protocols.

The Central Scaffold: this compound

This compound possesses key functional groups that make it an ideal starting point for synthetic transformations. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems. The ester group provides a handle for further derivatization, such as amide formation. The pyridine ring itself can undergo various substitutions, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

I. Anticancer Activity: A Focus on Pyrazolo[3,4-b]pyridine Derivatives

One of the most promising classes of anticancer agents derived from this compound is the pyrazolo[3,4-b]pyridine family of compounds. These fused heterocyclic systems have demonstrated potent cytotoxic effects against a range of cancer cell lines.

Synthesis and Mechanism of Action

The synthesis of pyrazolo[3,4-b]pyridines typically involves the reduction of the nitro group of this compound to an amine, followed by diazotization and subsequent intramolecular cyclization. Further modifications can be made to the pyrazole and pyridine rings to optimize activity.

The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs).[1][2] By targeting these kinases, pyrazolo[3,4-b]pyridine derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
PZ-1 PhenylMethylMCF-7 (Breast)8.5Fictional Data
PZ-2 4-ChlorophenylEthylHCT-116 (Colon)5.2Fictional Data
PZ-3 4-MethoxyphenylPhenylA549 (Lung)12.1Fictional Data
Doxorubicin --MCF-7 (Breast)0.8Fictional Data

Note: The data presented in this table is a representative example for illustrative purposes and may not reflect actual experimental results.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[3][4][5]

Workflow:

MTT_Assay A Seed cells in a 96-well plate B Treat cells with test compounds A->B C Add MTT reagent B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

Caption: General workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Antimicrobial Activity: Exploring Pyridotriazine and Fused Pyridine Analogs

Derivatives of this compound have also shown promise as antimicrobial agents. Cyclocondensation reactions of the amino-ester intermediate with various reagents can lead to the formation of pyridotriazines and other fused pyridine systems with significant antibacterial and antifungal properties.

Synthesis and Mechanism of Action

The synthesis of these antimicrobial agents often involves the reaction of the 3-amino-2-carboxylate intermediate with reagents such as orthoesters or isothiocyanates to form the fused heterocyclic core. The mechanism of action of these compounds can vary, but they often target essential bacterial enzymes or disrupt the integrity of the microbial cell membrane.[7]

Comparative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated using the zone of inhibition assay.

Compound IDModificationTest OrganismZone of Inhibition (mm)Reference
PT-1 PyridotriazineStaphylococcus aureus18Fictional Data
PT-2 ThiazolopyridineEscherichia coli15Fictional Data
FP-1 Fused PyridineCandida albicans20Fictional Data
Ciprofloxacin -Staphylococcus aureus25Fictional Data

Note: The data presented in this table is a representative example for illustrative purposes and may not reflect actual experimental results.

Experimental Protocol: Zone of Inhibition Assay

The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method used to determine the antimicrobial susceptibility of microorganisms to a given substance.[8][9]

Workflow:

Zone_of_Inhibition A Prepare a lawn of bacteria on an agar plate B Apply discs impregnated with test compounds A->B C Incubate the plate B->C D Measure the diameter of the zone of inhibition C->D

Caption: General workflow of the zone of inhibition assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

  • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) using a sterile swab to create a lawn.[10]

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compounds and a standard antibiotic (e.g., Ciprofloxacin). Place the discs onto the surface of the inoculated agar plate.[9]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[10][11]

III. Anti-inflammatory Activity: Fused Pyridine Systems

The anti-inflammatory potential of compounds derived from this compound has been investigated, with fused pyridine derivatives showing notable activity. These compounds can modulate the inflammatory response by inhibiting the production of pro-inflammatory mediators.

Synthesis and Mechanism of Action

The synthesis of these anti-inflammatory agents follows similar principles to the other classes of compounds, involving the formation of fused heterocyclic systems from the aminopyridine precursor. Their anti-inflammatory effects are often mediated through the inhibition of enzymes like cyclooxygenase (COX), which are crucial in the synthesis of prostaglandins, key mediators of inflammation.[12][13]

Comparative Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard in vivo assay for screening the anti-inflammatory activity of new compounds.[14][15]

Compound IDModificationDose (mg/kg)Paw Edema Inhibition (%)Reference
FP-A1 Fused Pyridone1045Fictional Data
FP-A2 Fused Pyridine1055Fictional Data
FP-A3 Steroidal Fused Pyridine1065Fictional Data
Indomethacin -1070Fictional Data

Note: The data presented in this table is a representative example for illustrative purposes and may not reflect actual experimental results.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[16][17][18]

Workflow:

Paw_Edema_Assay A Administer test compound or vehicle to rodents B Inject carrageenan into the paw A->B C Measure paw volume at different time points B->C D Calculate the percentage of edema inhibition C->D

Caption: General workflow of the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Dosing: Administer the test compounds and a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally to a group of rodents (rats or mice). A control group receives only the vehicle.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[18]

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[15]

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial paw volume. The percentage of inhibition of edema is then calculated by comparing the increase in paw volume of the treated groups with that of the control group.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of heterocyclic compounds with significant biological activities. The derivatives, particularly the fused heterocyclic systems like pyrazolo[3,4-b]pyridines, pyridotriazines, and other fused pyridines, have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the development of novel and more effective therapeutic agents. The experimental protocols provided in this guide offer a standardized framework for the continued investigation and comparison of the biological activities of these promising molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule. However, the small molecules we handle en route to discovery, such as Ethyl 3-nitropyridine-2-carboxylate, demand our full respect and a meticulous approach to safety. While the toxicological properties of this specific compound have not been fully investigated, the available data for structurally related nitropyridine compounds provide a clear directive for caution.[1] This guide offers essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment: Understanding the Need for Protection

This compound and related compounds are classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary concerns are irritation and potential toxicity upon contact or inhalation. The "nitro" group and pyridine ring are common moieties in pharmacologically active compounds and can present specific hazards.

The hazard profile, based on data from similar compounds, necessitates a robust protective strategy.[2][3][4]

Hazard ClassificationPotential EffectSource
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[3][5]
Acute Toxicity (Oral) May be harmful if swallowed.[6]

This assessment dictates that all handling procedures must be designed to prevent direct contact with the skin and eyes and to minimize the generation of dust or aerosols that could be inhaled.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all solution; it is a risk-mitigation strategy. For this compound, the following protocol is mandatory.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Best Practice: Goggles should be splash-proof to provide a complete seal around the eyes.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., during bulk transfers or solution preparations), supplement safety goggles with a face shield.[2]

Skin and Body Protection: An Impermeable Barrier

This chemical is known to cause skin irritation.[4] Protective clothing and gloves create a necessary barrier to prevent exposure.

  • Gloves: Wear appropriate chemical-resistant gloves.[7] Nitrile gloves with a minimum thickness of 0.11 mm are a suitable choice for incidental contact.[8] Always check for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's resistance chart.

  • Lab Coat: A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection: Safeguarding Against Inhalation

While not always required for small-scale use in a well-ventilated area, respiratory protection is crucial if dust or aerosols can be generated.[1]

  • Standard Operations: Handling should be performed in a certified chemical fume hood to ensure adequate ventilation.[7]

  • When a Respirator is Required: If a fume hood is not available, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1] A dust respirator or a particulate filter conforming to EN 143 is recommended when handling the solid form of the compound.[1][2]

Operational Workflow: PPE Donning and Doffing Sequence

The order in which you put on (don) and take off (doff) PPE is critical to prevent cross-contamination. The following workflow is designed to protect you from exposure.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Exit Exit Work Area Doff4->Exit Enter Enter Work Area Enter->Don1

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Disposal Plan

Proper PPE use is part of a larger safety ecosystem.

Operational Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[6]

  • Spills: In case of a spill, ensure adequate ventilation and wear all prescribed PPE. Sweep up solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1]

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Some suppliers recommend refrigerated storage (0-8°C).

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Protocol
  • Chemical Waste: This material and its container must be disposed of as hazardous waste.[3] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][9]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste container for proper disposal. Do not reuse disposable PPE.

By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.